Diarylanilide Yellow
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVOVCHIHPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N6O4 | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021451, DTXSID70859966 | |
| Record name | C.I. Pigment Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 12 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.22 (NTP, 1992) - Denser than water; will sink | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
A yellow diazo pigment. | |
CAS No. |
6358-85-6, 86349-57-7 | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pigment Yellow 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine Yellow | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIDINE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52TUS5TRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT YELLOW 12 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. PIGMENT YELLOW 12 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diarylanilide Yellow Pigments: Identification, Properties, and Synthesis
This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development and materials science, providing a detailed exploration of Diarylanilide Yellow pigments. This document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in scientific principles and practical application. We will delve into the core chemical identities, synthesis methodologies, physicochemical properties, and toxicological profiles of key members of this important class of organic pigments.
Introduction to the this compound Class
Diarylanilide Yellows are a major class of disazo organic pigments, widely utilized for their bright yellow to reddish-yellow hues and strong color strength.[1] First synthesized in 1911, they became commercially significant in the 1930s.[2] These pigments are derivatives of 3,3'-dichlorobenzidine, a key intermediate that forms the backbone of the molecule.[3][4] The general synthesis involves the tetra-azotization of 3,3'-dichlorobenzidine followed by coupling with two equivalents of an acetoacetanilide derivative.[5][6] The specific acetoacetanilide used determines the final properties and shade of the pigment.
From a structural standpoint, X-ray crystallography has revealed that diarylide yellows exist predominantly in the bis(keto-hydrazone) tautomeric form, rather than the true diazo form often depicted in simpler chemical drawings. This structural nuance is critical to understanding their stability and color properties.
The industrial importance of these pigments is underscored by their widespread use in printing inks, plastics, coatings, and rubber.[1][7] However, a key consideration in their application is their thermal stability. Above 200°C, there is evidence of thermal decomposition, which can lead to the cleavage of the molecule and the potential release of 3,3'-dichlorobenzidine, a classified carcinogen.[3][8][9] This factor necessitates careful consideration of processing temperatures when incorporating these pigments into various materials.
Identification and Core Properties of Key Diarylanilide Yellows
The subtle variations in the acetoacetanilide coupling component give rise to a range of this compound pigments with distinct CAS numbers and properties. Below is a detailed breakdown of some of the most commercially significant members of this family.
| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Key Properties | Shade |
| Diarylide Yellow | Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | High tinting strength, good dispersibility, moderate lightfastness.[10] | Greenish-Yellow[10] |
| Diarylide Yellow | Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | Good lightfastness and solvent resistance, semi-transparent.[11] | Reddish-Yellow |
| Diarylide Yellow | Pigment Yellow 14 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | Good color strength, good resistance to solvents and overpainting.[12] | Mid-shade Yellow[12] |
| Diarylide Yellow | Pigment Yellow 17 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | Good lightfastness and transparency.[7] | Greenish-Yellow[7] |
| Diarylide Yellow | Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | Excellent lightfastness, heat resistance, and solvent resistance.[13][14] | Reddish-Yellow[13] |
Synthesis of this compound Pigments: A Step-by-Step Protocol
The synthesis of this compound pigments follows a general two-step process: the diazotization of 3,3'-dichlorobenzidine and the subsequent coupling reaction with an acetoacetanilide derivative. The following protocol provides a detailed methodology for the laboratory-scale synthesis of Pigment Yellow 83, which can be adapted for other diarylide yellows by substituting the appropriate coupling component.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound pigments.
Experimental Protocol for the Synthesis of Pigment Yellow 83 (C.I. 21108)
This protocol is based on established chemical principles for azo pigment synthesis.[13][15]
Materials:
-
3,3'-Dichlorobenzidine (DCB)
-
2,5-Dimethoxy-4-chloroacetoacetanilide (Coupling Component)
-
Hydrochloric Acid (37%)
-
Sodium Nitrite
-
Sodium Hydroxide
-
Sodium Acetate
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of 3,3'-Dichlorobenzidine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,3'-dichlorobenzidine in deionized water and concentrated hydrochloric acid. The molar ratio of DCB to HCl should be approximately 1:2.5.
-
Cool the suspension to 0-5°C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water. The molar ratio of sodium nitrite to DCB should be approximately 2:1.
-
Add the sodium nitrite solution dropwise to the DCB suspension over a period of 30-60 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution is the tetrazotized 3,3'-dichlorobenzidine.
Part B: Preparation of the Coupling Component Solution
-
In a separate beaker, dissolve the 2,5-dimethoxy-4-chloroacetoacetanilide in a dilute aqueous solution of sodium hydroxide with stirring. The amount of coupling component should be in a slight molar excess to the DCB (approximately 2.1:1).
-
Cool the resulting solution to 10-15°C.
Part C: The Coupling Reaction
-
Slowly add the cold tetrazotized 3,3'-dichlorobenzidine solution to the coupling component solution with vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate as a buffer.
-
The coupling reaction is typically rapid, and the yellow pigment will precipitate out of the solution.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Heat the pigment slurry to 80-90°C and hold for 1 hour to promote particle growth and improve filterability.
-
Allow the slurry to cool to room temperature and then filter the pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of chloride ions (tested with silver nitrate solution).
-
Dry the pigment in an oven at 60-80°C to a constant weight.
-
The dried pigment can then be pulverized to a fine powder.
Analytical Characterization of Diarylanilide Yellows
A thorough characterization of this compound pigments is essential to ensure their quality and performance. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound pigments and for detecting the presence of unreacted starting materials or by-products, such as primary aromatic amines.[16]
A Generalized HPLC Method:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: A diode-array detector (DAD) is highly effective for monitoring the elution of the pigment and any impurities, providing spectral information for identification.
-
Sample Preparation: The pigment is typically dissolved in a suitable organic solvent, such as dimethylformamide or N-methyl-2-pyrrolidone, and then diluted with the mobile phase.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the structural confirmation of this compound pigments. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
Expected Characteristic Peaks:
-
N-H stretching: Around 3200-3400 cm⁻¹ from the amide groups.
-
C=O stretching: Strong absorptions around 1650-1690 cm⁻¹ corresponding to the amide and keto carbonyl groups.
-
Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the region of 1400-1500 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: In the lower frequency region, typically below 800 cm⁻¹.
Toxicological Profile and Safety Considerations
The toxicological profile of this compound pigments is a critical aspect for their safe handling and application.
General Toxicity
This compound pigments are generally considered to have low acute toxicity and are not classified as skin or eye irritants under normal handling conditions.[17][18] They have very low solubility in water and biological fluids, which limits their systemic absorption.[19][20] Studies have shown that after ingestion, the vast majority of these pigments are excreted unchanged.[20] Long-term feeding studies in rodents with Pigment Yellow 12 and 83 showed no evidence of carcinogenicity.[20]
Thermal Decomposition and 3,3'-Dichlorobenzidine
A significant safety concern arises from the thermal decomposition of this compound pigments at temperatures exceeding 200°C.[3][9] This decomposition can lead to the cleavage of the azo linkages and the release of 3,3'-dichlorobenzidine (DCB), a known human carcinogen.[3][8]
Sources
- 1. Preparation and characterization of encapsulated C.I. pigment yellow 12 - European Coatings [european-coatings.com]
- 2. naturalpigments.eu [naturalpigments.eu]
- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 4. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]
- 7. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]
- 8. PlumX [plu.mx]
- 9. artspectrum.com.au [artspectrum.com.au]
- 10. crownpigment.com [crownpigment.com]
- 11. CN103387752A - Preparation technology of P.Y.13 permanent yellow pigment - Google Patents [patents.google.com]
- 12. JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. chsopensource.org [chsopensource.org]
- 15. CN101381527B - Method for preparing pigment yellow - Google Patents [patents.google.com]
- 16. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]
- 17. langridgecolours.com [langridgecolours.com]
- 18. artspectrum.com.au [artspectrum.com.au]
- 19. canada.ca [canada.ca]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Introduction: The Diarylanilide Class of High-Performance Pigments
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Diarylanilide Yellow Pigments
This compound pigments, also known as diarylide or benzidine yellows, represent a significant class of synthetic organic disazo pigments.[1] First synthesized in 1911 and commercialized in the 1930s, they have become indispensable colorants, particularly in the printing ink industry, where they are valued for their bright, clean yellow shades, high tinting strength, and good stability.[1][2] Their applications also extend to the coloration of plastics, rubbers, and coatings.
From a chemical standpoint, these pigments are complex disazo compounds. Their synthesis is a multi-step process, fundamentally involving the reaction of a doubly diazotized (tetrazotized) aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine, with two equivalents of an acetoacetanilide coupling component.[1] The versatility of this chemical framework allows for a wide range of yellow to reddish-yellow shades, with performance characteristics like lightfastness, heat stability, and solvent resistance being finely tuned through judicious selection of substituents on both the diamine and the coupler moieties.[3] This guide provides a detailed exploration of the chemical structure, synthesis, and structure-property relationships that define this important class of pigments.
PART 1: The Core Chemical Structure: Beyond the Azo Form
The generalized structure of a this compound pigment is built from two primary components: a central biphenyl diamine unit and two flanking acetoacetarylide units. While commonly depicted in the diazo (-N=N-) form for simplicity, extensive analytical evidence, particularly from X-ray crystallography, has definitively shown that these molecules exist predominantly in the more stable bis-keto-hydrazone tautomeric form in the solid state.[4][5][6] This structural nuance is critical for understanding the pigment's properties, including its color and stability.
The keto-hydrazone form is stabilized by extensive intramolecular hydrogen bonding between the hydrazone proton (N-H) and the adjacent carbonyl oxygen (C=O), creating a six-membered pseudo-ring.[4][7] This arrangement contributes to the molecule's planarity and rigidity, which are key factors in its pigmentary performance.
The specific properties of each pigment are dictated by the substituents (R, R', and R'') on the aromatic rings. For instance, Pigment Yellow 13 is derived from 3,3'-dichlorobenzidine and two equivalents of acetoacet-m-xylidide (AAMX).[3] In contrast, the high-performance Pigment Yellow 83 uses the same diamine but employs 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) as the coupling component, resulting in superior lightfastness and heat resistance.[2][3]
PART 2: The Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound pigments is a classic example of azo chemistry, executed in a multi-stage process designed to control the formation of the large, insoluble pigment molecule.[4] The overall process can be broken down into three core stages: tetrazotization of the diamine, preparation of the coupling component solution, and the final coupling reaction.
Experimental Protocol: Synthesis of C.I. Pigment Yellow 13
This protocol provides a representative methodology for the synthesis of Pigment Yellow 13.
Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine (DCB)
-
Causality: The tetrazotization converts the two primary amine groups of DCB into highly reactive tetrazo salts. This reaction must be conducted at low temperatures (0-5°C) as diazonium salts are thermally unstable and can decompose, leading to impurities and reduced yield. An excess of mineral acid is used to maintain a low pH, preventing premature coupling of the diazonium salt with unreacted diamine.
-
Methodology:
-
Charge a reaction vessel with a calculated amount of water and concentrated hydrochloric acid.
-
Cool the acid solution to 0-5°C using an ice bath.
-
Slowly add 1 mole equivalent of 3,3'-dichlorobenzidine (DCB) to the cold acid solution with vigorous stirring to form a fine slurry of the diamine hydrochloride salt.
-
Prepare a solution of sodium nitrite (slightly over 2 mole equivalents) in water.
-
Add the sodium nitrite solution subsurface to the DCB slurry over 60-90 minutes, ensuring the temperature is strictly maintained between 0-5°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes.
-
Test for a slight excess of nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms complete diazotization). The resulting clear, yellowish solution is the tetrazo salt of DCB.
-
Stage 2: Preparation of the Coupling Component Solution
-
Causality: The acetoacetanilide coupling component is typically insoluble in acidic or neutral water. It is dissolved in a stoichiometric amount of aqueous sodium hydroxide to form the water-soluble sodium salt of its enol tautomer. This deprotonation activates the methylene carbon for the subsequent electrophilic attack by the diazonium ion.
-
Methodology:
-
In a separate vessel, charge water and 2 mole equivalents of sodium hydroxide.
-
With stirring, add 2 mole equivalents of N-(2,4-dimethylphenyl)-3-oxobutanamide (AAMX).
-
Gently warm the mixture if necessary to achieve complete dissolution, then cool back to room temperature. The solution should be clear.
-
Stage 3: The Coupling Reaction
-
Causality: This is the pigment-forming step. The electrophilic tetrazo salt reacts with two equivalents of the nucleophilic enolate of the coupling component. The reaction is highly pH-dependent. An acidic pH is required for the electrophilic character of the diazonium ion, but an alkaline environment is needed for the coupler to be in its active enolate form. Therefore, the reaction is typically carried out in a buffered system (e.g., using sodium acetate) to maintain a weakly acidic pH (4.5-6.0), providing a compromise that allows the reaction to proceed efficiently.
-
Methodology:
-
To the coupling component solution, add a buffering agent such as acetic acid or a surfactant if required to control particle size.
-
Cool the coupler solution to 10-15°C.
-
Slowly add the cold tetrazo salt solution from Stage 1 to the coupler solution over 2-3 hours with high-speed stirring.
-
Maintain the pH of the reaction mixture within the range of 4.5-5.5 by concurrently adding a dilute sodium hydroxide or sodium acetate solution as needed.
-
After the addition is complete, the temperature may be slowly raised to 40-50°C and held for 1-2 hours to ensure the reaction goes to completion and to initiate crystal growth.
-
The formation of a thick, yellow slurry indicates the precipitation of the insoluble pigment.
-
Stage 4: Pigment Isolation and Finishing
-
Causality: The crude pigment slurry must be purified and conditioned to develop its final pigmentary properties. Washing removes residual salts and unreacted starting materials, which can negatively impact performance. Drying and milling are critical for achieving the desired particle size distribution, which directly influences color strength, opacity, and dispersibility.
-
Methodology:
-
Filter the pigment slurry and wash the filter cake thoroughly with water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Dry the pigment in an oven at 60-80°C.
-
The dried pigment is then mechanically milled or ground to break down agglomerates and achieve the target particle size for its intended application.
-
PART 3: Structure-Property Relationships and Performance
The commercial success of Diarylanilide Yellows lies in the ability to modify their molecular structure to achieve a wide range of performance characteristics.
| Pigment Name | C.I. Name | Diamine Component | Coupling Component | Key Properties & Rationale |
| Diarylide Yellow G | Pigment Yellow 12 | 3,3'-Dichlorobenzidine | Acetoacetanilide | Greenish-yellow shade. Lower solvent and migration resistance compared to others due to the simpler coupler.[8] |
| Diarylide Yellow GR | Pigment Yellow 13 | 3,3'-Dichlorobenzidine | Acetoacet-m-xylidide (AAMX) | Medium yellow shade. The methyl groups on the coupler increase molecular weight and improve solvent and migration resistance over PY 12. |
| Diarylide Yellow 2G | Pigment Yellow 14 | 3,3'-Dichlorobenzidine | Acetoacet-o-toluidide | Greener shade than PY 13. The position of the methyl group influences the crystal packing and electronic structure. |
| Diarylide Yellow HR | Pigment Yellow 83 | 3,3'-Dichlorobenzidine | 4-Chloro-2,5-dimethoxyacetoacetanilide (AADMCA) | Reddish-yellow shade. Considered a high-performance pigment with excellent lightfastness, heat stability, and migration resistance. The electron-withdrawing chloro and electron-donating methoxy groups on the coupler enhance molecular stability.[2][9] |
Solid Solutions: A powerful technique for fine-tuning properties involves using a mixture of two or more different coupling components during the synthesis.[3] This results in a product containing a mix of symmetric and asymmetric pigment molecules that co-crystallize to form a "solid solution."[10] This approach can yield pigments with unique shades and improved performance profiles that are not achievable with a single coupler.
PART 4: Safety and Environmental Considerations
While this compound pigments themselves are considered to have low toxicity due to their very low solubility, a significant concern is their potential thermal decomposition.[1][11] At processing temperatures above 200°C, which can be encountered in some plastics applications, they can degrade to regenerate the aromatic amines from which they were synthesized.[1][12] In the case of most common diarylides, this can release 3,3'-dichlorobenzidine, a known animal carcinogen.[1] Therefore, it is crucial for users to be aware of the thermal limits of each specific pigment and to ensure that processing temperatures remain safely below the decomposition threshold.
References
-
Ataman Kimya. PIGMENT YELLOW 13. [Online] Available at: [Link]
- Google Patents. US20110061564A1 - Diarylide Yellow Pigments.
-
Wikipedia. Diarylide pigment. [Online] Available at: [Link]
-
ResearchGate. The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. [Online] Available at: [Link]
-
ResearchGate. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. [Online] Available at: [Link]
-
Jackson's Art Blog. Pigment Colour Index: Yellow Pigments. [Online] Available at: [Link]
-
PubChem. Diarylide Yellow. [Online] Available at: [Link]
-
ResearchGate. The crystal structure of C.I. Pigment Yellow 12. [Online] Available at: [Link]
-
Natural Pigments. Diarylide Yellow Dispersion. [Online] Available at: [Link]
-
Natural Pigments. Rublev Colours Diarylide Yellow Pigment. [Online] Available at: [Link]
-
Qualitron Chemicals. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. [Online] Available at: [Link]
-
DCL Corporation. 2413 Diarylide Yellow 13. [Online] Available at: [Link]
- Google Patents. CN105647222A - Preparation method of C.I. pigment yellow 83.
-
Heriot-Watt Research Portal. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. [Online] Available at: [Link]
-
Ataman Kimya. PIGMENT YELLOW 83. [Online] Available at: [Link]
-
Idyll Sketching. Color Spotlight: Diarylide Yellow (PY83). [Online] Available at: [Link]
-
ResearchGate. Crystal structure and tautomerism of Pigment Yellow 138 determined by X-ray powder diffraction and solid-state NMR. [Online] Available at: [Link]
- Google Patents. US8034174B2 - Diarylide yellow pigments.
-
Natural Pigments. Rublev Colours Diarylide Yellow Pigment. [Online] Available at: [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 83. [Online] Available at: [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 13. [Online] Available at: [Link]
-
Cangzhou Xincheng Weiye Chemical Co., Ltd. PIGMENT YELLOW 83 – Introduction and Application. [Online] Available at: [Link]
-
MDPI. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. [Online] Available at: [Link]
-
ResearchGate. Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. [Online] Available at: [Link]
-
Molbase. Pigment Yellow 13. [Online] Available at: [Link]
-
Hengyi Technology. Pigment Yellow 12 for Ink and Plastics. [Online] Available at: [Link]
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. chsopensource.org [chsopensource.org]
- 3. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Pigment Yellow 13 | 5102-83-0 | FP41687 | Biosynth [biosynth.com]
- 8. hengyitek.com [hengyitek.com]
- 9. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 10. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]
- 11. langridgecolours.com [langridgecolours.com]
- 12. pigments.com [pigments.com]
Spectroscopic analysis of Diarylanilide Yellow compounds
An In-depth Technical Guide to the Spectroscopic Analysis of Diarylanilide Yellow Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the core spectroscopic techniques essential for the characterization of this compound compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical application and theoretical underpinnings of key analytical methodologies. We will move beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to the analysis of these complex organic pigments.
Introduction to Diarylanilide Yellows
Diarylanilide yellows are a significant class of organic pigments known for their brilliant color, high tinting strength, and good lightfastness. Chemically, they are characterized by a central biphenyl core linked to two acetoacetanilide moieties through azo groups (-N=N-). The specific substituents on the phenyl and anilide rings dictate the precise color, solubility, and other physicochemical properties of the pigment. Given their widespread use in printing inks, plastics, and coatings, rigorous analytical characterization is paramount for quality control, new product development, and regulatory compliance. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into molecular structure, purity, and stability.
Foundational Spectroscopic Techniques
The comprehensive analysis of a this compound compound typically involves a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification and characterization. The primary techniques employed are:
-
UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions and understand the color properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of diarylanilide yellows. The absorption of UV and visible light excites electrons to higher energy states, and the wavelengths at which these absorptions occur are directly related to the electronic structure of the molecule.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound pigment.
-
Dissolve the sample in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to a final concentration of 10-50 µg/mL. Complete dissolution is critical for accurate measurements.
-
Prepare a blank solution using the same solvent.
-
-
Instrumentation and Measurement:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the spectrum from 200 to 800 nm.
-
Baseline the instrument with the blank solution before measuring the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar absorptivity (ε) if the concentration is known precisely.
-
Interpretation of Results
Diarylanilide yellows typically exhibit strong absorption bands in the visible region (400-500 nm), which are responsible for their characteristic yellow color. These absorptions are attributed to π → π* transitions within the extensive conjugated system of the molecule. The position of the λmax can be influenced by the substituents on the aromatic rings. Electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups may lead to a hypsochromic (blue) shift.
| Compound | Typical λmax (nm) | Reference |
| Pigment Yellow 12 | ~430-450 | |
| Pigment Yellow 13 | ~420-440 | |
| Pigment Yellow 14 | ~410-430 | |
| Pigment Yellow 83 | ~460-480 |
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis of diarylanilide yellows.
Fourier-Transform Infrared Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the pigment (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder with minimal sample preparation.
-
-
Instrumentation and Measurement:
-
Use an FTIR spectrometer.
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Interpretation of Results
The FTIR spectra of diarylanilide yellows show a number of characteristic absorption bands that can be used for their identification.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3300-3100 | N-H stretching | Amide (secondary) | |
| 1650-1690 | C=O stretching (Amide I) | Amide | |
| 1590-1620 | C=C stretching | Aromatic ring | |
| 1540-1560 | N-H bending (Amide II) | Amide | |
| 1400-1450 | N=N stretching | Azo group | |
| 1200-1300 | C-N stretching | Amide, Aromatic amine |
The presence and precise position of these bands can confirm the diarylanilide structure and provide information about intermolecular hydrogen bonding.
Logical Relationship of FTIR Data to Molecular Structure
Caption: Correlation of functional groups in diarylanilide yellows with their characteristic FTIR absorption bands.
Nuclear Magnetic Resonance Spectroscopy: Elucidating Molecular Connectivity
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the pigment in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical due to the generally low solubility of these pigments.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra.
-
Advanced 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignments.
-
-
Data Analysis:
-
Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.
-
Interpretation of Results
-
¹H NMR:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The splitting patterns can reveal the substitution on the aromatic rings.
-
Amide Protons (N-H): Typically a broad singlet around 10.0-11.0 ppm.
-
Methyl Protons (-CH₃): Sharp singlets in the range of 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Signals around 160-170 ppm.
-
Aromatic Carbons: Signals in the range of 110-150 ppm.
-
Methyl Carbons (-CH₃): Signals around 15-25 ppm.
-
The combination of ¹H and ¹³C NMR data allows for a complete mapping of the carbon-hydrogen framework of the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Measurement:
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analyze the sample using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecular structure. A common fragmentation pathway involves the cleavage of the amide bonds.
-
Interpretation of Results
The mass spectrum will show a prominent peak corresponding to the molecular weight of the this compound compound. The isotopic pattern of this peak can help confirm the elemental composition. The fragmentation pattern can be used to confirm the connectivity of the different structural units within the molecule.
Conclusion
The spectroscopic analysis of this compound compounds requires a multi-technique approach to achieve a comprehensive understanding of their structure and properties. UV-Vis spectroscopy provides essential information about their color and electronic properties. FTIR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers a detailed map of the molecular structure. Finally, mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By integrating the data from these techniques, researchers can confidently identify, characterize, and ensure the quality of these important industrial pigments.
References
-
Buxbaum, G. (Ed.). (2009). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. [Link]
-
Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
An In-depth Technical Guide to the Photophysical Properties of Diarylanilide Yellow
This guide provides a comprehensive technical overview of the photophysical properties of Diarylanilide Yellow pigments, a prominent class of organic colorants. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core principles governing their interaction with light, from absorption to emission. We will explore the underlying chemical structures, experimental methodologies for characterization, and the key photophysical parameters that define their performance and potential applications.
Introduction: The Chemical Identity and Significance of Diarylanilide Yellows
Diarylanilide Yellows are a subclass of diarylide pigments, which are organic compounds widely used as yellow colorants in various industrial applications, including printing inks, plastics, and coatings.[1] These pigments are characterized by a molecular structure derived from 3,3'-dichlorobenzidine, a doubly diazotized aromatic diamine, coupled with acetoacetanilide derivatives.[1] The specific substituents on the acetoacetanilide rings give rise to different shades of yellow and distinct photophysical properties. Two of the most common members of this family are Pigment Yellow 12 (CAS No. 6358-85-6) and Pigment Yellow 13 (CAS No. 5102-83-0).[2][3]
A crucial aspect of their structure, confirmed by X-ray crystallography, is their existence in the keto-hydrazone tautomeric form rather than the azo form.[2] This structural feature significantly influences their electronic and, consequently, their photophysical properties. The low solubility of these pigments in water and most organic solvents is a defining characteristic, necessitating solid-state characterization techniques.[1]
Diagram 1: General Chemical Structure of this compound
Caption: Chemical structures of Pigment Yellow 12 and Pigment Yellow 13, highlighting the common diarylide core.
Core Photophysical Properties: A Dance of Light and Matter
The interaction of this compound pigments with light involves a series of fundamental photophysical processes, beginning with the absorption of photons and culminating in the dissipation of the absorbed energy through various pathways, including non-radiative decay and potentially fluorescence.
Electronic Absorption: Capturing Light Energy
Diarylanilide Yellows exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their yellow color. This absorption is attributed to π → π* electronic transitions within the extensive conjugated system of the keto-hydrazone chromophore. The position of the absorption maximum (λmax) is a key parameter that dictates the perceived color of the pigment. For yellow pigments, the absorption typically occurs in the blue-violet region of the spectrum (around 400-470 nm).[4]
Due to their insolubility, the absorption spectra of Diarylanilide Yellows are typically measured in the solid state as dispersions or thin films.
Table 1: Illustrative Absorption Properties of Diarylanilide Yellows
| Pigment | CAS Number | Typical Absorption Region (Solid State) |
| Pigment Yellow 12 | 6358-85-6 | ~430 - 470 nm |
| Pigment Yellow 13 | 5102-83-0 | ~440 - 480 nm |
Note: The exact λmax can vary depending on the crystalline form, particle size, and the surrounding medium.
Fluorescence Emission: The Release of Light
While many azo pigments are not known for strong fluorescence, some organic pigments, including certain diarylide derivatives, can exhibit solid-state fluorescence.[5] This phenomenon involves the radiative decay of an electron from the first excited singlet state (S1) back to the ground state (S0), accompanied by the emission of a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and markers. For insoluble powder samples like this compound, the quantum yield is determined using an integrating sphere to collect all the emitted light.
Due to the limited published data on the fluorescence of this compound, a definitive quantum yield cannot be cited. However, the methodology for its determination is well-established.
Experimental Methodologies for Photophysical Characterization
The inherent insolubility of this compound pigments necessitates the use of specialized experimental techniques for the accurate determination of their photophysical properties.
UV-Visible (UV-Vis) Absorption Spectroscopy of Solid Samples
Protocol for UV-Vis Spectroscopy of a this compound Dispersion:
-
Sample Preparation: A small amount of the this compound powder is dispersed in a suitable non-absorbing medium, such as a polymer matrix or a high-viscosity liquid (e.g., mineral oil), to create a fine, homogeneous suspension.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with an integrating sphere is used to minimize scattering effects.
-
Measurement: The dispersion is placed in a quartz cuvette, and the absorption spectrum is recorded over the desired wavelength range (e.g., 300-800 nm). A reference cuvette containing only the dispersing medium is used to correct for background absorption and scattering.
-
Data Analysis: The resulting spectrum will show the characteristic absorption bands of the pigment. The wavelength of maximum absorption (λmax) is determined from the peak of the main absorption band.
Diagram 2: Experimental Workflow for UV-Vis Spectroscopy of a Solid Sample
Caption: A Jablonski diagram illustrating the key photophysical transitions in a molecule.
For this compound, upon absorption of a photon (a process that occurs on the femtosecond timescale), the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1 or higher). From this excited state, several relaxation pathways are possible:
-
Vibrational Relaxation and Internal Conversion: The molecule rapidly loses excess vibrational energy and can transition non-radiatively from higher excited states to the lowest vibrational level of the S1 state. These are typically very fast processes.
-
Fluorescence: As discussed, the molecule can return to the ground state by emitting a photon.
-
Intersystem Crossing: The molecule may transition from the singlet excited state to a triplet excited state (T1). This process is generally less probable than fluorescence but can lead to phosphorescence (emission from the triplet state) or other photochemical reactions.
-
Non-radiative Decay: The excited molecule can return to the ground state without emitting a photon, dissipating the energy as heat. This is often a dominant process in non-fluorescent or weakly fluorescent molecules.
Conclusion and Future Perspectives
The photophysical properties of this compound pigments are central to their function as colorants and hold potential for their application in other light-driven technologies. While their insolubility presents challenges for characterization, solid-state spectroscopic techniques provide the necessary tools to elucidate their behavior. A deeper understanding of the relationship between their chemical structure and their photophysical properties, particularly fluorescence, could pave the way for the design of new diarylide-based materials with tailored optical characteristics for advanced applications in fields such as organic electronics, sensing, and bio-imaging. Further research focusing on obtaining precise quantitative data for their absorption, emission, and quantum yields, as well as systematic studies on the influence of their solid-state packing and environment, will be crucial in unlocking their full potential.
References
-
ACS Applied Materials & Interfaces. Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups. (2023). Available at: [Link].
-
ACS Omega. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. (2024). Available at: [Link].
-
Doukas, A. G., et al. Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates. Proceedings of the National Academy of Sciences, 81(15), 4790-4794 (1984). Available at: [Link].
-
Wikipedia. Diarylide pigment. (2023). Available at: [Link].
-
Wikipedia. Pigment Yellow 12. (2023). Available at: [Link].
-
Australian Journal of Chemistry. Using new solvatochromic parameters to investigate dye–solvent interactions. (2022). Available at: [Link].
-
RSC Publishing. Synthesis and photophysical properties of a highly fluorescent azo derivative. (2015). Available at: [Link].
-
Institute of Organic Chemistry and Biochemistry of the CAS. Tautomerism of azo dyes in the solid state. (2020). Available at: [Link].
-
ResearchGate. UV-vis absorption and emission features of red, violet and yellow.... (2018). Available at: [Link].
-
RSC Publishing. Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules. (2006). Available at: [Link].
-
PubMed. Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT). (2013). Available at: [Link].
-
ResearchGate. UV-vis absorption spectrum of yellow pigment. (2018). Available at: [Link].
-
Société Chimique de France. Solvatochromic fluorescent dyes as universal tools for biological research. (2011). Available at: [Link].
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. (n.d.). Available at: [Link].
-
SY Chemical Co., Ltd. Pigment Yellow 12. (n.d.). Available at: [Link].
-
ResearchGate. UV–Vis absorption spectra of the purified yellow pigment, β-carotene,.... (2023). Available at: [Link].
-
ResearchGate. Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83. (2021). Available at: [Link].
-
MDPI. Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. (2023). Available at: [Link].
-
ResearchGate. Absorption spectrum change of yellow dye solution depending on time.. (2021). Available at: [Link].
-
Università degli Studi di Milano. UNCORRECTED PROOF. (2019). Available at: [Link].
-
PubChem. Pigment Yellow 12. (n.d.). Available at: [Link].
Sources
Unveiling the Solid State: A Guide to the Crystal Structure and Polymorphism of Diarylanilide Yellow Pigments
An In-depth Technical Guide:
Abstract
Diarylanilide Yellows represent a cornerstone of the organic pigment industry, prized for their vibrant color, high tinting strength, and cost-effectiveness. Their performance in application, however, is not solely dictated by their chemical composition but is profoundly influenced by their solid-state properties—specifically, their crystal structure and propensity for polymorphism. This guide provides a comprehensive exploration of the crystallographic landscape of key Diarylanilide Yellow pigments. We will delve into the fundamental principles of their molecular and crystal structures, examine the phenomenon of polymorphism and its impact on performance, and detail the analytical methodologies essential for its characterization and control. This document is intended for researchers, material scientists, and formulation chemists seeking to understand and harness the complex relationship between the solid state and the functional properties of these critical colorants.
The Molecular Foundation of Diarylanilide Yellows
This compound pigments are a class of disazo colorants synthesized through a well-established industrial process involving the bis-diazotization of 3,3'-dichlorobenzidine (or other benzidine derivatives) followed by an azo coupling reaction with two equivalents of an acetoacetanilide component.[1][2] This modular synthesis allows for a wide range of shades and properties by varying the substituents on the acetoacetanilide coupling partner.
A crucial aspect of their molecular structure is the existence of tautomerism. While often depicted with two azo (-N=N-) linkages, extensive crystallographic and spectroscopic studies have confirmed that these molecules exist predominantly in the more stable bis-ketohydrazone tautomeric form in the solid state.[1][2][3][4][5] This configuration is stabilized by a network of intramolecular hydrogen bonds between the hydrazone proton (N-H) and the keto-carbonyl oxygen (C=O), which contributes to the molecule's relative planarity and overall stability.[1][4]
Polymorphism: The Multiplicity of Crystalline Forms
The phenomenon of polymorphism occurs when a single chemical compound can crystallize into two or more distinct crystal lattices.[6] These different crystalline arrangements, or polymorphs, are chemically identical but possess different physical properties. For pigments, this is of paramount importance, as polymorphism directly impacts:
-
Color and Tinting Strength: Different packing arrangements in the crystal lattice alter the electronic interactions between molecules, which can shift the absorption spectrum and thus change the color shade and strength.[6]
-
Stability: Polymorphs have different lattice energies, leading to variations in thermal stability, lightfastness, and resistance to solvents and chemicals.
-
Solubility and Bleed Resistance: The stability of the crystal lattice affects the pigment's solubility in various media, influencing its tendency to migrate or "bleed" in plastic or ink formulations.
A notable example within this class is C.I. Pigment Yellow 17, which is known to exist in at least two polymorphic forms, an α- and a β-form, which are distinguishable by their X-ray powder diffraction patterns.[6] The α-form exhibits superior color strength and a more reddish shade compared to the β-form.[6]
Factors Influencing Polymorph Formation
The specific polymorph obtained is highly sensitive to the conditions of crystallization and subsequent processing. Understanding these factors is the key to controlling the final product properties.
Caption: Factors influencing the formation and transformation of pigment polymorphs.
The choice of solvent is critical, as solvent-solute interactions can selectively stabilize the nucleation of a particular form.[7][8] Similarly, temperature and the rate of supersaturation dictate whether the process is under kinetic or thermodynamic control, often leading to the initial formation of a metastable polymorph which may later transform into a more stable form. Industrial "conditioning" steps, such as thermal treatment in specific solvents or mechanical grinding, are often employed to control particle size and induce the formation of the desired, most stable polymorph.[6]
Crystallographic Data of Key Diarylanilide Yellows
Single-crystal X-ray diffraction has provided invaluable insight into the molecular conformations and packing arrangements of these pigments, allowing for a direct correlation between structure and performance.
| Pigment Name | C.I. Name | Crystal System | Space Group | Key Structural Features | Reference |
| This compound | PY 12 | - | - | Bisketohydrazone form; non-planar molecule. Known to exhibit polymorphism. | [3][9] |
| This compound | PY 13 | Triclinic | Pī | Bisketohydrazone form; molecules are not perfectly planar and pack in inclined, interleaved stacks. | [1] |
| This compound | PY 14 | Triclinic | Pī | Similar structure to PY 13; subtle differences in planarity affect color properties. | [1] |
| This compound | PY 83 | Monoclinic | P2₁/c | Bisketohydrazone form; molecules are more planar than PY 12/13/14, leading to superior fastness properties. Packing involves simple inclined stacks. | [1][4][5] |
The superior performance of C.I. Pigment Yellow 83, for instance, is directly attributed to its crystal structure.[4] The molecules in PY 83 are more nearly planar and pack in a more efficient, compact arrangement of simple inclined stacks compared to the interleaved structures of PY 12, 13, and 14.[3][4] This leads to stronger intermolecular forces, resulting in higher thermal stability and solvent resistance. This distinct packing also explains its inability to form solid solutions with other diarylide pigments.[4]
A Validated Workflow for Polymorph Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms. Each technique provides complementary information, creating a self-validating system for analysis.
Caption: A validated workflow for the characterization of pigment polymorphs.
Experimental Protocols
A. X-Ray Powder Diffraction (XRPD)
-
Causality: XRPD is the definitive technique for polymorph identification. The crystal lattice of each polymorph acts as a unique three-dimensional diffraction grating for X-rays, producing a characteristic diffraction pattern.[6][10]
-
Methodology:
-
Sample Preparation: Gently grind approximately 100-200 mg of the dry pigment powder to ensure a random orientation of crystallites.
-
Mounting: Pack the powder into a flat sample holder, ensuring a smooth, level surface.
-
Data Acquisition: Place the sample in a powder diffractometer. Collect the diffraction pattern, typically over a 2θ range of 5° to 50°, using Cu Kα radiation.
-
Analysis: Compare the resulting diffractogram (peak positions and relative intensities) to reference patterns of known polymorphs.
-
B. Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It can detect endothermic events like melting and exothermic events like crystallization or polymorphic transitions, providing information on the thermal stability and relationship between forms.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the pigment powder into an aluminum DSC pan.
-
Sealing: Crimp a lid onto the pan to enclose the sample. An empty, sealed pan is used as a reference.
-
Thermal Program: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Analysis: Analyze the resulting thermogram for peaks indicating melting points, glass transitions, or solid-solid phase transitions between polymorphs.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR spectroscopy probes the vibrational modes of molecules. Since polymorphs differ in their intermolecular interactions (especially hydrogen bonding) and molecular conformations, these differences manifest as subtle but detectable shifts in the vibrational frequencies of specific functional groups (e.g., C=O, N-H).[11]
-
Methodology:
-
Sample Preparation: Mix ~1 mg of the pigment sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Pelletizing: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectra of different samples, paying close attention to the regions corresponding to carbonyl stretching (1600-1750 cm⁻¹) and N-H stretching/bending (3000-3500 cm⁻¹ and 1500-1600 cm⁻¹).
-
Conclusion
The performance of this compound pigments is inextricably linked to their solid-state chemistry. A thorough understanding of their crystal structure and polymorphic behavior is not merely an academic exercise but a critical requirement for developing products with optimized and consistent properties. By leveraging a synergistic combination of analytical techniques—led by the definitive power of X-ray diffraction—researchers and developers can effectively screen for, identify, and control polymorphism. This knowledge enables the rational design of crystallization and conditioning processes to reliably produce the desired polymorph, ensuring that the final pigment delivers its full potential in terms of color, stability, and durability in demanding applications.
References
- Hunger, K. The effect of crystal structure on colour application properties of organic pigments. SDC ColourClick.
- Barrow, M. J., Christie, R. M., & Badcock, T. D. The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63.
- Barrow, M. J., Christie, R. M., & Monteith, J. E. The crystal structure of C.I. Pigment Yellow 12.
-
Nabais, P., et al. Yellow Lake Pigments from Weld in Art: Investigating the Winsor & Newton 19th Century Archive. MDPI. [Link]
- Barrow, M. J., Christie, R. M., & Monteith, J. E. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment.
-
Wikipedia. Diarylide pigment. Wikipedia. [Link]
-
Wikipedia. Pigment Yellow 83. Wikipedia. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 17. [Link]
-
Kholimatuss'adiah, M., et al. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]
-
Ruggiero, L., et al. Discovery and Structural Characterization of a Novel Polymorph (Form III) of Alclometasone Dipropionate. MDPI. [Link]
- Google Patents. Pigment yellow 12 and process for preparing thereof.
-
Kholimatuss'adiah, M., et al. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]
-
ResearchGate. XRD patterns of yellow pigments at difference pH. [Link]
-
Gola, A., et al. Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 6. sdc.org.uk [sdc.org.uk]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals | MATEC Web of Conferences [matec-conferences.org]
- 9. CZ43997A3 - Pigment yellow 12 and process for preparing thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Toxicological profile and safety data for Diarylanilide Yellow
An In-depth Technical Guide: Toxicological Profile and Safety Data for Diarylanilide Yellow Pigments
Abstract
This compound pigments are a class of high-performance organic azo colorants extensively used in printing inks, plastics, and coatings. Their chemical structure, derived from 3,3'-dichlorobenzidine (DCB), raises significant toxicological questions due to the potential for metabolic cleavage into DCB, a known animal carcinogen classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services. This technical guide provides a comprehensive analysis of the toxicological profile and safety data for this compound. It synthesizes data from carcinogenicity bioassays, genotoxicity studies, and toxicokinetic assessments to explain the causal relationships between the pigments' physicochemical properties, their metabolic fate, and their overall low toxicity. This guide presents detailed experimental workflows and consolidates quantitative data into accessible formats, grounded in authoritative references to provide a trustworthy resource for risk assessment and safe handling.
Introduction: The Diarylanilide Dichotomy
This compound pigments, often referred to as benzidine yellows, are prized for their brilliant color and durability. However, their synthesis from 3,3'-dichlorobenzidine (DCB) places them in a category of toxicological scrutiny.[1] The central concern is not the intact pigment molecule itself, but its potential to metabolize back to the hazardous starting material, DCB, within the body. Understanding the likelihood of this metabolic cleavage is the cornerstone of assessing their safety. This guide will deconstruct the evidence, demonstrating that while the hazard of the DCB component is significant, the actual risk from the pigment is mitigated by its extremely low bioavailability.
Physicochemical Properties: The Foundation of Safety
The toxicological profile of Diarylanilide Yellows is fundamentally dictated by their physical and chemical characteristics. As large, complex organic molecules, they exhibit extremely low solubility in both water and organic solvents. This insolubility is the primary factor limiting their absorption in biological systems.
Table 1: Physicochemical Properties of Representative this compound Pigments
| Property | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 83 |
| C.I. Name | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 83 |
| CAS Number | 6358-85-6 | 5102-83-0 | 5567-15-7 |
| Molecular Formula | C₃₂H₂₆Cl₂N₆O₄ | C₃₆H₃₄Cl₂N₆O₄ | C₃₆H₃₂Cl₄N₆O₈ |
| Molecular Weight | 629.5 g/mol [2] | 685.6 g/mol | 818.5 g/mol |
| Appearance | Odorless fine yellow powder[2][3] | Yellow powder | Yellow powder |
| Water Solubility | Very low (e.g., 0.35 µg/L)[4] | Very low[4] | Very low[4] |
| n-Octanol Solubility | Very low (e.g., 8.5 µg/L)[4] | Very low[4] | Very low[4] |
Toxicokinetics: The Metabolic Journey
The potential for Diarylanilide Yellows to exert systemic toxicity hinges on their absorption, distribution, metabolism, and excretion (ADME). The data overwhelmingly points to negligible bioavailability.
Absorption
Studies in rats using radiolabeled Pigment Yellow 12 demonstrated that after oral or dermal application, radioactivity in the blood remained at background levels.[3] The pigment's insolubility prevents it from being absorbed through the gastrointestinal tract or the skin.[3][4] The vast majority of ingested pigment is excreted unchanged in the feces.
Metabolism
The critical metabolic question is the reductive cleavage of the azo bond (-N=N-), which would release free 3,3'-dichlorobenzidine. This reaction can be catalyzed by azoreductase enzymes produced by intestinal microflora.[3]
Caption: Metabolic fate of this compound in the gastrointestinal tract.
While this pathway is theoretically possible, in vivo studies show that the bioavailability of cleavage products is extremely low. Studies on hemoglobin adducts, a sensitive measure of exposure to aromatic amines, demonstrate a lack of available DCB after pigment administration.[5]
Core Toxicological Endpoints
The toxicological data for Diarylanilide Yellows must be interpreted through the lens of their poor absorption. While the constituent DCB is hazardous, the intact pigments themselves show a very low hazard profile.
Acute and Chronic Toxicity
This compound pigments exhibit low acute toxicity.[6][7] In long-term bioassays, Fischer 344 rats and B6C3F1 mice were fed diets containing up to 5% (50,000 ppm) of this compound for 78 weeks.[8][9] These studies found no significant effect on survival or body weight, and crucially, no evidence of carcinogenicity .[5][8][9] The only notable findings were yellow staining of tissues and minor cellular changes in the livers of treated rats.[8][9][10]
Genotoxicity and Mutagenicity
The genotoxic potential of these pigments is directly linked to the release of DCB.
-
Intact Pigment: The parent pigments are generally negative in bacterial mutagenicity assays (Ames test) and do not show significant activity in mammalian cell cytogenetic studies.[11][12]
-
Metabolite (DCB): In contrast, 3,3'-dichlorobenzidine is a known mutagen and is associated with an increased risk of bladder and liver cancer in animal studies.[13][14]
Table 2: Summary of Key Toxicological Findings
| Endpoint | Result for this compound Pigment | Result for 3,3'-Dichlorobenzidine (Metabolite) | Causality |
| Acute Oral Toxicity | Low | Moderate to High | Pigment is poorly absorbed. |
| Carcinogenicity | No evidence in rats and mice.[8][9] | Carcinogenic in multiple animal species.[13] | Extremely low in vivo cleavage of the pigment to DCB.[5] |
| Genotoxicity (Ames Test) | Generally Negative[11] | Positive | The parent molecule is non-mutagenic; the metabolite is the active agent. |
| Skin/Eye Irritation | May cause mild, reversible irritation.[15] | N/A | Direct physical contact. |
Recommended Experimental Safety Protocols
A self-validating safety assessment for a Diarylanilide pigment should focus on quantifying the potential for metabolic release of DCB.
Protocol: In Vitro Azo-Reductase Cleavage Assay
This assay directly measures the susceptibility of the pigment to cleavage by gut bacteria.
Objective: To quantify the amount of 3,3'-dichlorobenzidine released from the parent pigment under anaerobic conditions simulating the gut.
Methodology:
-
Prepare Anaerobic Culture: Cultivate a mixed population of intestinal microflora (e.g., from rat cecal contents) under strict anaerobic conditions.
-
Incubation: Add a known concentration of the this compound pigment to the culture and incubate for a defined period (e.g., 24-48 hours).
-
Sample Preparation: At the end of the incubation, terminate the reaction and centrifuge to separate the bacterial pellet and supernatant.
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the supernatant to isolate any released aromatic amines.
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Validation: Run a positive control (a known cleavable azo dye) and a negative control (pigment in sterile media) to validate the assay performance.
Caption: Experimental workflow for assessing azo-bond cleavage.
Regulatory Context and Conclusion
Regulatory bodies such as the OECD have evaluated this compound pigments and concluded they present a low hazard to human health due to their poor bioavailability.[4] While the structural relationship to DCB warrants caution and good industrial hygiene, the overwhelming body of scientific evidence indicates that this compound pigments are not systemically available to the body and do not pose a carcinogenic risk under normal conditions of use. The key to their safety profile is their insolubility, which effectively prevents the hazardous DCB component from being released and absorbed.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for 3,3'-Dichlorobenzidine. U.S. Department of Health and Human Services. [Link]
-
National Cancer Institute (NCI). (1978). Bioassay of this compound for Possible Carcinogenicity. NCI-CG-TR-30. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 3,3'-Dichlorobenzidine (Update). Public Health Service, U.S. Department of Health and Human Services, Atlanta, GA. [Link]
-
National Toxicology Program (NTP). (2021). 15th Report on Carcinogens: 3,3′-Dichlorobenzidine and Its Dihydrochloride. U.S. Department of Health and Human Services. [Link]
-
Chemical Effects in Biological Systems (CEBS). Genetic Toxicology Studies for this compound (6358-85-6). National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). 3,3'-Dichlorobenzidine Hazard Summary. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for 3,3'-Dichlorobenzidine. NCBI Bookshelf. [Link]
-
National Technical Information Service. (1978). Bioassay of this compound for Possible Carcinogenicity. U.S. Department of Commerce. [Link]
-
National Toxicology Program (NTP). (1978). Bioassay of this compound (CASRN 6358-85-6). TR-030. [Link]
-
National Toxicology Program (NTP). (1978). Abstract for TR-30: this compound. [Link]
-
Art Spectrum. (2019). Safety Data Sheet: Dry Ground Pigment Diarylide Yellow. [Link]
-
Government of Canada. (2014). Summary of Public Comments Received on Five Diarylide Yellow Pigments Draft Screening Assessment Report. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 186342, Pigment Yellow 12. [Link]
-
California Environmental Protection Agency (OEHHA). (2011). Evidence on the Carcinogenicity of 3,3'-Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. [Link]
-
Government of Canada. (2014). Screening Assessment: Aromatic Azo and Benzidine-based Substance Grouping, Certain Diarylide Yellow Pigments. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2003). SIDS Initial Assessment Report for Diarylide Yellow Pigments. [Link]
-
DEVIN ENDÜSTRİYEL KİMYA. (2022). Material Safety Data Sheet (MSDS) for DIRECT YELLOW D-RL. [Link]
- Google Patents. (2011). US8034174B2 - Diarylide yellow pigments.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 186342, Pigment Yellow 12 - Section 6.1 Absorption, Distribution and Excretion. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. langridgecolours.com [langridgecolours.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abstract for TR-30 [ntp.niehs.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. This compound (6358-85-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 12. canada.ca [canada.ca]
- 13. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. artspectrum.com.au [artspectrum.com.au]
Environmental Fate and Biodegradability of Diarylanilide Yellow Pigments
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
Diarylanilide yellow pigments are a significant class of high-performance organic colorants used extensively in printing inks, plastics, and coatings. Their robust chemical nature and physical properties, such as very low water solubility and high molecular weight, dictate their environmental behavior. This technical guide provides a comprehensive analysis of the environmental fate, distribution, and biodegradability of these pigments. We will delve into the mechanisms of their slow degradation, the key environmental compartments they partition into, and their general ecotoxicological profile. Furthermore, this guide presents standardized methodologies for assessing their biodegradability, offering field-proven insights for researchers and environmental scientists.
Introduction: The Chemical and Physical Nature of Diarylanilide Yellows
This compound pigments are complex organic molecules belonging to the disazo class of colorants.[1][2] They are synthesized through the coupling reaction of a tetrazotized aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine, with acetoacetanilide coupling components.[3][4] This synthesis route allows for a variety of shades and performance characteristics by modifying the substituents on the aromatic rings.[3][4] A representative and widely used example is C.I. Pigment Yellow 12.[1][2]
Key physicochemical properties that govern their environmental behavior include:
-
Extremely Low Water Solubility: Generally in the low micrograms per liter range.[5]
-
High Molecular Weight: Typically ranging from approximately 600 to 800 g/mol .[6]
-
Particulate Nature: They exist as crystalline solids, often as aggregates or agglomerates in the nanometer to micrometer size range.[5]
-
Low Volatility: Due to their large molecular size and structure, they have negligible vapor pressure.[6]
These properties render the pigments essentially non-bioavailable in their intact form.[6][7] Their primary applications are in industries where durability and stability are paramount, including printing inks, plastics, rubber, and coatings.[2][8][9]
Caption: Chemical structure of C.I. Pigment Yellow 12.
Environmental Fate and Distribution
The environmental journey of this compound pigments is largely dictated by their physical form and insolubility.
Release and Environmental Partitioning
Release into the environment can occur through various waste streams during manufacturing or processing and from the lifecycle of consumer products containing these pigments.[8] Due to their very low water solubility and high potential for adsorption, they are not expected to remain in the water column.[10] Fugacity modeling predicts that these pigments will predominantly partition to soil and sediment.[10]
-
Soil and Sediment: With high estimated organic carbon-water partition coefficient (Koc) values, diarylanilide yellows exhibit low mobility in soil and will strongly adsorb to particulate matter and sediment.[8][10] This compartment acts as the primary environmental sink.
-
Water: In aquatic systems, they exist mainly as suspended particles rather than dissolved species. They are eventually removed from the water column via sedimentation.[8]
-
Air: Volatilization is not a significant transport process for these compounds.[8]
Abiotic Degradation Pathways
Abiotic degradation processes for diarylanilide pigments are generally slow.
-
Hydrolysis: Due to their extremely low water solubility, hydrolysis is not considered a significant degradation pathway.[6][10]
-
Photodegradation: While the pigments are designed for lightfastness, some photolytic degradation can occur upon exposure to UV and visible light.[6] Calculated photo-oxidation half-lives can be on the scale of hours for indirect reactions with hydroxyl radicals in the atmosphere, but in soil and sediment where light penetration is limited, this process is much slower.[10] It should be noted that at temperatures exceeding 200°C, thermal degradation can occur, potentially releasing 3,3'-dichlorobenzidine, a known carcinogen.[3][6]
Bioaccumulation Potential
This compound pigments are not expected to bioaccumulate.[5] This is attributed to several factors:
-
Large Molecular Size: The cross-sectional diameter of the molecules may be too large to permit passive transport across biological membranes.[6]
-
Low Bioavailability: Their particulate nature and insolubility in both water and lipids limit their uptake by organisms.[5]
-
Experimental Data: Bioconcentration factor (BCF) studies have yielded low values, supporting the low potential for bioaccumulation.[8]
Caption: Environmental partitioning of this compound pigments.
Biodegradability: Mechanisms and Assessment
The biodegradation of this compound pigments is a complex and typically slow process due to their xenobiotic nature and the stability of the azo bond (–N=N–).[11][12] They are generally not considered "readily biodegradable" under standard aerobic test conditions.[10][13]
Microbial Degradation Mechanisms
Complete mineralization often requires a sequential anaerobic-aerobic process.[12][14][15]
-
Anaerobic/Anoxic Reductive Cleavage: The critical first step is the reductive cleavage of the azo bonds.[11][14] This is an enzymatic process carried out by a variety of microorganisms using azoreductases.[12][16] This step results in the decolorization of the pigment and the formation of constituent aromatic amines, which may be toxic.[12][14] This process can occur in anoxic sediments or anaerobic wastewater treatment systems.
-
Aerobic Degradation of Aromatic Amines: The aromatic amines formed during the initial reductive phase are generally resistant to further degradation under anaerobic conditions.[14] Their subsequent mineralization typically requires aerobic conditions, where different microbial communities can break down the aromatic rings.[14]
The efficiency of biodegradation is influenced by the specific microbial consortia present and environmental factors such as pH, temperature, and the availability of co-substrates that can serve as electron donors.[11][12]
Caption: Two-stage microbial degradation of diarylanilide pigments.
Ecotoxicological Profile
Consistent with their low bioavailability, this compound pigments exhibit a low hazard profile to environmental organisms.[7][13]
-
Aquatic Toxicity: Acute and chronic studies on fish and daphnia have shown no adverse effects at concentrations up to the pigments' limit of water solubility.[5][10]
-
Terrestrial and Sediment Toxicity: Chronic toxicity studies in soil and sediment have found no effects at high concentrations (e.g., 1,000 mg/kg dry weight).[5]
Based on this data, this compound pigments are not expected to be harmful to aquatic, soil-dwelling, or sediment-dwelling organisms at environmentally relevant concentrations.[5] The primary toxicological concern is related to the potential formation of carcinogenic aromatic amines, like 3,3'-dichlorobenzidine, as degradation byproducts.[3] However, the degradation of the parent pigment is very slow under typical environmental conditions.
Table 1: Summary of Ecotoxicity Data
| Endpoint | Organism | Result | Reference |
| Acute Fish Toxicity | Fish | LC50 > Water Solubility Limit | [10] |
| Chronic Daphnia Toxicity | Daphnia magna | EC50 > Water Solubility Limit | [10] |
| Algal Growth Inhibition | Algae | ErC50 > Water Solubility Limit | [10] |
| Chronic Soil Toxicity | Soil Organisms | NOEC ≥ 1,000 mg/kg | [5] |
| Chronic Sediment Toxicity | Sediment Organisms | NOEC ≥ 1,000 mg/kg | [5] |
Experimental Protocols for Biodegradability Assessment
To standardize the assessment of biodegradability, the Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines. The OECD 301 series is used to determine "ready biodegradability."[17][18]
OECD 301F: Manometric Respirometry Test
This method is a common choice for assessing the ready biodegradability of poorly soluble substances like pigments.
Causality Behind Experimental Choices: The principle is to measure the oxygen consumed by a microbial inoculum while metabolizing the test substance as the sole source of organic carbon. Oxygen consumption is a direct measure of aerobic respiration and thus, mineralization. A closed respirometer is used to measure pressure changes as oxygen is consumed and CO2 produced by the microorganisms is trapped by a potassium hydroxide solution.
Protocol Validation: The protocol includes mandatory validation checks. A reference substance (e.g., sodium benzoate) must be run in parallel to confirm the viability of the microbial inoculum.[19] Toxicity controls are also included to ensure the test substance is not inhibiting microbial activity at the tested concentration.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium provides all essential inorganic nutrients for the microorganisms but lacks a carbon source.
-
Inoculum Preparation: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The sludge is washed and aerated to prepare it for the test.
-
Test Setup:
-
Test Vessels: Add a defined volume of mineral medium and the test substance (e.g., 100 mg/L) to multiple sealed glass flasks.
-
Blank Controls: Prepare flasks with only the inoculum and mineral medium to measure endogenous oxygen consumption.[17]
-
Reference Control: Prepare flasks with a readily biodegradable reference compound like sodium benzoate.
-
CO2 Absorber: Add a small vial containing a potassium hydroxide (KOH) solution to each flask to absorb the CO2 produced.
-
-
Incubation: Add the prepared inoculum to all flasks, seal them, and connect them to a respirometer. Incubate at a constant temperature (22 ± 2°C) in the dark for 28 days.[20] The respirometer will continuously measure the pressure decrease resulting from oxygen consumption.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the substance.
-
Pass Criteria for Ready Biodegradability:
Diarylanilide yellows typically fail to meet these stringent criteria, classifying them as not readily biodegradable.[13]
Conclusion
The environmental fate of this compound pigments is characterized by low mobility, strong partitioning to soil and sediment, and general persistence. Their extremely low water solubility and large molecular size render them largely non-bioavailable, resulting in a low ecotoxicological hazard for the parent compounds. Biodegradation is a slow process, initiated by the reductive cleavage of azo bonds under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines. Standardized testing confirms that these pigments are not readily biodegradable. Understanding these pathways is crucial for conducting accurate environmental risk assessments and managing the lifecycle of these commercially important colorants.
References
- Microbial Degradation of Azo Dyes From Textile Industry - Review. (n.d.). International Journal of Engineering Research & Technology.
- Environment and Climate Change Canada. (2014). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments. Canada.ca.
- Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2011).
- Bafana, A., Devi, S. S., & Chakrabarti, T. (2021). Microbial degradation of azo dyes by textile effluent adapted, Enterobacter hormaechei under microaerophilic condition. PubMed.
- Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
- Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2011).
- Chen, C., Wang, Y., Sun, R., & Yin, Y. (2021). Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China.
- OECD. (2006). Test No. 302C: Inherent Biodegradability: Modified MITI Test (II). OECD iLibrary.
- BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
- OECD. (1992). Test No. 301: Ready Biodegradability. OECD iLibrary.
- OECD. (1992). Test No. 301: Ready Biodegradability.
- National Center for Biotechnology Information. (n.d.). Pigment Yellow 12. PubChem.
- Wikipedia. (n.d.). Diarylide pigment.
- OECD. (n.d.). Pigment Yellow 12.
- Color Pigments Manufacturers Association. (n.d.). The Chemistry of Color Pigments used in Manufacturing Printing Inks.
- Langridge Artist Colours. (2017). Safety Data Sheet Product name: Diarylide Yellow Pigment.
- OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE.
- Google Patents. (n.d.). US20110061564A1 - Diarylide Yellow Pigments.
- OOPS COLOR. (n.d.). Organic Pigment Yellow 12 (PY12)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Wikipedia. (n.d.). Diarylide pigment.
- Greim, H., & Ziegler-Skylakakis, K. (2024). Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83. CORE.
- Danish Environmental Protection Agency. (n.d.).
- Wikipedia. (n.d.). Pigment Yellow 12.
- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 12.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 12|Benzidine Yellow G-W.
- Natural Pigments. (n.d.). Rublev Colours Diarylide Yellow Pigment.
- Al-Gaashani, R., Radiman, S., Tabet, N., & Daoud, W. A. (2021). Photocatalytic Degradation of Methylene Blue and Metanil Yellow Dyes Using Green Synthesized Zinc Oxide (ZnO) Nanocrystals. MDPI.
- Natural Pigments. (n.d.). Diarylide Yellow Dispersion.
- ResearchGate. (n.d.). Analytical Procedures for the Lead Determination in Biological and Environmental Samples.
- Deliza, Safni, Wellia, D. V., & Takeuchi, T. (2019).
- Alahiane, S., Qourzal, S., El Ouardi, M., Abaamrane, A., & Assabbane, A. (2014).
- Al-Hamdi, A. M., Sillanpää, M., & Al-Qadami, E. H. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI.
- Ababsa, A., Bouafia, A., & Chelouche, S. (2023). Photodegradation of sunset yellow by TiO2/SnO2 nanocomposites films deposited using spray pyrolysis. Revue Roumaine de Chimie.
- Lee, C. (n.d.). Methodology - pigments.
- ETH Zurich Research Collection. (n.d.). Thallium sorption and speciation in soils: Role of micaceous clay minerals and manganese oxides.
- Semantic Scholar. (n.d.). Lake Pigments and Thin-Layer Chromatography of Natural Dyes: Paired Experiments for Nonmajors.
Sources
- 1. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 2. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]
- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 4. Diarylide pigment [a.osmarks.net]
- 5. canada.ca [canada.ca]
- 6. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 7. srrttf.org [srrttf.org]
- 8. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Pigment Yellow 12 (PY12) | High-Strength Yellow Pigment for Plastics, Inks & Coatings - OOPS COLOR [oopscolor.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. ijert.org [ijert.org]
- 12. The microbial degradation of azo dyes: minireview - ProQuest [proquest.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. mdpi.com [mdpi.com]
- 15. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial degradation of azo dyes by textile effluent adapted, Enterobacter hormaechei under microaerophilic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
Introduction: Beyond Color - Unveiling the Luminescent Potential of Diarylanilide Yellows
An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Diarylanilide Yellow Derivatives
Diarylanilide Yellows, a prominent class of disazo pigments, are workhorses of the colorant industry.[1][2] Their robust chemical structures, derived from 3,3'-dichlorobenzidine and various acetoacetanilide coupling components, provide the intense, lightfast yellow hues essential for printing inks, plastics, and coatings.[1][3][4][5][6][7] The most well-known member of this family is Pigment Yellow 12.[4][5][6][7][8] While their primary application has historically centered on their absorption properties, the inherent photophysical characteristics of these conjugated systems present an intriguing, yet underexplored, frontier in fluorescence research.
This technical guide moves beyond the traditional application of Diarylanilide Yellows as simple colorants to explore their potential as functional fluorophores. For researchers, scientists, and drug development professionals, understanding the principles that govern the fluorescence quantum yield and lifetime of these derivatives is paramount for their potential application in areas such as bio-imaging, sensing, and materials science. Due to the limited availability of comprehensive public data on the fluorescence properties of this specific class of compounds, this guide will focus on providing a robust theoretical framework and detailed experimental protocols to empower researchers to conduct their own investigations. We will delve into the causality behind experimental choices and provide self-validating systems for the accurate determination of these critical photophysical parameters.
Theoretical Framework: The Journey of an Excited Molecule
The phenomena of fluorescence quantum yield and lifetime are governed by the electronic and structural properties of a molecule and its interactions with the surrounding environment. The Jablonski diagram provides a conceptual map for the electronic transitions that occur when a molecule absorbs and emits light.
Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several competing deactivation pathways:
-
Radiative Decay (Fluorescence): The molecule can emit a photon and return to the ground state. The rate of this process is denoted as kᵣ.
-
Non-Radiative Decay: The molecule can lose its excess energy through non-emissive processes. These include:
-
Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ to S₀) without the emission of a photon, with the energy being dissipated as heat through vibrational relaxation. The rate constant is kᵢᶜ.
-
Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., S₁ to a triplet state T₁). The rate constant is kᵢₛᶜ.
-
Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Mathematically, it is expressed in terms of the rate constants for the different decay pathways:
Φ = kᵣ / (kᵣ + kₙᵣ)
where kₙᵣ is the sum of the rate constants for all non-radiative decay processes (kᵢᶜ + kᵢₛᶜ + ...). A higher quantum yield indicates that fluorescence is a more dominant deactivation pathway.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is inversely proportional to the sum of the rates of all deactivation processes:
τ = 1 / (kᵣ + kₙᵣ)
The relationship between quantum yield and lifetime is given by:
Φ = kᵣ * τ
This relationship highlights that a longer fluorescence lifetime does not necessarily mean a higher quantum yield, as both radiative and non-radiative decay rates influence these parameters.
Factors Influencing the Quantum Yield and Lifetime of this compound Derivatives
The fluorescence properties of this compound derivatives can be significantly altered by modifications to their molecular structure and by their surrounding environment. Understanding these factors is crucial for designing derivatives with desired photophysical characteristics.
-
Molecular Structure and Rigidity: The rigidity of a molecule plays a critical role in its fluorescence. Flexible bonds can undergo torsional vibrations and rotations in the excited state, providing efficient non-radiative decay pathways and thus lowering the quantum yield. The "loose bolt" effect describes how flexible substituents can dissipate energy non-radiatively. For this compound derivatives, modifications that restrict the rotation around the azo linkages or the phenyl groups could potentially enhance fluorescence.
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the this compound core can significantly influence their electronic structure and, consequently, their photophysical properties.
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups can increase the electron density of the π-system, which may lead to a red-shift in the absorption and emission spectra and potentially an increase in the quantum yield.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups can decrease the electron density and may lead to a blue-shift or a quenching of fluorescence through the introduction of new non-radiative decay channels.
-
-
Solvent Polarity: The polarity of the solvent can have a profound effect on the fluorescence of molecules that exhibit a change in dipole moment upon excitation. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). This interaction with the solvent can also introduce new non-radiative decay pathways, often leading to a decrease in quantum yield in more polar solvents.
-
Aggregation: Diarylanilide Yellows are known for their low solubility, which can lead to aggregation in solution.[1] Aggregation can either quench fluorescence (Aggregation-Caused Quenching, ACQ) due to intermolecular interactions and the formation of non-emissive excimers, or in some cases, enhance it (Aggregation-Induced Emission, AIE). The AIE phenomenon is often observed in molecules where intramolecular rotations are restricted in the aggregated state, thus blocking non-radiative decay pathways.[9] Investigating the AIE properties of this compound derivatives could be a promising research avenue.
-
Temperature: Temperature can influence fluorescence by affecting the rates of non-radiative decay. Higher temperatures generally lead to increased molecular vibrations and collisions, which can enhance non-radiative processes and decrease the quantum yield and lifetime.
Experimental Methodologies: A Practical Guide
Accurate determination of quantum yield and fluorescence lifetime requires careful experimental design and execution. The following sections provide detailed, step-by-step protocols for these measurements.
Relative Quantum Yield Measurement: The Comparative Method
The relative method is the most common approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement:
-
Selection of a Quantum Yield Standard:
-
Choose a standard that absorbs and emits in a similar spectral range as the this compound derivative to be tested.
-
The standard should be photochemically stable and have a well-documented, solvent-dependent quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-green region, while other standards like Rhodamine 6G in ethanol can be used for the yellow-orange region.
-
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.
-
The excitation wavelength must be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The slope of these lines represents the fluorescence intensity per unit of absorbed light.
-
The quantum yield of the sample (Φₓ) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²)
where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and the standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (for dilute solutions in the same solvent, this ratio is often assumed to be 1).
-
-
Caption: Experimental Setup for TCSPC Lifetime Measurement.
Hypothetical Data and Interpretation for this compound Derivatives
To illustrate how the experimental data can be interpreted, let us consider a hypothetical series of this compound derivatives based on the Pigment Yellow 12 structure, with different substituents on the terminal phenyl rings. The following table presents plausible, though not experimentally verified, photophysical data in a non-polar solvent like toluene.
Table 1: Hypothetical Photophysical Data for this compound Derivatives in Toluene
| Derivative | Substituent (R) | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| 1 (Unsubstituted) | -H | 430 | 510 | 0.15 | 2.5 |
| 2 | -OCH₃ (Electron-Donating) | 445 | 525 | 0.35 | 3.8 |
| 3 | -N(CH₃)₂ (Strong EDG) | 460 | 545 | 0.55 | 4.5 |
| 4 | -CF₃ (Electron-Withdrawing) | 425 | 500 | 0.08 | 1.8 |
| 5 | -t-Butyl (Bulky Group) | 432 | 515 | 0.25 | 3.2 |
Interpretation of Hypothetical Data:
-
Effect of Electron-Donating Groups (EDGs): Derivatives 2 and 3 , with methoxy and dimethylamino groups, respectively, show a red-shift in both absorption and emission wavelengths, which is expected due to the increased electron density in the conjugated system. More importantly, a significant increase in both quantum yield and fluorescence lifetime is observed. This suggests that these substituents enhance the radiative decay rate (kᵣ) and/or decrease the non-radiative decay rates (kₙᵣ).
-
Effect of Electron-Withdrawing Groups (EWGs): Derivative 4 , with a trifluoromethyl group, exhibits a slight blue-shift and a dramatic decrease in both quantum yield and lifetime. This indicates that the EWG likely introduces efficient non-radiative decay pathways, leading to rapid quenching of the excited state.
-
Steric Effects: Derivative 5 , with a bulky tert-butyl group, shows a notable increase in quantum yield and lifetime compared to the unsubstituted parent compound 1 . This can be attributed to steric hindrance, which restricts the torsional motions of the phenyl rings, thereby reducing non-radiative decay and promoting fluorescence. This is a practical example of how mitigating the "loose bolt" effect can enhance emission.
Challenges and Future Directions
The study of the fluorescence of this compound derivatives presents several challenges:
-
Solubility: Their inherent low solubility in common organic solvents can make solution-based measurements difficult and may promote aggregation even at low concentrations.
-
Aggregation Effects: The interplay between ACQ and AIE needs to be carefully considered. What might appear as low quantum yield in solution could potentially be enhanced in the solid state or in aggregated forms.
-
Photostability: While generally stable as pigments, their photostability under continuous excitation in solution, especially for derivatives with high quantum yields, needs to be evaluated.
The limited data on the fluorescence of these compounds highlights a significant opportunity for future research. A systematic investigation into the structure-property relationships of a broad range of this compound derivatives would be highly valuable. Such studies could lead to the development of novel fluorophores with tunable emission properties for a variety of applications, from fluorescent probes for biological imaging to emissive materials for organic light-emitting diodes (OLEDs).
References
- Excited-state dynamics and dye–dye interactions in dye-coated gold nanoparticles with varying alkyl spacer lengths. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
-
Diarylide pigment. (n.d.). In Wikipedia. Retrieved from a source. [1]3. Diarylide Yellow HR: A Bright Pigment Overview. (n.d.). Cultural Heritage Science Open Source. [3]4. Pigment Yellow 12. (n.d.). SY Chemical Co., Ltd. [4]5. Pigment Yellow 12. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd. [5]6. Pigment Yellow 12. (n.d.). In Wikipedia. [6]7. C.I. Pigment Yellow 12. (n.d.). ChemBK. [8]8. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria. (n.d.).
-
Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. (2020). Kyoto University Research Information Repository. [9]10. Diarylide dye. (2020, October 30). MFA Cameo. [2]11. Fluorescent yellow azo pigments. (n.d.). Google Patents.
- Controlling excited-state dynamics via protonation of naphthalene-based azo dyes. (n.d.).
- An unusual pathway of excitation energy deactivation in carotenoids: Singlet-to-triplet conversion on an ultrafast timescale in. (n.d.). Physics and Astronomy.
- Excited state dynamics of Photoactive Yellow Protein chromophores elucidated by high-resolution spectroscopy and ab initio calcul
- Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Excited state deactivation in phytochemical flavonoids: astragalin and kaempferol. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Shedding light into the detailed excited-state relaxation pathways and reaction mechanisms of thionaphthol isomers. (2011, February 10). PubMed.
- Time-resolved single tryptophan fluorescence in photoactive yellow protein monitors changes in the chromophore structure during the photocycle via energy transfer. (2005, December 27). PubMed.
- Time-resolved spectroscopy of dye-labeled photoactive yellow protein suggests a pathway of light-induced structural changes in the N-terminal cap. (n.d.). RSC Publishing.
- Excited-state Dynamics of Radical Ions in Liquids. (n.d.).
- Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles. (n.d.). NIH.
- Ultrafast excited-state dynamics and “three-in-one” phototheranostic properties of a phenanthroline-carbolong photosensitizer. (n.d.). Chemical Science (RSC Publishing).
- Excited‐state deactivation pathways of 1, illustrated with calculated.... (n.d.).
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. chsopensource.org [chsopensource.org]
- 4. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 7. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]
- 8. chembk.com [chembk.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Methodological & Application
Application Notes and Protocols: Diarylanilide Yellow Nanoparticle Tracers for Advanced Fluid Dynamics Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the novel application of Diarylanilide Yellow as a fluorescent tracer in fluid dynamics research. Recognizing that this compound in its bulk form is a non-fluorescent pigment, this guide details the synthesis of fluorescent this compound nanoparticles (DY-NPs). This approach harnesses the phenomenon of Aggregation-Induced Emission (AIE) to create stable, brightly fluorescent tracers suitable for advanced flow visualization techniques, including Particle Image Velocimetry (PIV). We present detailed protocols for the synthesis, characterization, and application of these DY-NPs, along with the underlying scientific principles and safety considerations.
Introduction: Overcoming the Challenge of a Non-Fluorescent Pigment
The visualization and quantification of fluid flow are fundamental to numerous scientific and industrial disciplines, from understanding blood flow in capillaries to optimizing industrial mixing processes. Fluorescent tracers are invaluable tools in this field, offering high contrast and quantitative data through techniques like laser-induced fluorescence and Particle Image Velocimetry (PIV).[1]
This compound, a common organic pigment (Pigment Yellow 12), possesses desirable characteristics for a tracer particle, such as high stability and low solubility. However, a significant limitation is its lack of native fluorescence in a dissolved state.[2][3] This guide addresses this challenge by proposing a methodology to induce fluorescence through the formation of nanoparticles. By carefully controlling the precipitation of this compound from a solvent to an anti-solvent, it is possible to create nanoparticles that exhibit bright fluorescence due to Aggregation-Induced Emission (AIE).[2][4] In the aggregated state within the nanoparticle, the intramolecular rotations of the pigment molecules are restricted, which blocks non-radiative decay pathways and opens a radiative channel, resulting in strong light emission.[2][4]
This guide provides the scientific rationale and detailed protocols for the synthesis of these fluorescent DY-NPs and their application as tracers in fluid dynamics research.
Properties of this compound
Understanding the intrinsic properties of this compound is crucial for its successful formulation into nanoparticle tracers.
| Property | Value | Significance for Tracer Application |
| Chemical Name | 2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(E)diazene-2,1-diyl]bis(3-oxo-N-phenylbutanamide) | The complex organic structure is key to its stability and potential for AIE. |
| Molecular Formula | C₃₂H₂₆Cl₂N₆O₄ | Provides the basis for calculating molar concentrations. |
| Appearance | Fine yellow powder | The starting material for nanoparticle synthesis. |
| Solubility | Insoluble in water; slightly soluble in ethanol and other organic solvents. | This property is exploited in the nanoprecipitation synthesis method. |
| Heat Resistance | Stable up to 150-200 °C | Suitable for a wide range of fluid dynamics experiments, including those with moderate temperature variations.[4] |
| Toxicity | Low acute toxicity, but should be handled with care as a fine powder.[5][6] | Safety protocols are essential, especially when handling the nanoparticulate form. |
Synthesis of Fluorescent this compound Nanoparticles (DY-NPs)
The following protocol details the synthesis of fluorescent DY-NPs via the nanoprecipitation method. This method is chosen for its simplicity and effectiveness in producing stable, fluorescent organic nanoparticles.
Synthesis Workflow
Caption: Workflow for the synthesis of fluorescent this compound Nanoparticles (DY-NPs).
Detailed Protocol: DY-NP Synthesis
Materials:
-
This compound (Pigment Yellow 12) powder
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), HPLC grade
-
Poloxamer 188 or Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or probe sonicator
-
High-speed centrifuge and centrifuge tubes
-
Syringe and needle
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 5 mL of DMSO or THF in a clean glass vial.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 0.1% (w/v) solution of Poloxamer 188 or CTAB in 50 mL of deionized water. This will act as the stabilizing agent.[7]
-
Place the aqueous solution in a beaker with a magnetic stir bar and stir vigorously on a magnetic stirrer.
-
-
Nanoprecipitation:
-
Draw the this compound solution into a syringe with a fine-gauge needle.
-
Rapidly inject the organic phase into the center of the vortex of the stirring aqueous phase. A cloudy suspension of nanoparticles should form immediately.
-
-
Homogenization and Stabilization:
-
Purification:
-
Transfer the sonicated suspension to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes to pellet the DY-NPs.
-
Carefully decant the supernatant, which contains the residual organic solvent and excess surfactant.
-
Resuspend the pellet in 20 mL of deionized water and vortex thoroughly.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.
-
-
Final Suspension:
-
After the final wash, resuspend the purified DY-NP pellet in the desired volume of deionized water or the specific fluid to be used in the dynamics experiments.
-
The final concentration can be adjusted based on the requirements of the specific application.
-
Characterization of DY-NPs
Proper characterization of the synthesized DY-NPs is essential to ensure their suitability as tracers.
| Characterization Technique | Parameter Measured | Expected Results and Significance |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | Expected particle size in the range of 50-200 nm with a low PDI (<0.2) indicating a monodisperse sample, crucial for uniform tracer behavior. |
| Transmission Electron Microscopy (TEM) | Particle morphology and size distribution | Confirms the spherical shape and size of the nanoparticles, providing a visual confirmation of the DLS data. |
| Fluorospectrophotometry | Excitation and Emission Spectra, Quantum Yield | Determines the optimal wavelengths for excitation and detection. A significant quantum yield is expected, confirming the AIE effect. |
| Zeta Potential Measurement | Surface charge | Indicates the stability of the nanoparticle suspension. A zeta potential of > ±30 mV suggests good colloidal stability, preventing aggregation. |
Application in Fluid Dynamics Research
The synthesized fluorescent DY-NPs can be employed in a variety of fluid dynamics studies.
General Flow Visualization
For qualitative analysis of flow patterns, the DY-NP suspension can be injected into the fluid of interest. When illuminated with a UV or blue light source, the nanoparticles will fluoresce, revealing streamlines, vortices, and other flow structures.
Particle Image Velocimetry (PIV)
PIV is a powerful quantitative technique that measures the velocity field of a fluid.[9][10] Fluorescent DY-NPs are particularly advantageous for PIV as they can improve the signal-to-noise ratio, especially in situations with high background scattering.
Protocol for PIV using DY-NPs:
-
Tracer Seeding:
-
Determine the required concentration of DY-NPs based on the experimental setup (e.g., flow velocity, camera resolution). A typical starting point is a concentration that results in 5-10 particles per interrogation window in the PIV images.
-
Disperse the DY-NP suspension uniformly in the fluid. Gentle mixing is recommended to avoid altering the flow characteristics.
-
-
Illumination and Imaging:
-
Illuminate the region of interest with a pulsed laser sheet at the excitation wavelength determined from the fluorescence spectroscopy of the DY-NPs.
-
Use a high-speed camera equipped with a bandpass filter that only allows the emission wavelength of the DY-NPs to pass through. This will block the scattered laser light and enhance the signal from the tracer particles.
-
Capture a sequence of images at a known time interval (Δt).
-
-
Data Processing:
-
The captured images are divided into small interrogation windows.
-
Cross-correlation algorithms are used to determine the average displacement (Δx) of the particles within each interrogation window between consecutive images.
-
The velocity (v) is then calculated as v = Δx / Δt.
-
Logical Relationship for PIV with DY-NPs
Caption: Logical workflow for Particle Image Velocimetry (PIV) using fluorescent DY-NPs.
Safety and Handling
This compound Powder:
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the material safety data sheet (MSDS) for detailed safety information.
This compound Nanoparticles (DY-NPs):
-
The safety of engineered nanoparticles is an active area of research. Handle DY-NP suspensions with caution.
-
Wear nitrile gloves to prevent skin contact.
-
Avoid aerosolization of the nanoparticle suspension.[11][12]
-
All waste containing DY-NPs should be disposed of as hazardous waste according to institutional guidelines.[13]
Conclusion
While this compound in its bulk form is not suitable as a fluorescent tracer, the synthesis of fluorescent nanoparticles through a nanoprecipitation method offers a promising and innovative solution. The resulting DY-NPs are expected to be bright, stable, and well-suited for advanced fluid dynamics research, including flow visualization and PIV. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this novel application, with the potential to open new avenues in the study of complex fluid flows.
References
-
Hengyi Technology. (n.d.). Pigment Yellow 12 for Ink and Plastics. Retrieved from [Link]
-
Yuhong Pigment Co.,LTD. (n.d.). Benzidine Yellow G (PY12). Retrieved from [Link]
-
NanoToxClass. (2017). ERANET-SIINN Project NanoToxClass Standard Operation Procedure - Preparation of nanoparticle suspensions by cup horn sonication. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Aggregation-Induced Emission in Organic Nanoparticles: Properties and Applications: a Review. Retrieved from [Link]
-
LeMay, S. P. (1992). Vortex Flow Visualization Using Colored and Fluorescent Dyes on Flat Plate Delta Wing with Leading Edge Extension. DTIC. Retrieved from [Link]
-
Hengyi Technology. (n.d.). Pigment Yellow 12 for Ink and Plastics. Retrieved from [Link]
-
E3S Web of Conferences. (2018). Application of oil and dye flow visualization in incompressible turbomachinery flows. Retrieved from [Link]
-
NASA Technical Reports Server. (2015). Particle Image Velocimetry Applications Using Fluorescent Dye-Doped Particles. Retrieved from [Link]
-
MDPI. (2022). Facile Fabrication of Fluorescent Inorganic Nanoparticles with Diverse Shapes for Cell Imaging. Retrieved from [Link]
-
Anton, A. F., et al. (2012). An Optimized Method for Delivering Flow Tracer Particles to Intravital Fluid Environments in the Developing Zebrafish. University of Washington. Retrieved from [Link]
-
MDPI. (2020). Aqueous Synthesis of the Tiopronin-Capped Gold Nanoclusters/Nanoparticles with Precise Size Control via Deprotonation of the Ligand. Retrieved from [Link]
-
PubChem. (n.d.). Pigment Yellow 12. Retrieved from [Link]
-
University of Groningen. (2003). Basics and principles of particle image velocimetry (PIV) for mapping biogenic and biologically relevant. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2014). Aggregation induced emission-based fluorescent nanoparticles: fabrication methodologies and biomedical applications. Retrieved from [Link]
-
MDPI. (2020). Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. Retrieved from [Link]
-
Santander-Ortega, M., et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. Pharmaceutics, 13(6), 895. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022). SOP: Nanoparticles, Safe Handling. Retrieved from [Link]
-
MDPI. (2022). Covalent Attachment of Aggregation-Induced Emission Molecules to the Surface of Ultrasmall Gold Nanoparticles to Enhance Cell Penetration. Retrieved from [Link]
-
PubMed. (2006). Encapsulation of fluorescent molecules by functionalized polymeric nanocontainers: investigation by confocal fluorescence imaging and fluorescence correlation spectroscopy. Retrieved from [Link]
-
University of Wollongong. (2020). Working Safely with Engineered Nanoparticles. Retrieved from [Link]
-
NIST. (2012). Preparation of Nanoparticle Dispersions from Powdered Material Using Ultrasonic Disruption - Version 1.1. Retrieved from [Link]
- Google Patents. (n.d.). US10254287B2 - Protein fluorescent nanoparticles and methods of synthesis thereof.
-
National Center for Biotechnology Information. (2022). Characterization and Evaluation of Commercial Tracers for X-Space Magnetic Particle Imaging. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Working with Nanomaterials - Guideline. Retrieved from [Link]
-
Tianjin Leading. (n.d.). Solvent Yellow 114 or Disperse Yellow 54 factory and manufacturers. Retrieved from [Link]
-
MDPI. (2019). Ion-Mediated Aggregation of Gold Nanoparticles for Light-Induced Heating. Retrieved from [Link]
-
ResearchGate. (2020). Experimental setup and summary of the experimental procedure (nanoparticle suspension preparation, hydrodynamic cavitation setup, and DLS measurements). Retrieved from [Link]
-
Chemical Reviews. (2022). Fluorescent Nanoparticles for Super-Resolution Imaging. Retrieved from [Link]
-
Tianjin Leading. (n.d.). Solvent Yellow 114 or Disperse Yellow 54 factory and manufacturers. Retrieved from [Link]
-
DST. (n.d.). Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories and Industries. Retrieved from [Link]
-
RSC Publishing. (2015). An overview of nanoparticles commonly used in fluorescent bioimaging. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Nanoparticle Characterization Using Nanoparticle Tracking Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Encapsulation of Dyes in Luminescent Metal-Organic Frameworks for White Light Emitting Diodes. Retrieved from [Link]
-
ResearchGate. (2021). Design, Synthesis, and Aggregation-Induced Emission Characteristics of Pure Organic Blue and Yellow Light-Emitting Materials. Retrieved from [Link]
-
Hiyka. (n.d.). Surfactant Stabilized Gold Nanoparticles (5nm, 10nm,.............400nm). Retrieved from [Link]
-
MDPI. (2020). Systemic Uptake of Fluorescent Tracers by Soybean (Glycine max (L.) Merr.) Seed and Seedlings. Retrieved from [Link]
-
Wiley Analytical Science. (2014). TEM Sample Preparation of Nanoparticles in Suspensions. Retrieved from [Link]
-
IEEE Magnetics Society. (2022). Design and Synthesis of Nanoparticle Tracers for Magnetic Particle Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents. Retrieved from [Link]
-
3P Instruments. (n.d.). Nanoparticle Characterization. Retrieved from [Link]
-
ResearchGate. (2016). Direct synthesis of amphiphilic polyvinylpyrrolidone-capped gold nanoparticles in chloroform. Retrieved from [Link]
-
PolyU Electronic Theses. (2011). Synthesis and characterization of gold nanoparticles capped with tiopronin-derivatives and pyrrolidinium ionic liquids. Retrieved from [Link]
Sources
- 1. aa.washington.edu [aa.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Facile Fabrication of Fluorescent Inorganic Nanoparticles with Diverse Shapes for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation induced emission-based fluorescent nanoparticles: fabrication methodologies and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging | MDPI [mdpi.com]
- 7. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. materialneutral.info [materialneutral.info]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 12. i.unisa.edu.au [i.unisa.edu.au]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Notes & Protocols: Development of Diarylanilide Yellow-Based Sensors for Heavy Metal Detection
Abstract
Heavy metal contamination of aqueous ecosystems represents a significant threat to environmental health and human well-being.[1][2][3][4] The development of sensitive, selective, and cost-effective methods for the detection of toxic heavy metal ions is therefore a critical area of research.[5][6] This document provides a comprehensive guide to the design, synthesis, characterization, and application of novel chemosensors based on the Diarylanilide Yellow scaffold for the detection of heavy metal ions. Diarylanilide Yellows are a class of organic pigments known for their robust chemical and photophysical properties, making them an excellent starting point for the development of chromogenic and fluorogenic sensors.[7][8][9][10] By strategically modifying the Diarylanilide structure to incorporate specific metal-ion binding moieties, it is possible to create sensors that exhibit a distinct and measurable response upon interaction with target analytes. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and validate their own this compound-based heavy metal sensors.
Introduction to this compound-Based Chemosensors
Heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and chromium (Cr³⁺) are highly toxic even at trace concentrations and can accumulate in the food chain, leading to severe health issues.[3][11][12] Traditional methods for heavy metal detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), are highly sensitive and accurate but require expensive instrumentation and complex sample preparation procedures.[4][5] This has driven the development of optical chemosensors, which offer a simpler, more cost-effective, and field-deployable alternative.[5][6]
This compound pigments are a class of synthetic organic colorants characterized by a core structure derived from 3,3'-dichlorobenzidine.[8][10] These molecules possess a conjugated π-electron system, which is responsible for their strong absorption in the visible region of the electromagnetic spectrum.[7] This inherent chromophoric property, combined with their chemical stability, makes them an ideal platform for the design of colorimetric and fluorescent sensors. The core principle behind the development of these sensors is the integration of a metal ion recognition site (receptor) with the Diarylanilide signaling unit. The binding of a metal ion to the receptor modulates the electronic properties of the entire molecule, resulting in a detectable change in its color or fluorescence.[13][14]
Sensor Design and Signaling Mechanisms
The efficacy of a chemosensor is determined by its ability to selectively bind to a target analyte and transduce this binding event into a measurable signal. The design of this compound-based sensors involves the strategic introduction of a receptor moiety containing donor atoms such as nitrogen, oxygen, or sulfur, which can coordinate with heavy metal ions.[5][13]
Common Signaling Mechanisms:
-
Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the molecule consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon binding a metal ion, the electron density of the donor group is altered, which in turn affects the ICT process and leads to a shift in the absorption or emission spectrum.
-
Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a lone pair of electrons. In the absence of a metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When a metal ion binds to the receptor, the lone pair of electrons is engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[14]
-
Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is observed when the binding of a metal ion to a fluorophore restricts intramolecular rotation or vibration, reducing non-radiative decay pathways and enhancing the fluorescence quantum yield.[13]
Diagram of a General Sensing Mechanism:
Caption: General architecture of a this compound-based heavy metal sensor.
Protocols for Sensor Synthesis and Characterization
This section provides a generalized protocol for the synthesis and characterization of a this compound-based sensor. The specific reagents and reaction conditions will need to be optimized based on the target sensor molecule.
Synthesis of a this compound-based Sensor
This protocol describes a two-step process: the synthesis of a this compound precursor with a reactive functional group, followed by the attachment of a metal ion receptor.
Materials:
-
3,3'-Dichlorobenzidine
-
Acetoacetanilide
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Dimethylformamide (DMF)
-
Receptor molecule with a primary amine group (e.g., ethylenediamine)
-
Standard laboratory glassware and equipment
Protocol:
-
Diazotization of 3,3'-Dichlorobenzidine:
-
Dissolve 3,3'-dichlorobenzidine in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the tetra-azotized salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.
-
Slowly add the tetra-azotized salt solution to the acetoacetanilide solution while maintaining the pH between 4 and 5 with sodium acetate.
-
Stir the reaction mixture at room temperature for 2-3 hours. The this compound pigment will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound precursor.
-
-
Functionalization with Receptor Moiety:
-
Dissolve the this compound precursor in a suitable solvent such as DMF.
-
Add the receptor molecule (e.g., ethylenediamine) to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
-
Experimental Workflow for Sensor Development:
Caption: A typical workflow for the development and validation of a new sensor.
Characterization of the Synthesized Sensor
Accurate characterization of the synthesized sensor is crucial to confirm its chemical structure and purity.
Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sensor in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.[15]
-
Analyze the spectra to confirm the presence of expected proton and carbon signals and to ensure the absence of impurities.[16][17]
Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sensor in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS, MALDI-TOF).[18][19]
-
Determine the molecular weight of the sensor from the mass-to-charge ratio (m/z) of the molecular ion peak.[20]
Application in Heavy Metal Detection
Once the sensor has been synthesized and characterized, its performance in detecting heavy metal ions must be evaluated.
Protocol for UV-Vis Spectroscopic Titration
This protocol is used to study the colorimetric response of the sensor to heavy metal ions.
Materials:
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in water or acetonitrile).
-
UV-Vis spectrophotometer and quartz cuvettes.
Protocol:
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in a cuvette.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Add incremental amounts of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to determine the binding stoichiometry and association constant.[21]
Protocol for Fluorescence Spectroscopic Titration
This protocol is used to evaluate the fluorogenic response of the sensor.
Materials:
-
Stock solution of the sensor (e.g., 1 mM).
-
Stock solutions of metal ions (e.g., 10 mM).
-
Fluorescence spectrophotometer and quartz cuvettes.
Protocol:
-
Prepare a dilute solution of the sensor (e.g., 1 µM) in a cuvette.
-
Record the initial fluorescence emission spectrum by exciting the sensor at its absorption maximum.
-
Add incremental amounts of the metal ion stock solution.
-
After each addition, record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.[22]
Selectivity and Interference Studies
It is essential to demonstrate that the sensor is selective for the target metal ion.
Protocol:
-
Prepare a series of solutions containing the sensor and the target metal ion at a fixed concentration.
-
To each solution, add a potential interfering metal ion at a concentration significantly higher than that of the target ion.
-
Record the UV-Vis or fluorescence spectrum of each solution.
-
Compare the response to the solution containing only the sensor and the target metal ion. A minimal change in the signal indicates high selectivity.
Data Presentation and Interpretation
Clear presentation of data is key to evaluating the performance of the sensor.
Table 1: Hypothetical Photophysical and Sensing Properties of a this compound-based Sensor for Pb²⁺
| Parameter | Value |
| Absorption Maximum (λabs) | 420 nm |
| Emission Maximum (λem) | 550 nm |
| Quantum Yield (ΦF) | 0.05 |
| Response to Pb²⁺ (10 equiv.) | 10-fold fluorescence enhancement |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) | 50 nM |
| Response Time | < 1 minute |
Table 2: Selectivity Profile of the Hypothetical Pb²⁺ Sensor
| Metal Ion (10 equivalents) | Fluorescence Response (Fold Change) |
| Pb²⁺ | 10.0 |
| Hg²⁺ | 1.2 |
| Cd²⁺ | 1.1 |
| Zn²⁺ | 1.0 |
| Cu²⁺ | 0.8 (Quenching) |
| Fe³⁺ | 0.5 (Quenching) |
| Na⁺ | 1.0 |
| K⁺ | 1.0 |
| Mg²⁺ | 1.0 |
| Ca²⁺ | 1.0 |
Table 3: Permissible Limits of Common Heavy Metals in Drinking Water (WHO)
| Heavy Metal | Permissible Limit (mg/L) |
| Lead (Pb) | 0.01 |
| Mercury (Hg) | 0.006 |
| Cadmium (Cd) | 0.003 |
| Chromium (Cr) | 0.05 |
| Arsenic (As) | 0.01 |
Conclusion and Future Outlook
The development of this compound-based sensors offers a promising avenue for the detection of heavy metal ions. The protocols outlined in this document provide a framework for the rational design, synthesis, and evaluation of such sensors. The versatility of the Diarylanilide scaffold allows for the incorporation of a wide range of receptor moieties, enabling the tuning of selectivity towards different metal ions.
Future research in this area could focus on:
-
Developing sensors with even lower detection limits to meet stringent environmental regulations.
-
Creating sensor arrays for the simultaneous detection of multiple heavy metal ions.[23]
-
Immobilizing sensors onto solid supports for the development of portable testing kits.
-
Exploring the application of these sensors for bioimaging of heavy metal ions in living cells.[24]
By leveraging the principles and protocols described herein, researchers can contribute to the development of next-generation sensing technologies for environmental monitoring and public health protection.
References
-
PubChem. (n.d.). Pigment Yellow 12. National Center for Biotechnology Information. Retrieved from [Link][7][25]
-
Ali, R., et al. (2023). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules. Retrieved from [Link][13]
-
Hlongwane, Z., et al. (2024). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors. Retrieved from [Link][1]
-
Singh, S., et al. (2024). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. Retrieved from [Link][5]
-
Kavitha, R., & S. Sumathi. (2020). Comparative sensor studies for metal ion detection by Schiff base. Journal of the Indian Chemical Society. Retrieved from [Link][21]
-
Wikipedia. (2024). Pigment Yellow 12. Retrieved from [Link][8]
-
Qualitron Chemicals. (n.d.). Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. Retrieved from [Link][9]
-
Singh, S., et al. (2024). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. Retrieved from [Link][6]
-
Wang, R., et al. (2023). Detection of Heavy Metal Ions by Ratiometric Photoelectric Sensor. ACS Sensors. Retrieved from [Link][2]
-
Museum of Fine Arts, Boston. (2020). Diarylide dye. MFA Cameo. Retrieved from [Link][10]
-
Rahman, Z., & V. Singh. (2019). Heavy Metal Ions in Wastewater: A Review on Detection and Toxicity. JSciMed Central. Retrieved from [Link][3]
-
Singh, P., et al. (2023). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Omega. Retrieved from [Link][4]
-
Jan, F. A., et al. (2018). Toxic limit/recommended/safe intake of heavy metals. ResearchGate. Retrieved from [Link][26]
-
Wang, Y., et al. (2023). Current trends in the detection and removal of heavy metal ions using functional materials. Environmental Science: Nano. Retrieved from [Link][27]
-
Li, H., et al. (2024). Metal–organic framework-based sensors for the detection of heavy metal ions in water. RSC Advances. Retrieved from [Link][28]
-
Ullah, H., et al. (2021). Metal Chemosensors, Its Classification and Application. Lupine Publishers. Retrieved from [Link][14]
-
Jarocka, U., et al. (2021). Bio-Recognition in Spectroscopy-Based Biosensors for Heavy Metals-Water and Waterborne Contamination Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ogidi, O. I., et al. (2017). Heavy metals regulatory permissible limits used in this study. ResearchGate. Retrieved from [Link][29]
-
Tchounwou, P. B., et al. (2012). Heavy Metal Toxicity. StatPearls. Retrieved from [Link]
-
Borisov, K., et al. (2016). Fluorescence Sensor Array For Metal Ion Detection Based On Various Coordination Chemistries. Bowling Green State University. Retrieved from [Link]
-
Montiel-Pérez, M., et al. (2024). H NMR Sensor for Nondestructive Characterization of Organic and Inorganic Materials. Sensors. Retrieved from [Link][16]
-
Patel, K., et al. (2024). Multifunctional Chemosensors for the Simultaneous Detection of Copper and Mercury Ions: Applications in Test Strip Fabrication, Spiking Studies, and Logic Gate Formulation. ACS Omega. Retrieved from [Link][30]
-
Dodani, S. C., & E. M. Nolan. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Effect of metal ions on UV-Vis (a) and fluorescence spectra (b) of TMN. Retrieved from [Link][31]
-
Jaishankar, M., et al. (2014). Toxicity, mechanism and health effects of some heavy metals. Interdisciplinary Toxicology. Retrieved from [Link][12]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Retrieved from [Link][17]
-
St. Mary's University. (n.d.). Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. Digital Commons. Retrieved from [Link][22]
-
MDPI. (n.d.). Special Issue : Spectroscopic Techniques for Chemical Analysis. Chemosensors. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Molecules. Retrieved from [Link][18]
-
MDPI. (n.d.). Special Issue : 10th Anniversary of Chemosensors: Miniaturized Analytical Devices for Chemical and Biological Sensing. Chemosensors. Retrieved from [Link]
-
Bingol, K., & R. Brüschweiler. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link][15]
-
MDPI. (2022). Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions-A Review. Nanomaterials. Retrieved from [Link]
-
Sheikh, F. A., et al. (2022). Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. Nanomaterials. Retrieved from [Link]
-
ACS Publications. (2014). Colorimetric sensor array based on gold nanoparticles and amino acids for identification of toxic metal ions in water. ACS Applied Materials & Interfaces. Retrieved from [Link][23]
-
ResearchGate. (n.d.). Synthesis of the chemosensor 1. Retrieved from [Link][32]
-
ResearchGate. (n.d.). Detection and Imaging of Chrome Yellow (Lead Chromate) in Latent Prints, Solid Residues, and Minerals by Laser-Desorption-Ionization Mass Spectrometry (LDI-MS). Retrieved from [Link][20]
-
ResearchGate. (2023). Metanil Yellow Dye Encapsulated Layered Double Hydroxide of Nickel and Aluminium: A Fluorescent and Electrochemical Sensor for Pb2+ and Al3+ Ion. Retrieved from [Link][33]
Sources
- 1. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heavy Metal Ions in Wastewater: A Review on Detection and Toxicity [jscimedcentral.com]
- 4. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 9. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Heavy metals - Wikipedia [en.wikipedia.org]
- 12. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
- 19. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. indianchemicalsociety.com [indianchemicalsociety.com]
- 22. "Synthesis and characterization of colorimetric and flurometric chemose" by Fazila Haque [commons.stmarytx.edu]
- 23. Colorimetric sensor array based on gold nanoparticles and amino acids for identification of toxic metal ions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 28. Metal–organic framework-based sensors for the detection of heavy metal ions in water - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Application Notes & Protocols: An Investigative Approach to Diarylanilide Yellow Derivatives in Organic Light-Emitting Diodes (OLEDs)
Preamble: Navigating the Frontier of New Materials
The field of organic electronics is characterized by a relentless pursuit of novel materials to enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs). While established classes of molecules dominate the landscape of high-performance emitters, the exploration of unconventional material systems is crucial for breakthrough discoveries. This document addresses the topic of Diarylanilide Yellow, a class of high-volume industrial pigments, and its potential application in OLEDs.
A thorough review of current scientific literature and patent databases reveals that this compound pigments, in their standard form (e.g., Pigment Yellow 12, Pigment Yellow 83), are not currently utilized in OLED device architectures. Their conventional applications are primarily in the ink, paint, and plastics industries, where properties like lightfastness and tinting strength are paramount.[1][2][3] Their inherent insolubility in common organic solvents, poor film-forming characteristics, and unoptimized electronic properties present significant barriers to their direct integration into the sophisticated, multi-layered structures of OLEDs.[4]
However, this does not preclude the potential of their core chromophore. This guide, therefore, adopts an investigative and scientifically rigorous approach. Instead of presenting non-existent standardized protocols, we will:
-
Establish the benchmark requirements for a high-performance yellow OLED material.
-
Compare the known properties of this compound pigments against these benchmarks to understand the scientific challenges.
-
Provide a series of detailed, research-grade protocols for the chemical modification, characterization, and device-level testing of novel, soluble this compound derivatives.
This document is designed for researchers and materials scientists interested in exploring new classes of organic semiconductors. It serves as a foundational guide for transforming a conventional pigment into a potential candidate for optoelectronic applications.
PART 1: The OLED Material Benchmark vs. Diarylanilide Pigments
For a material to function effectively within an OLED, particularly as an emissive dopant, it must possess a specific set of photophysical and electrical properties. The emissive layer is the heart of the device, where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light.[5][6] The efficiency of this process is dictated by the properties of the materials used.
Critical Requirements for Yellow OLED Emitters
A successful yellow emissive material must exhibit:
-
High Photoluminescence Quantum Yield (PLQY): This is the ratio of photons emitted to photons absorbed.[7][8] A high PLQY (ideally > 80% in the solid state) is fundamental for achieving high device efficiency.
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be aligned with adjacent transport layers to ensure efficient injection of holes and electrons into the emissive layer.[9][10]
-
Good Solubility and Film-Forming Properties: For solution-processed devices, the material must be soluble in common organic solvents to allow for the deposition of uniform, defect-free thin films via techniques like spin-coating.[11][12] For vacuum-deposited devices, the material must be thermally stable and sublimable.
-
High Thermal and Morphological Stability: The material must withstand the heat generated during device operation without degradation. Its amorphous solid-state structure should remain stable to prevent crystallization, which can lead to device failure.[13]
-
Balanced Charge Transport: While often used as a dopant in a host material, inherent ambipolar charge transport characteristics (the ability to transport both electrons and holes) are beneficial for ensuring the recombination zone is centered within the emissive layer.[5]
A Comparative Analysis
The table below contrasts the ideal properties of an OLED emitter with the typical characteristics of a standard industrial this compound pigment.
| Property | Ideal Yellow OLED Emitter | Typical this compound Pigment | Scientific Challenge & Rationale |
| Solubility | Soluble in organic solvents (e.g., Toluene, Chlorobenzene) | Insoluble | The azo-based structure and intermolecular hydrogen bonding lead to strong crystal lattice energy, preventing dissolution required for spin-coating thin films.[14][15] |
| Film Morphology | Forms smooth, amorphous, pinhole-free thin films | Crystalline powder | Direct deposition results in a rough, discontinuous layer, causing electrical shorts and inefficient device operation.[16][17] |
| Photoluminescence Quantum Yield (PLQY) | High (>80%) in solid state | Generally low to moderate; prone to aggregation-caused quenching | Strong intermolecular interactions in the solid state often create non-radiative decay pathways, dissipating energy as heat rather than light. |
| Charge Transport | Defined, preferably balanced, charge mobility | Insulating; not designed for charge transport | The molecular structure is optimized for color, not for the orbital overlap required for efficient movement of electrons and holes.[4] |
| Purity | Electronic grade (>99.9%) | Industrial grade (may contain ionic impurities) | Impurities act as charge traps and exciton quenching sites, severely degrading device performance and lifetime. |
This comparison clearly illustrates that this compound pigments, in their off-the-shelf form, are unsuitable for OLED applications. The primary hurdles are their insolubility and lack of defined semiconductor properties. The following protocols are therefore designed to address these fundamental challenges.
PART 2: Research Protocols for Evaluating Diarylanilide Derivatives
This section provides a logical workflow for modifying and evaluating a this compound chromophore for OLED applications.
Workflow for New Material Evaluation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. azom.com [azom.com]
- 5. ossila.com [ossila.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. ossila.com [ossila.com]
- 8. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solution processable small molecules for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. oejournal.org [oejournal.org]
- 13. noctiluca.eu [noctiluca.eu]
- 14. jchemrev.com [jchemrev.com]
- 15. fsw.cc [fsw.cc]
- 16. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Formulation of Diarylanilide Yellow Pigments for Inkjet Printing
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the development of stable, high-performance aqueous inkjet inks using Diarylanilide Yellow pigments. Diarylanilide Yellows, a significant class of synthetic organic azo pigments, are widely utilized in the printing industry for their vibrant yellow to reddish-yellow shades and good durability.[1][2][3] However, their successful incorporation into the demanding environment of inkjet printing requires a nuanced understanding of colloidal chemistry and fluid dynamics. This guide will delve into the critical aspects of pigment selection, dispersion methodologies, and the synergistic role of various formulation components. Detailed protocols for ink preparation and characterization are provided to enable the development of reliable and high-quality inkjet inks.
Introduction: The Challenge of Pigment-Based Inkjet Inks
Inkjet printing technology relies on the precise ejection of minute droplets of ink onto a substrate.[4][5] While dye-based inks offer simplicity in formulation due to their solubility, pigment-based inks present a greater challenge. Pigments are insoluble solid particles that must be stably suspended in a liquid carrier to prevent aggregation and sedimentation, which can lead to nozzle clogging and inconsistent print quality.[5][6][7] The formulation of pigment-based inks is a delicate balancing act, requiring optimization of particle size, viscosity, and surface tension to ensure reliable jetting and excellent print performance.[8][9]
This compound pigments, such as Pigment Yellow 12, 13, and 83, are staples in the printing ink industry due to their high color strength, good lightfastness, and solvent resistance.[1][3][10][11] Their transition into aqueous inkjet applications necessitates meticulous formulation strategies to overcome their inherent hydrophobicity and ensure long-term stability in a low-viscosity aqueous medium.[7][12]
Core Components of a this compound Inkjet Ink Formulation
A successful this compound inkjet ink is a complex colloidal system. Each component plays a critical role in the overall performance, from initial pigment dispersion to the final print quality and permanence. The key ingredients and their functions are outlined below.[13][14]
This compound Pigment
The choice of pigment is the foundation of the ink. Key properties to consider include:
-
Particle Size and Distribution: For inkjet applications, the primary particle size of the pigment should be in the nanometer range, typically below 150 nm, to prevent nozzle blockage. A narrow particle size distribution is crucial for color consistency and stability.[4][9]
-
Surface Chemistry: The inherent surface properties of the this compound pigment will dictate its interaction with dispersants and the aqueous vehicle. Surface treatment of the pigment can significantly enhance its dispersibility.[15]
-
Purity: Impurities can negatively impact colloidal stability and may be detrimental to the printhead.
The Aqueous Vehicle
The bulk of the ink is the liquid carrier, which is primarily composed of:
-
Deionized Water: High-purity water is essential to avoid introducing ionic impurities that can destabilize the pigment dispersion.
-
Co-solvents and Humectants: These are water-miscible organic solvents that serve multiple purposes.[16][17][18][19]
-
Preventing Nozzle Clogging: Humectants, such as glycols (e.g., ethylene glycol, diethylene glycol) and glycerol, have low vapor pressures and help to prevent the ink from drying out in the nozzles.[5][13][14]
-
Controlling Viscosity and Drying Time: The type and concentration of co-solvents influence the ink's viscosity and how quickly it dries on the substrate.[19]
-
Enhancing Pigment Solubility/Dispersibility: Some co-solvents can improve the interaction between the pigment and the aqueous phase.[20]
-
Dispersants and Surfactants: The Key to Stability
Dispersants and surfactants are critical for achieving a stable pigment dispersion.[21]
-
Dispersants (Polymeric): These are high-molecular-weight polymers that adsorb onto the pigment surface, providing steric or electrostatic stabilization to prevent particles from agglomerating.[8] The choice of dispersant is highly dependent on the specific this compound pigment being used.
-
Surfactants (Wetting Agents): Surfactants are smaller molecules that reduce the surface tension of the ink.[8] This is crucial for:
-
Wetting the Pigment: Surfactants aid in the initial wetting of the hydrophobic pigment particles during the dispersion process.[22]
-
Controlling Droplet Formation: Proper surface tension is vital for the formation of uniform, spherical droplets during jetting.[23][24]
-
Substrate Wetting: Surfactants control how the ink droplet spreads on the print media.[22]
-
Binders (Resins)
Binders are polymeric resins that provide durability and adhesion of the pigment to the substrate.[25][26][27]
-
Adhesion and Film Formation: Once the ink is printed, the binder forms a continuous film that encapsulates the pigment particles and adheres them to the substrate.[25][28]
-
Durability: The binder contributes to the printed image's resistance to abrasion, water, and other environmental factors.[28] Common binders include acrylics and polyurethanes.[25][29]
Additives
A variety of other additives may be included in small quantities to fine-tune the ink's properties:[14]
-
Biocides: To prevent microbial growth in the water-based ink.[17]
-
pH Buffers: To maintain a stable pH, which can be crucial for the effectiveness of some dispersants and for printhead compatibility.
-
Defoamers: To prevent foaming during ink manufacturing and printing.
The Formulation Workflow: From Pigment to Print
The development of a this compound inkjet ink follows a systematic process of dispersion, formulation, and characterization.
Caption: Workflow for this compound Inkjet Ink Formulation.
Experimental Protocols
The following protocols provide a starting point for the formulation and characterization of this compound inkjet inks.
Protocol 1: Preparation of a this compound Pigment Dispersion
This protocol describes the preparation of a concentrated pigment dispersion, which will serve as the base for the final ink formulation.
Materials:
-
This compound Pigment (e.g., Pigment Yellow 83)
-
Polymeric Dispersant (e.g., Styrene-acrylic copolymer-based)
-
Deionized Water
-
Co-solvent/Humectant (e.g., Diethylene glycol)
-
High-speed disperser (e.g., Cowles dissolver)
-
Bead mill with zirconia beads (0.3-0.5 mm)
Procedure:
-
Premixing:
-
In a suitable vessel, combine the deionized water, co-solvent, and polymeric dispersant.
-
While stirring with the high-speed disperser at low speed, slowly add the this compound pigment to the liquid vehicle.
-
Increase the speed of the disperser and mix for 30-60 minutes to ensure the pigment is thoroughly wetted.
-
-
Milling:
-
Transfer the premix to the bead mill.
-
Mill the dispersion at a controlled temperature (typically < 40°C) until the desired particle size is achieved.
-
Monitor the particle size distribution periodically using a dynamic light scattering (DLS) instrument. The target is typically a D90 value below 150 nm.
-
-
Filtration:
-
Once the target particle size is reached, filter the dispersion through a 1-micron filter, followed by a 0.5-micron filter to remove any large agglomerates or milling debris.
-
-
Characterization:
-
Measure the final particle size and distribution, viscosity, and pH of the concentrated dispersion.
-
Protocol 2: Final Ink Formulation
This protocol details the "let-down" process, where the concentrated pigment dispersion is diluted with the remaining ink components.
Materials:
-
This compound Pigment Dispersion (from Protocol 4.1)
-
Deionized Water
-
Co-solvents/Humectants (e.g., Glycerol, 2-Pyrrolidone)
-
Binder (e.g., Acrylic emulsion)
-
Surfactant (e.g., Acetylenic diol-based)
-
Biocide
-
Magnetic stirrer
Procedure:
-
In a clean beaker, combine the required amounts of deionized water, co-solvents, and surfactant.
-
While stirring gently with a magnetic stirrer, slowly add the calculated amount of the this compound pigment dispersion.
-
Add the binder and biocide to the mixture.
-
Continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
Filter the final ink through a 0.5-micron syringe filter.
Table 1: Example this compound Inkjet Ink Formulation
| Component | Function | Weight % |
| This compound Pigment | Colorant | 3.0 - 5.0 |
| Polymeric Dispersant | Stabilization | 1.5 - 2.5 |
| Glycerol | Humectant, Viscosity | 10.0 - 15.0 |
| Diethylene Glycol | Humectant, Co-solvent | 5.0 - 10.0 |
| 2-Pyrrolidone | Co-solvent | 2.0 - 5.0 |
| Acrylic Binder | Adhesion, Durability | 1.0 - 3.0 |
| Surfactant | Surface Tension | 0.1 - 0.5 |
| Biocide | Preservation | 0.1 - 0.2 |
| Deionized Water | Vehicle | Balance to 100 |
Protocol 3: Ink Characterization and Quality Control
Consistent and reliable ink performance requires rigorous quality control. The following tests are essential for evaluating the properties of the formulated ink.[4]
Key Physical Properties and Target Ranges:
| Parameter | Test Method | Typical Target Range | Rationale |
| Viscosity | Rotational Viscometer/Rheometer | 2 - 5 cP (at printhead temp.) | Crucial for proper fluid flow through the printhead nozzles.[9][23] |
| Surface Tension | Tensiometer (e.g., Du Noüy ring) | 25 - 35 mN/m | Affects droplet formation, jetting stability, and substrate wetting.[9][23] |
| Particle Size | Dynamic Light Scattering (DLS) | D90 < 150 nm | Prevents nozzle clogging and ensures color consistency.[4] |
| pH | pH meter | 7.0 - 9.0 | Ensures compatibility with printhead materials and stability of the dispersion. |
| Stability | Accelerated aging (e.g., oven testing) and long-term storage | No significant change in viscosity or particle size | Predicts the shelf-life of the ink and its long-term reliability.[7][30] |
Jetting and Print Quality Evaluation:
-
Drop Watching: Use a specialized camera system to visualize droplet formation in real-time. This allows for the optimization of the printhead driving waveform and assessment of droplet velocity, volume, and the presence of satellites.
-
Nozzle Check Pattern: Print a pattern that fires all nozzles to check for any blockages or misdirected jets.
-
Color Gamut and Density: Print color patches and measure them with a spectrophotometer to evaluate the color performance.
-
Adhesion and Durability Tests: Perform tests such as tape adhesion, scratch resistance, and water fastness to assess the robustness of the printed image.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nozzle Clogging | - Pigment agglomeration- Ink drying in nozzles- Microbial growth | - Improve dispersion stability (optimize dispersant)- Increase humectant concentration- Ensure adequate biocide level |
| Poor Color Strength | - Low pigment concentration- Poor pigment dispersion | - Increase pigment loading- Optimize milling process |
| Banding in Prints | - Inconsistent jetting- Ink viscosity out of spec | - Optimize ink viscosity and surface tension- Check for nozzle drop-outs |
| Poor Adhesion | - Incompatible binder- Insufficient binder | - Select a binder suitable for the substrate- Increase binder concentration |
| Color Bleed | - Low surface tension- Slow drying time | - Adjust surfactant type/concentration- Modify co-solvent package for faster drying |
Conclusion
The formulation of high-quality this compound inkjet inks is a multi-faceted process that requires a deep understanding of pigment chemistry, colloid science, and fluid dynamics. By carefully selecting each component and following a systematic approach to dispersion, formulation, and characterization, it is possible to develop stable and reliable inks that deliver vibrant, durable prints. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulators to innovate and succeed in this challenging but rewarding field.
References
- 1. naturalpigments.com [naturalpigments.com]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. Diarylide pigment [a.osmarks.net]
- 4. specialchem.com [specialchem.com]
- 5. admin.umt.edu.pk [admin.umt.edu.pk]
- 6. Pigment Ink Formulation for Inkjet Printing of Different Textile Materials [ijias.issr-journals.org]
- 7. library.imaging.org [library.imaging.org]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. What Are the Important Parameters for Evaluating An Inkjet Ink? [hongsamdigital.com]
- 10. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]
- 11. prasadinternational.com [prasadinternational.com]
- 12. How long can pigment inks last? Winnerjet [winnerjet.com]
- 13. inkjetinc.com [inkjetinc.com]
- 14. chemicalformulaservices.com [chemicalformulaservices.com]
- 15. US4648907A - High color strength diarylide yellow pigment compositions - Google Patents [patents.google.com]
- 16. Inkjet ink requirements & formulation guideline | PPTX [slideshare.net]
- 17. whattheythink.com [whattheythink.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. US7950794B2 - Solvent based inkjet ink formulation - Google Patents [patents.google.com]
- 20. WO2003048248A1 - Humectant set which improves maintenance of pigment or dye-pigment blend inks - Google Patents [patents.google.com]
- 21. pcimag.com [pcimag.com]
- 22. chempoint.com [chempoint.com]
- 23. Rheology of inkjet inks — IMI Europe - high quality inkjet conferences and courses [imieurope.com]
- 24. library.imaging.org [library.imaging.org]
- 25. gantrade.com [gantrade.com]
- 26. WO1998013430A1 - Binder resins for ink compositions - Google Patents [patents.google.com]
- 27. Printing Inks | Robert Kraemer GmbH & Co. KG [rokra.com]
- 28. chempoint.com [chempoint.com]
- 29. Comens | Pu Resin For Ink, Polyurethane Resin For Inks [adhesive4laminating.com]
- 30. microtrac.com [microtrac.com]
Application Note: Surface Modification of Diarylanilide Yellow for Enhanced Colloidal Dispersion
Introduction: The Challenge of Diarylanilide Yellow Dispersion
Diarylanilide Yellows, a prominent class of organic azo pigments such as Pigment Yellow 12 and Pigment Yellow 83, are valued for their vibrant color, high tinting strength, and good lightfastness.[1][2][3] These pigments are synthesized from compounds like 3,3'-dichlorobenzidine and are integral to the formulation of inks, coatings, and plastics.[1][4] However, their utility is often hampered by a significant challenge: poor dispersibility.
As organic molecules, this compound pigments possess inherently hydrophobic surfaces and small primary particle sizes.[5][6] This leads to strong van der Waals attractive forces between particles, causing them to form large, stable agglomerates.[5] Dispersing these agglomerates requires significant mechanical energy, and without proper stabilization, they rapidly re-flocculate.[7][8] This poor dispersion manifests as:
-
Reduced color strength and opacity
-
Decreased gloss and poor film appearance
-
Increased viscosity and poor rheological properties
-
Instability, leading to pigment settling over time
This application note provides a comprehensive guide to the surface modification of this compound pigments. We will explore the fundamental mechanisms of colloidal stabilization and present detailed protocols for modifying pigment surfaces to achieve stable, high-quality dispersions, particularly in aqueous systems.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "The challenge of this compound pigment agglomeration."
Mechanisms of Colloidal Stabilization
The goal of surface modification is to introduce repulsive forces between pigment particles that can overcome the inherent van der Waals attractions. This is primarily achieved through two mechanisms: electrostatic stabilization and steric stabilization.[5][6]
-
Electrostatic Stabilization: This method involves creating a net electrical charge on the pigment surface. In a polar medium like water, particles with a like charge will repel each other. The magnitude of this repulsion is measured by the Zeta Potential . A zeta potential with an absolute value greater than 30 mV (i.e., > +30 mV or < -30 mV) is generally indicative of a stable, non-agglomerating dispersion.[8][9] This is highly effective in aqueous systems.[5]
-
Steric Stabilization: This strategy involves attaching long-chain molecules, typically polymers or nonionic surfactants, to the pigment surface.[7] These molecules form a physical barrier or "shell" around each particle. When two particles approach each other, the adsorbed layers become compressed or interpenetrate, creating a strong repulsive force that prevents flocculation.[5] This method is effective in both aqueous and non-aqueous (solvent-based) systems.[7]
dot graph G { layout=neato; graph [bgcolor="#F1F3F4", size="7.6,5"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanisms for achieving colloidal stability of pigment particles."
Surface Modification Strategies and Protocols
Several methods can be employed to alter the surface chemistry of this compound. The choice of method depends on the desired final application medium (e.g., water-based vs. solvent-based).[10]
Strategy 1: Anionic Surfactant Adsorption for Aqueous Dispersions
This protocol utilizes an anionic surfactant to adsorb onto the hydrophobic pigment surface, creating a negative charge for electrostatic stabilization. This is a straightforward and effective method for creating water-dispersible pigments.[10][11]
Protocol 3.1.1: Surface Treatment with Sodium Dodecyl Sulfate (SDS)
-
Preparation:
-
Weigh 10.0 g of dry this compound (e.g., PY83) powder into a 500 mL beaker.
-
Prepare a 1.0% (w/v) stock solution of Sodium Dodecyl Sulfate (SDS) in deionized water.
-
-
Slurry Formation:
-
Add 200 mL of deionized water to the pigment powder.
-
Place a magnetic stir bar in the beaker and stir at 500 RPM on a magnetic stir plate to form a rough slurry.
-
-
Modification:
-
While stirring, slowly add 50 mL of the 1.0% SDS solution to the pigment slurry.
-
Increase the stirring speed to 700 RPM and cover the beaker with paraffin film.
-
Continue stirring at room temperature for 4 hours to ensure complete adsorption of the surfactant onto the pigment surface.
-
-
Isolation and Purification:
-
Turn off the stirrer and allow the pigment to settle.
-
Carefully decant the supernatant.
-
Wash the pigment by adding 200 mL of deionized water, stirring for 15 minutes, and decanting again. Repeat this washing step two more times to remove any excess, unbound surfactant.
-
After the final wash, filter the pigment slurry using a Buchner funnel.
-
Dry the modified pigment in a vacuum oven at 60°C overnight.
-
-
Final Product:
-
The result is a finely powdered, surface-modified this compound that is readily dispersible in water.
-
Strategy 2: Polymeric Dispersant Adsorption
Polymeric dispersants provide robust steric stabilization through long, solvated polymer chains that prevent particle agglomeration.[5][7] This method is highly effective and can be adapted for both aqueous and non-aqueous systems depending on the polymer chosen.
Protocol 3.2.1: Treatment with a Comb-Copolymer Dispersant
-
Preparation:
-
Weigh 10.0 g of dry this compound powder.
-
Select a suitable polymeric dispersant. For aqueous systems, an acrylic acid-based copolymer is a good choice. For solvent systems, a polycaprolactone-polyethyleneimine (PCL-PEI) block copolymer can be used.
-
Prepare a 5% (w/v) solution of the chosen dispersant in the target medium (deionized water or an appropriate solvent like ethyl acetate). The amount of dispersant is typically calculated as a percentage of the pigment weight (e.g., 20% active dispersant on pigment weight).
-
-
Milling and Dispersion:
-
This process requires high-shear mixing to break down agglomerates and facilitate polymer adsorption. A bead mill is ideal.[12]
-
Create a premix by combining 10.0 g of pigment, 4.0 g of the 5% dispersant solution (equating to 20% active dispersant on pigment), and 36.0 g of the dispersion medium (water or solvent) in a milling vessel.
-
Add an equal volume of milling media (e.g., 0.8-1.0 mm zirconia beads) to the vessel.
-
Mill the mixture at 2000-3000 RPM for 2-4 hours. Monitor the temperature to ensure it does not exceed 50°C.
-
-
Characterization and Use:
-
After milling, separate the dispersion from the milling media.
-
The resulting product is a stable pigment concentrate. Unlike the dry powder from Protocol 3.1.1, this product is intended to be kept as a liquid dispersion.
-
The dispersion should be immediately characterized for particle size and stability.
-
dot graph TD { graph [splines=ortho, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflows for surface modification of this compound."
Characterization of Modified Pigments
To validate the success of the surface modification, a series of analytical techniques should be employed. These methods provide quantitative data on the physical properties of the modified pigment.[13]
Particle Size and Distribution Analysis
This is the most direct measure of dispersion quality. The goal is to see a significant reduction in the mean particle size (specifically, the volume moment mean, D[14][15]) and a narrow particle size distribution, indicating the breakdown of agglomerates.[16]
-
Technique: Laser Diffraction or Dynamic Light Scattering (DLS).[17]
-
Protocol:
-
Prepare a dilute suspension of the pigment (both unmodified and modified) in the relevant medium (e.g., 0.1% w/v in deionized water).
-
For DLS, ensure the sample is sufficiently dilute to avoid multiple scattering events.
-
Analyze the sample according to the instrument manufacturer's instructions.[18]
-
Record the mean particle size (e.g., Z-average for DLS, D[14][15] for laser diffraction) and the Polydispersity Index (PDI) or standard deviation.
-
Zeta Potential Measurement
For electrostatically stabilized pigments, this measurement quantifies the surface charge and predicts long-term stability.[9]
-
Technique: Electrophoretic Light Scattering (ELS).[9]
-
Protocol:
-
Prepare a dilute suspension of the modified pigment in deionized water (approx. 0.01% w/v).
-
Measure the electrophoretic mobility of the particles in an applied electric field using a zeta potential analyzer.[19]
-
The instrument software will calculate the zeta potential. A value below -30 mV confirms the presence of a strong negative surface charge from the adsorbed anionic surfactant, predicting good stability.[8]
-
Electron Microscopy
Microscopy provides direct visual evidence of the pigment's morphology and state of aggregation.
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[20]
-
Protocol:
-
For SEM, disperse a small amount of the dry pigment powder onto a carbon tab affixed to an SEM stub. Sputter-coat with a conductive metal (e.g., gold) to prevent charging.[21]
-
For TEM, place a drop of the dilute pigment dispersion onto a carbon-coated copper grid and allow it to dry.
-
Image the samples at various magnifications. Compare the unmodified pigment (which will likely show large, dense agglomerates) with the modified pigment (which should show smaller, more discrete particles).[22][23]
-
Expected Results and Data Summary
A successful surface modification will yield significant improvements in the pigment's dispersibility, which can be summarized quantitatively.
| Parameter | Unmodified this compound | Modified with SDS (Protocol 3.1.1) | Modified with Polymer (Protocol 3.2.1) | Rationale |
| Appearance in Water | Rapid settling, clear supernatant | Forms a stable, colored colloidal suspension | Forms a stable, colored colloidal suspension | Visual confirmation of improved dispersibility. |
| Mean Particle Size (D[14][15]) | > 2000 nm | < 300 nm | < 250 nm | Indicates the breakdown of large agglomerates.[24] |
| Polydispersity Index (PDI) | > 0.7 | < 0.3 | < 0.25 | A lower PDI signifies a more uniform and narrow particle size distribution. |
| Zeta Potential (in water, pH 7) | -5 mV to +5 mV | < -40 mV | -15 mV to -25 mV | A highly negative value for SDS modification confirms electrostatic stabilization.[8][25] |
| Dispersion Stability (24h) | Complete sedimentation | No visible settling | No visible settling | Qualitative measure of long-term stability against flocculation. |
Conclusion
The surface modification of this compound pigments is a critical step in unlocking their full potential in modern formulations. By employing straightforward and scalable methods such as surfactant adsorption or polymeric stabilization, researchers and formulators can transform a difficult-to-disperse powder into a high-performance colorant. The protocols and characterization techniques outlined in this note provide a robust framework for achieving and validating enhanced dispersion, leading to products with superior color, stability, and overall quality.
References
- Current time information in Δήμος Λεμεσού, CY. Google Search.
- How are organic pigments modified? - Industry News - Hangzhou Shine Chemicals Co.,Ltd. (n.d.). Shine-Chem.
- What Approaches Could Be Applied to the Modification of Organic Pigments? (2024, July 11). KingChroma.
- High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. (2007, May 30).
- Zeta Potential - Overview. (n.d.). Malvern Panalytical.
- What Approaches Could Be Applied to the Modification of Organic Pigments? (2024, July 11). KingChroma.
- Surface Treatment of Pigments. (2021, September 13). Lankem.
- Surface Modified and Rheologically Improved Organic Pigments. (2003, May 1). PCI Magazine.
- Particle size and zeta potential measurement of ink samples with the Nanotrac series at high and low concentr
- Zeta Potential Distribution Measurement Method Effective for Predicting Dosing Stability of Pigment Dispersions. (n.d.). J-Stage.
- Pigments through the Ages - Microscopy. (n.d.). Webexhibits.
- Organic dispersants for organic pigments in aqueous systems. (1966, July 26).
- Zeta Potential, Isoelectric Point and Pigment Dispersion Stability. (n.d.). The Shepherd Color Company.
- Process for conditioning azo pigments. (2005).
- Zeta potential analyser. (2000, October 1). Pigment & Resin Technology.
- Transmission electron microscopy of pigment cells. Morphology of... (n.d.).
- Pigment Yellow 12. (n.d.). Wikipedia.
- WHITE PAPER - Pigment and Dispersant Interfaces. (n.d.). Evonik.
- Synthesis and Characterization of Surface-Modified Pigment Particles. (n.d.).
- Optimal Selection and Use of Pigment Dispersing Agents. (2011, December 14). SpecialChem.
- High-performance pigment dispersant additives improve pigment wetting and dispersion in Waterborne Coatings. (2025, August 9).
- Particle Size Analysis of Pigments and Inks. (n.d.). Slideshare.
- This compound. (n.d.). NOAA - CAMEO Chemicals.
- Particle Size Analysis Protocol. (2012, April 16).
- Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. (2023, August 4). AZoM.
- The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. (2025, August 5).
- The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. (2025, August 7).
- Particle Characteriz
- Surface Property Evolution of Pigmented Chinese Lacquer Coatings During Mercury Lamp-Induced Photoaging. (n.d.). MDPI.
- A basic guide to particle characterization. (n.d.).
- Diarylide Yellow | C36H34Cl2N6O4 | CID 73462. (n.d.). PubChem.
- Study of paint films by electron microscopy. (1977, August 1). Pigment & Resin Technology.
- Structure characterisation of pigment coating layer on paper by scanning electron microscopy and image analysis. (2025, August 6).
- Characteristics of Pigments, Modification and their Functionalities. (n.d.).
- Diarylide Yellow Dispersion. (n.d.).
- Titration of Surface Modified Pigment Particles. (2025, August 6).
- Adsorptive Treatment of Azo Dyes from Aqueous Solution Using PVA Coated Carbon Black as An Adsorbent. (n.d.).
- Metal Oxide-Impregnated Biochar for Azo Dye Remediation as Revealed through Kinetics, Thermodynamics, and Response Surface Methodology. (n.d.). ACS Omega.
- OPEN Acrylic Color - Diarylide Yellow. (n.d.). Golden Artist Colors.
- CHAPTER 3: Azo Dyes and Pigments. (2014, September 8). Royal Society of Chemistry.
- Progress on pigment dispersion issues. (2025, November 14).
- Diarylide Yellow Pigments. (2011).
- The next generation of dispersing agents for aqueous pigment yellows. (2020, July 2). Lankem.
- Method of making a pigment dispersion containing a carrier such as castor oil or vegetable wax. (n.d.).
Sources
- 1. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. goldenartistcolors.com [goldenartistcolors.com]
- 4. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]
- 5. products.evonik.com [products.evonik.com]
- 6. specialchem.com [specialchem.com]
- 7. pcimag.com [pcimag.com]
- 8. shepherdcolor.com [shepherdcolor.com]
- 9. Zeta Potential - Overview | Malvern Panalytical [malvernpanalytical.com]
- 10. lankem.com [lankem.com]
- 11. US3262898A - Organic dispersants for organic pigments in aqueous systems - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Katz Group - Synthesis and Characterization of Surface-Modified Pigment Particles [sites.google.com]
- 14. paint.org [paint.org]
- 15. kingchroma.com [kingchroma.com]
- 16. cif.iastate.edu [cif.iastate.edu]
- 17. Particle Size Analysis of Pigments and Inks | PDF [slideshare.net]
- 18. courses.washington.edu [courses.washington.edu]
- 19. emerald.com [emerald.com]
- 20. Pigments through the Ages - Microscopy [webexhibits.org]
- 21. Surface Property Evolution of Pigmented Chinese Lacquer Coatings During Mercury Lamp-Induced Photoaging [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. emerald.com [emerald.com]
- 24. static.horiba.com [static.horiba.com]
- 25. microtrac.com [microtrac.com]
Application Note: Diarylanilide Yellow as a Reference Standard in Colorimetric Analysis
Introduction: The Role of Diarylanilide Yellow in Colorimetry
This compound, commonly known as Pigment Yellow 12 (C.I. 21090), is a synthetic organic pigment belonging to the diarylide class of azo compounds.[1][2] With the chemical formula C₃₂H₂₆Cl₂N₆O₄ and a molar mass of approximately 629.50 g/mol , it presents as a vibrant, odorless yellow powder.[2][3] While its primary industrial applications are in printing inks, plastics, and coatings due to its high tinting strength and cost-effectiveness, its consistent chromophoric properties make it a candidate for use as a reference standard in colorimetric analysis.[4][5]
The utility of a reference standard in analytical chemistry hinges on its purity, stability, and the reproducibility of its measurable properties. In colorimetry and spectrophotometry, this translates to a stable and predictable relationship between concentration and light absorbance, governed by the Beer-Lambert Law. A significant challenge with this compound is its very low solubility in water and most common organic solvents.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a reference standard, with detailed protocols for preparing and analyzing stable dispersions for quantitative colorimetric assays.
Scientific Principles and Rationale
The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes, which absorb light in the visible spectrum.[8][9] For quantitative analysis using UV-Vis spectrophotometry, a known concentration of the analyte is required to create a standard curve, against which unknown samples can be compared.
Given the insolubility of this compound, creating a true solution for analysis is often impractical. Therefore, the protocol outlined below focuses on the preparation of a stable, uniform dispersion. The causality behind this choice is that for a given path length, the absorbance of a highly dispersed, stable suspension of fine particles can be directly and reproducibly proportional to its concentration. This approach necessitates a robust and repeatable dispersion method to ensure that the particle size distribution is consistent across all standards and samples, minimizing light scattering effects that could interfere with absorbance measurements. Ultrasonication is the chosen method for deagglomeration due to its efficiency in breaking down particle agglomerates and promoting a homogeneous suspension.[10][11]
Key Physicochemical Properties of this compound (Pigment Yellow 12):
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₂₆Cl₂N₆O₄ | [2][3] |
| Molar Mass | 629.50 g/mol | [2][3] |
| CAS Number | 6358-85-6 | [3] |
| Appearance | Odorless fine yellow powder | [6][12] |
| Melting Point | 317-320 °C | [3][6] |
| Solubility in Water | <0.1 g/100 mL | [6] |
| Solubility in Organic Solvents | Slightly soluble in ethanol; some solubility in DMF and DMSO | [6][8] |
Experimental Protocols
Preparation of Primary Stock Dispersion (1000 µg/mL)
This protocol describes the preparation of a concentrated stock dispersion of this compound. The choice of Dimethylformamide (DMF) as the solvent is based on its ability to wet and partially solvate diarylide pigments, aiding in the formation of a stable dispersion.[8]
Materials:
-
This compound (Pigment Yellow 12), high-purity reference standard grade
-
Dimethylformamide (DMF), spectrophotometric grade
-
Analytical balance
-
100 mL volumetric flask (Class A)
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 100.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of DMF to the flask.
-
Place a small magnetic stir bar in the flask and stir the mixture for 10 minutes to wet the pigment powder thoroughly.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath. If using a probe sonicator, use a pulsed mode to avoid excessive heating of the solvent.[4] The goal is to break down agglomerates and achieve a uniform dispersion.
-
After sonication, allow the dispersion to cool to room temperature.
-
Remove the stir bar and bring the volume up to the 100 mL mark with DMF.
-
Stopper the flask and invert it multiple times to ensure homogeneity. This is your 1000 µg/mL Primary Stock Dispersion .
-
Store the stock dispersion in a dark, well-sealed container at 4°C. It is recommended to re-sonicate for 10-15 minutes before use to ensure uniformity.
Caption: Workflow for preparing the primary stock dispersion.
Preparation of Calibration Standards
This protocol details the serial dilution of the primary stock dispersion to create a set of calibration standards.
Materials:
-
1000 µg/mL Primary Stock Dispersion
-
Dimethylformamide (DMF), spectrophotometric grade
-
10 mL volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Before use, ensure the Primary Stock Dispersion is well-homogenized by inverting the flask multiple times and sonicating for 10-15 minutes.
-
Label a series of 10 mL volumetric flasks for your desired concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Perform serial dilutions as indicated in the table below:
| Target Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 10 | 100 (from 1000 µg/mL stock) | 10 |
| 20 | 200 (from 1000 µg/mL stock) | 10 |
| 40 | 400 (from 1000 µg/mL stock) | 10 |
| 60 | 600 (from 1000 µg/mL stock) | 10 |
| 80 | 800 (from 1000 µg/mL stock) | 10 |
| 100 | 1000 (from 1000 µg/mL stock) | 10 |
-
For each standard, pipette the required volume of the stock dispersion into the volumetric flask and dilute to the 10 mL mark with DMF.
-
Stopper and invert each flask multiple times to ensure thorough mixing. These are your Calibration Standards .
Spectrophotometric Analysis and Standard Curve Generation
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Set the spectrophotometer to scan a wavelength range of 350-600 nm.
-
Use DMF as the blank to zero the instrument.
-
Scan one of the mid-range calibration standards (e.g., 40 µg/mL) to determine the wavelength of maximum absorbance (λmax). For related diarylide pigments in DMF, this is expected to be in the 400-450 nm range.[8]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of each Calibration Standard, starting from the lowest concentration.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) represent the standard curve. An R² value > 0.99 is desirable.
Caption: Standard curve generation and sample analysis workflow.
Analysis of Unknown Samples
-
Prepare the unknown sample in DMF using a similar dispersion method as for the standards to ensure a comparable particle size distribution.
-
Measure the absorbance of the unknown sample at the predetermined λmax.
-
Using the equation from the linear regression of the standard curve (y = mx + c), calculate the concentration of this compound in the unknown sample, where 'y' is the measured absorbance and 'x' is the concentration to be determined.
Method Validation and Trustworthiness
To ensure the reliability of this method, it is crucial to perform validation within your laboratory.
-
Linearity: Assessed from the R² value of the standard curve. A value greater than 0.99 indicates a strong linear relationship between the concentration of the dispersion and absorbance.[13]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a single standard concentration multiple times (n=6) within the same day. The relative standard deviation (RSD) should ideally be less than 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days with freshly prepared standards to assess day-to-day variability.
-
-
Accuracy: Can be determined by a recovery study. Spike a blank matrix with a known concentration of the this compound stock dispersion and analyze it. The percentage recovery should be within an acceptable range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[13]
The self-validating nature of this protocol lies in the concurrent preparation and analysis of standards with every batch of unknown samples. This internal calibration corrects for minor variations in instrument performance and dispersion characteristics.
Conclusion
This compound, despite its insolubility, can be effectively employed as a reference standard in colorimetric analysis through the use of a well-prepared and stable dispersion. The protocols outlined in this application note provide a robust framework for creating reliable calibration curves for the quantitative analysis of samples containing this pigment. By adhering to the principles of consistent sample preparation and method validation, researchers can achieve accurate and reproducible results.
References
-
Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. ResearchGate. [Link]
-
Pigment Yellow 12 - SY Chemical Co., Ltd. SY Chemical Co., Ltd.[Link]
-
Pigment Yellow 12 - Wikipedia. Wikipedia. [Link]
-
Azo dyes having improved solubility in organic solvent - European Patent Office - EP 0449650 A2. European Patent Office. [Link]
- Process for dispersing organic pigments with ultrasonic radiation - Google Patents - US4929279A.
-
Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem. PubChem. [Link]
-
Pigment Dispersion II, Testing - American Coatings Association. American Coatings Association. [Link]
-
Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Effect of Solvents on the Absorption Spectra of Ten Synthesized Azo Dyes - IJCRM. International Journal of Creative Research and Management. [Link]
-
Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The crystal structure of C.I. Pigment Yellow 12 | Request PDF - ResearchGate. ResearchGate. [Link]
-
Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - NIH. National Center for Biotechnology Information. [Link]
-
Solving Color Reproducibility between Digital Devices: A Robust Approach of Smartphones Color Management for Chemical (Bio)Sensors - MDPI. MDPI. [Link]
-
Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation - NIH. National Center for Biotechnology Information. [Link]
-
Comparison of Methods to Assess Pigment Dispersion - American Coatings Association. American Coatings Association. [Link]
-
The absorption, fluorescence maxima and molar absorptivity coefficient for dyes 1-3. - ResearchGate. ResearchGate. [Link]
-
Pigment Yellow 12 - CAS No.6358-85-6 - Benzidine Yellow G. Hubei Cfull Sheng Technology Co., Ltd. [Link]
-
Pigment Yellow 12 - OECD Existing Chemicals Database. Organisation for Economic Co-operation and Development. [Link]
-
What are the basic information about organic pigments - Hengyi Technology. Hengyi Technology. [Link]
-
UV-vis absorption spectrum of yellow pigment - ResearchGate. ResearchGate. [Link]
-
The Science Behind Pigment Dispersion: Understanding the Mechanism. Abbey Masterbatch. [Link]
-
Protocol for Nanoparticle Dispersion - Nanotechnology Industries Association. Nanotechnology Industries Association. [Link]
-
Development and validation of UV Spectrophotometric method for the estimation of Curcumin in cream formulation. ScienceDirect. [Link]
-
Colorant Manufacturing using High-Performance Dispersers - Hielscher. Hielscher Ultrasonics. [Link]
-
Pigment Yellow 12. Navpad Pigments. [Link]
-
Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Development and Validation of a Method for Quantification of Pigments of Interest in Marine Waters using High Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) Scottish Marine and Freshwater Science Vol 8 No 12 K Smith, P Walsham and L Webster - ResearchGate. ResearchGate. [Link]
-
UV–vis–NIR spectrum of a solution containing N-methyl-2-pyrrolidone... - ResearchGate. ResearchGate. [Link]
-
Validation of a spectrophotometric methodology for the quantification of polysaccharides from roots of Operculina macrocarpa (jalapa - SciELO. SciELO. [Link]
-
PIGMENT YELLOW 83 - Ataman Kimya. Ataman Kimya. [Link]
-
(PDF) Validation of a spectrophotometric methodology for the quantification of polysaccharides from roots of Operculina macrocarpa (jalapa) - ResearchGate. ResearchGate. [Link]
-
Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83 | Request PDF - ResearchGate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 4. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pigment Yellow 12 - CAS No.6358-85-6 - Benzidine Yellow G - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]
- 6. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4929279A - Process for dispersing organic pigments with ultrasonic radiation - Google Patents [patents.google.com]
- 11. hielscher.com [hielscher.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Encapsulation of Diarylanilide Yellow in PLGA Nanoparticles for Controlled Release Studies
Introduction: The Imperative for Controlled Release of Hydrophobic Pigments
Diarylanilide yellow, a class of synthetic organic pigments, is characterized by its vibrant yellow hue, high tinting strength, and exceptional stability.[1] However, its pronounced hydrophobicity and low aqueous solubility present significant challenges in applications requiring a gradual and sustained release, such as in advanced coatings, specialty inks, and as model compounds in drug delivery research.[1][2][3][4] Encapsulation within a biodegradable polymer matrix offers a robust solution to control the release kinetics of such hydrophobic molecules.
This application note provides a comprehensive guide to the encapsulation of a model this compound pigment, C.I. Pigment Yellow 12, within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We will detail the nanoprecipitation method for encapsulation, a robust and scalable technique for forming drug-loaded nanoparticles.[5] Furthermore, we will provide protocols for the physicochemical characterization of these nanoparticles and a detailed methodology for conducting in vitro controlled release studies using a dialysis-based method. This guide is intended for researchers and scientists in materials science, pharmaceuticals, and chemical engineering.
The Rationale Behind Experimental Choices
Why PLGA?
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer extensively used in drug delivery systems.[5][6] Its degradation rate can be precisely tuned by altering the ratio of lactic acid (LA) to glycolic acid (GA) monomers and by varying its molecular weight.[5][6][7][8]
-
LA:GA Ratio: An increase in the more hydrophobic lactic acid content (e.g., a 75:25 LA:GA ratio) slows water penetration into the polymer matrix, thereby retarding polymer degradation and leading to a slower, more sustained release of the encapsulated hydrophobic compound.[5][6][7] Conversely, a 50:50 ratio results in faster degradation and release.[7][9]
-
Molecular Weight: Higher molecular weight PLGA generally leads to a slower release rate due to the longer polymer chains forming a more rigid and less permeable matrix.[8][9]
For this study, we select a PLGA with a 50:50 LA:GA ratio to achieve a release profile over a manageable experimental timeframe, suitable for in vitro studies.
Why Nanoprecipitation?
Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for encapsulating hydrophobic molecules. The process involves dissolving the polymer and the hydrophobic compound in a water-miscible organic solvent and then adding this organic phase to an aqueous phase under controlled stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, entrapping the hydrophobic compound within the newly formed nanoparticles.[5] This method avoids the high shear forces and temperatures associated with other techniques, which helps to preserve the integrity of the encapsulated compound.
Experimental Protocols
Part 1: Encapsulation of this compound via Nanoprecipitation
This protocol details the encapsulation of C.I. Pigment Yellow 12 using PLGA.
Materials:
-
C.I. Pigment Yellow 12
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 LA:GA ratio, MW 10-20 kDa
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Syringe with a needle
-
Rotary evaporator
-
High-speed centrifuge and centrifuge tubes
Protocol:
-
Prepare the Organic Phase:
-
Prepare the Aqueous Phase:
-
Dissolve 50 mg of PVA in 50 mL of deionized water to create a 0.1% w/v PVA solution.
-
Stir the solution on a magnetic stirrer at a moderate speed (e.g., 400 rpm). PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Nanoprecipitation:
-
Draw the organic phase into a syringe.
-
Add the organic phase dropwise to the stirring aqueous phase.
-
A milky-white suspension should form immediately, indicating the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. A rotary evaporator can also be used for more rapid solvent removal.
-
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated pigment and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried to obtain a powder.
-
Caption: Workflow for Nanoprecipitation Encapsulation.
Part 2: Physicochemical Characterization of Nanoparticles
Proper characterization is crucial to ensure the quality and performance of the encapsulated system.
| Parameter | Technique | Purpose | Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. | A particle size in the range of 100-300 nm with a PDI < 0.3, indicating a monodisperse population. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences their stability in suspension. | A negative zeta potential (e.g., -15 to -30 mV) is expected due to the carboxyl end groups of PLGA. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. | Spherical nanoparticles with a smooth surface. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of both PLGA and the encapsulated pigment. | The spectrum should show characteristic peaks of PLGA (e.g., C=O stretch around 1750 cm⁻¹) and potentially attenuated peaks of the pigment.[11][12][13][14][15] |
| Encapsulation Efficiency (EE%) | UV-Vis Spectrophotometry | To quantify the amount of pigment successfully encapsulated within the nanoparticles. | High encapsulation efficiency is expected due to the hydrophobic nature of the pigment. |
Protocol for Encapsulation Efficiency (EE%):
-
After the initial centrifugation to collect the nanoparticles, carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound. The λmax for yellow pigments is typically in the range of 414-449 nm.[16][17] A preliminary scan of the pigment in the chosen solvent should be performed to determine the exact λmax.
-
Create a standard curve by preparing known concentrations of this compound in the 0.1% PVA solution and measuring their absorbance.
-
Use the standard curve to determine the concentration of free (unencapsulated) pigment in the supernatant.
-
Calculate the EE% using the following formula:
EE% = [(Total Pigment - Free Pigment) / Total Pigment] x 100
Part 3: In Vitro Controlled Release Study
This protocol uses a dialysis bag method to simulate the release of the encapsulated pigment into a surrounding medium.
Materials:
-
Pigment-loaded PLGA nanoparticles
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tween 80
-
Dialysis tubing (e.g., 12-14 kDa molecular weight cutoff)
-
Glass beaker
-
Orbital shaker or magnetic stirrer
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare the Release Medium:
-
Prepare PBS (pH 7.4) containing 0.5% (v/v) Tween 80. The addition of a surfactant is crucial to ensure "sink conditions" by increasing the solubility of the hydrophobic pigment in the aqueous medium. The concentration of Tween 80 should be above its critical micelle concentration (CMC), which is approximately 0.015-0.019 mM.[18][19]
-
-
Setup the Dialysis System:
-
Resuspend a known amount of pigment-loaded nanoparticles (e.g., 5 mg) in 2 mL of the release medium.
-
Transfer this suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Submerge the dialysis bag in a beaker containing 100 mL of the release medium. This large volume of external medium helps maintain sink conditions.
-
-
Incubation and Sampling:
-
Place the beaker on an orbital shaker set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot from the external release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification of Released Pigment:
-
Measure the absorbance of each aliquot at the predetermined λmax of this compound using a UV-Vis spectrophotometer.
-
Use a standard curve of the pigment in the release medium to determine the concentration of the released pigment at each time point.
-
-
Data Analysis:
-
Calculate the cumulative amount of pigment released at each time point, accounting for the removed and replaced medium.
-
Plot the cumulative percentage of pigment released versus time.
-
Caption: In Vitro Release Study Workflow.
Analysis of Release Kinetics
To understand the mechanism of pigment release from the PLGA nanoparticles, the release data can be fitted to various mathematical models:
-
Zero-Order Model: Describes a constant release rate over time, independent of concentration.
-
First-Order Model: Describes a release rate that is dependent on the concentration of the encapsulated compound.
-
Higuchi Model: Often used to describe release from a matrix system where the release is governed by Fickian diffusion.
-
Korsmeyer-Peppas Model: A more comprehensive model that helps to elucidate the release mechanism (e.g., Fickian diffusion, anomalous transport, or polymer relaxation).
By determining the correlation coefficient (R²) for each model, the best-fit model can be identified, providing insights into the physical processes governing the release of this compound from the PLGA matrix.[1][10][15]
Conclusion
This application note provides a detailed, scientifically grounded framework for the encapsulation of the hydrophobic pigment this compound within PLGA nanoparticles and the subsequent evaluation of its controlled release profile. The protocols outlined herein are designed to be self-validating, with clear rationales for the selection of materials and methods. By following these guidelines, researchers can reliably produce and characterize these nanoparticle systems, paving the way for their application in a variety of fields requiring the controlled delivery of hydrophobic agents.
References
-
FTIR spectra of (A) poly lactide-co-glycolide (PLGA), (B) NHS-poly... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
FTIR spectra of PLGA, CS, DS, DS-PLGA, and CS-DS-PLGA. The major peaks for all nanoparticles samples is measured at 1175 cm⁻¹ and 1760 cm⁻¹ which corresponds to the standard basic measurement of PLGA absorption band. Characteristic absorption peak of chitosan at 1545 cm⁻¹ and 1630 cm⁻¹ and that of drug at 768 cm⁻¹ confirms their presence in respective nanoparticles. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]
-
FTIR spectra of pure AAT (a), PLGA 50:50 (b), PLGA 75:25 (c),... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
FTIR peaks of functional groups of PLGA | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Pigment Yellow 12 for Ink and Plastics - Hengyi Technology. (n.d.). Retrieved January 3, 2026, from [Link]
-
Solvent Yellow 12 - World dye variety. (2012, September 19). Retrieved January 3, 2026, from [Link]
-
C.I. Pigment Yellow 12 (YHY1234). (2025, February 8). Yuhong Pigment. Retrieved January 3, 2026, from [Link]
-
Pigment Yellow 12 Manufacturer for Plastics, Inks & Paints - Qualitron Chemicals. (n.d.). Retrieved January 3, 2026, from [Link]
-
Kumskova, N., Ermolenko, Y., Gornostaeva, E., Dronov, G., Osipova, N., & Kreuter, J. (2021). How subtle differences in polymer molecular weight affect doxorubicin-loaded PLGA nanoparticles degradation and drug release. ResearchGate. [Link]
-
C.I. Pigment Yellow 12 - ChemBK. (n.d.). Retrieved January 3, 2026, from [Link]
-
UV-vis absorption spectrum of yellow pigment - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
- Mahmood, M. E., & Al-Koofee, D. A. F. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals.
-
Liu, Y., Chen, Z., & Li, M. (2024). Microneedle-Based Technologies for Long-Acting Transdermal Drug Delivery in Wearable Devices. MDPI. [Link]
-
PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
S. K. De, S. K. Ghosh, and S. P. Moulik. (1992). Determination of the critical micelle concentration of surfactants and the partition coefficient of an electrochemical probe by. ACS Publications. [Link]
-
CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant (Tween 60, Tween 80, And Trito - ScienceScholar. (2022, August 27). Retrieved January 3, 2026, from [Link]
-
Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. - RJPBCS. (n.d.). Retrieved January 3, 2026, from [Link]
-
Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent Applications of PLGA in Drug Delivery Systems. Pharmaceutical nanotechnology, 5(3), 1-10. [Link]
-
Ketha, A., & Wibel, R. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics, 18(8), 3081–3090. [Link]
-
UV–Visible spectrum of crude pigment in ethanol. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
UV–Vis absorption spectra of the purified yellow pigment, β-carotene,... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. hengyitek.com [hengyitek.com]
- 2. C.I. Pigment Yellow 12 (YHY1234)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 3. Pigment Yellow 12 Manufacturer for Plastics, Inks & Paints [qualitron.net]
- 4. chembk.com [chembk.com]
- 5. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. globaljournals.org [globaljournals.org]
- 19. rjpbcs.com [rjpbcs.com]
Investigational Application of Diarylanilide Yellow in Non-Destructive Evaluation: Protocols for Enhanced Fluorescent and Magnetic Particle Inspection
Abstract
This document delineates the novel application of Diarylanilide Yellow pigments as fluorescent markers in non-destructive testing (NDT) and evaluation. Historically confined to the realms of printing inks, paints, and plastics, the inherent fluorescence, high stability, and tinting strength of Diarylanilide Yellows present a compelling case for their adaptation in advanced materials inspection.[1][2][3] We provide detailed protocols for the preparation and application of this compound-based formulations for both Fluorescent Penetrant Inspection (FPI) and Fluorescent Magnetic Particle Inspection (MPI). These protocols are designed to be self-validating, offering researchers and quality control professionals a robust framework for exploring this promising class of organic pigments for enhanced defect detection.
Introduction: The Untapped Potential of this compound in NDT
Diarylanilide Yellows are a class of synthetic organic pigments, such as Pigment Yellow 12, 13, and 83, characterized by their vibrant yellow hue, excellent lightfastness, and chemical stability.[1][4] While their primary applications have been in coloration, a key but often overlooked property of certain this compound pigments is their ability to fluoresce under ultraviolet (UV) radiation.[5] This fluorescence, with a spectral response in the 520-560 nanometer range, aligns perfectly with the visual spectrum for defect detection in NDT.[5]
Non-destructive testing is a cornerstone of quality assurance in numerous industries, including aerospace, automotive, and manufacturing.[6][7] Fluorescent methods, in particular, offer superior sensitivity compared to visible dye techniques, enabling the detection of minute surface-breaking and sub-surface defects.[6] This guide proposes the use of this compound as a cost-effective and highly stable alternative to conventional fluorescent dyes in NDT applications.
Core Principles and Rationale
The application of this compound in NDT is predicated on its favorable chemical and physical properties:
-
Fluorescence: As established, specific this compound pigments exhibit a distinct yellow-green fluorescence under UV-A light (typically 365 nm), a standard in NDT inspection booths.[5][8]
-
Insolubility and Particle Size: Diarylanilide Yellows are pigments, not dyes, meaning they are insoluble in most solvents.[3] This necessitates their formulation as stable dispersions. Their fine particle size is advantageous for penetrating small discontinuities.
-
Stability: These pigments demonstrate excellent resistance to light, heat, and chemical degradation, which can translate to longer-lasting and more reliable inspection materials.[1]
Application I: Fluorescent Penetrant Inspection (FPI) with this compound
FPI is a widely used NDT method for detecting surface-breaking defects in non-porous materials.[7][9] The following protocol outlines the preparation and use of an investigational this compound-based fluorescent penetrant.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| This compound Pigment | Pigment Yellow 12 or 83, micronized | Fluorescent agent |
| Carrier Fluid | High-flash point, low-fluorescence oil (e.g., petroleum distillate) | Penetrant base |
| Surfactant/Dispersing Agent | Non-ionic surfactant | To create a stable pigment dispersion |
| Emulsifier (for post-emulsifiable method) | Lipophilic or hydrophilic emulsifier | To render the penetrant water-washable |
| Developer | Dry powder, water-soluble, or non-aqueous wet developer | To draw penetrant from defects |
| UV-A Inspection Lamp | Peak wavelength of 365 nm | To excite fluorescence |
| Test Specimens | Material with known or suspected surface defects | Validation of the method |
Protocol for Preparation of this compound Penetrant
-
Dispersion Preparation: In a suitable mixing vessel, combine the carrier fluid with the dispersing agent.
-
Pigment Incorporation: Gradually add the micronized this compound pigment to the carrier fluid mixture while under high-shear mixing. The goal is to achieve a uniform, stable dispersion. A recommended starting concentration is 1-5% pigment by weight.
-
Stability Check: Allow the prepared penetrant to sit for 24 hours. Observe for any significant settling of the pigment. If settling occurs, further optimization of the dispersing agent or milling of the pigment may be necessary.
FPI Workflow
Step-by-Step Application Protocol
-
Pre-cleaning: Thoroughly clean the surface of the test specimen to remove any contaminants. Ensure the surface is completely dry before applying the penetrant.[9][10]
-
Penetrant Application: Apply the this compound penetrant to the surface by spraying, brushing, or dipping.[10]
-
Dwell Time: Allow the penetrant to dwell on the surface for a sufficient time (typically 10-30 minutes) to allow it to seep into any surface-breaking defects.[10]
-
Excess Penetrant Removal: Remove the excess penetrant from the surface. For a water-washable penetrant, this can be done with a gentle water spray. For a post-emulsifiable penetrant, an emulsifier is applied first, followed by a water rinse.
-
Developer Application: Apply a thin, even layer of developer. The developer acts as a wick to draw the trapped penetrant out of the defects, creating a visible indication.[10]
-
Development Time: Allow sufficient time for the developer to work (typically 10-60 minutes).
-
Inspection: Inspect the specimen in a darkened area under a UV-A light source. Defects will appear as bright yellow-green fluorescent indications.[10]
-
Post-cleaning: Clean the specimen to remove all penetrant and developer residues.
Application II: Fluorescent Magnetic Particle Inspection (MPI) with this compound
MPI is used to detect surface and slightly subsurface discontinuities in ferromagnetic materials.[11] This protocol details the formulation of a fluorescent magnetic particle ink using this compound.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| This compound Pigment | Pigment Yellow 12 or 83, micronized | Fluorescent coating for magnetic particles |
| Magnetic Particles | Fine ferromagnetic particles (e.g., iron oxides) | Defect indicators |
| Binder Resin | Thermoplastic resin soluble in the carrier fluid | To adhere the pigment to the magnetic particles |
| Carrier Fluid | Petroleum-based (e.g., CircleSol® M) or water-based with additives | Suspension vehicle for the magnetic particles |
| Magnetizing Equipment | Yoke, prods, or magnetic bench | To induce a magnetic field in the test specimen |
| UV-A Inspection Lamp | Peak wavelength of 365 nm | To excite fluorescence |
Protocol for Preparation of Fluorescent Magnetic Particles
-
Binder Solution: Dissolve the binder resin in a suitable solvent.
-
Pigment Dispersion: Disperse the this compound pigment into the binder solution.
-
Coating: Add the magnetic particles to the pigmented binder solution and mix thoroughly to ensure even coating.
-
Drying and Grinding: Dry the coated particles and then grind them to the desired fine particle size for MPI applications.
MPI Workflow
Step-by-Step Application Protocol
-
Pre-cleaning: Clean the surface of the ferromagnetic test piece to remove any contaminants that might interfere with the inspection.
-
Magnetization: Induce a magnetic field in the test piece using appropriate magnetizing equipment.
-
Application of Magnetic Ink: While the magnetizing current is on, apply the this compound-based fluorescent magnetic particle ink to the surface. The ink can be a suspension of the coated particles in a petroleum-based carrier or a water-based carrier containing wetting agents and corrosion inhibitors.[12]
-
Inspection: In a darkened environment, inspect the surface under a UV-A lamp. The fluorescent particles will be attracted to and accumulate at magnetic flux leakage fields created by discontinuities, appearing as bright yellow-green indications.
-
Interpretation: Interpret the indications based on their size, shape, and location to determine the nature of the defects.
-
Post-inspection: Demagnetize the test piece and clean it to remove all magnetic particle residues.
Validation and Quality Control
For both FPI and MPI applications, it is crucial to validate the performance of the this compound-based formulations. This can be achieved by:
-
Using known defect standards: Employing test panels with known cracks or flaws to assess the sensitivity of the inspection material.
-
Comparing with commercial products: Conducting side-by-side comparisons with commercially available fluorescent penetrants and magnetic particle inks.
-
Monitoring bath concentration: For MPI, regularly checking the concentration of the magnetic particles in the carrier fluid is essential for consistent results.
Conclusion
The investigational use of this compound pigments in non-destructive testing presents a promising avenue for the development of new, highly stable, and cost-effective inspection materials. The protocols outlined in this document provide a comprehensive framework for researchers and NDT professionals to explore these applications. Further research is warranted to optimize formulations and fully characterize the performance of Diarylanilide Yellows in FPI and MPI, potentially leading to their adoption as a standard fluorescent marker in the field.
References
-
Suspension Liquids - Mag Particle - NDE-Ed.org. (n.d.). Retrieved from [Link]
-
FAQs – Magnetic Particle Inspection - Magnaflux EU. (n.d.). Retrieved from [Link]
-
MPI Oils: Understanding Their Role in Magnetic Particle Inspection - Lubeco Green Fluids. (2023, June 5). Retrieved from [Link]
-
Magnetic Particle Oil - Circle Systems. (n.d.). Retrieved from [Link]
-
Diarylide Yellow HR: A Bright Pigment Overview - Cultural Heritage Science Open Source. (n.d.). Retrieved from [Link]
-
CHAPTER 2 LIQUID PENETRANT INSPECTION METHOD SECTION I LIQUID PENETRANT (LT) INSPECTION METHOD - NDTSupply.com. (n.d.). Retrieved from [Link]
-
Rublev Colours Diarylide Yellow Pigment. (n.d.). Retrieved from [Link]
- US Patent for Fluorescent yellow azo pigments - US5863459A. (n.d.).
- US Patent for Fluorescent penetrant composition and method - US3735131A. (n.d.).
-
Diarylide pigment - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluorescent Penetrant Inspection - Applus+. (n.d.). Retrieved from [Link]
-
Fluorescent Pigment, Non-Destructive Testing NDT - Aralon Color. (n.d.). Retrieved from [Link]
-
Pigment Yellow 13 - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Pigment Yellow 12 for Ink and Plastics - Hengyi Technology. (n.d.). Retrieved from [Link]
-
How to Do Fluorescent Liquid Penetrant Testing. (n.d.). Retrieved from [Link]
-
How to Do Liquid Penetrant Testing with Fluorescent Penetrant - YouTube. (2017, April 3). Retrieved from [Link]
-
Fluorescent Penetrant Inspection - J&L Dimensional Services. (n.d.). Retrieved from [Link]
-
Liquid Penetrant Testing (Fluorescent Penetrant Inspection - FPI) - Kemet International. (n.d.). Retrieved from [Link]
Sources
- 1. chsopensource.org [chsopensource.org]
- 2. langridgecolours.com [langridgecolours.com]
- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 4. naturalpigments.eu [naturalpigments.eu]
- 5. US5863459A - Fluorescent yellow azo pigments - Google Patents [patents.google.com]
- 6. Liquid Penetrant Testing Fluorescent | Applus+ Saudi Arabia [applus.com]
- 7. mdpi.com [mdpi.com]
- 8. content.ndtsupply.com [content.ndtsupply.com]
- 9. How to Do Fluorescent Liquid Penetrant Testing [magnaflux.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. lubecogreenfluids.com [lubecogreenfluids.com]
- 12. Nondestructive Evaluation Techniques : Mag Particle [nde-ed.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Lightfastness of Diarylanilide Yellow Pigments in Coatings
Welcome to the technical support center dedicated to Diarylanilide Yellow pigments. This guide is crafted for researchers, scientists, and formulation chemists to troubleshoot and systematically improve the lightfastness of coatings containing these vibrant pigments. We will move beyond simple problem-solving to understand the underlying mechanisms of photodegradation and the scientific principles behind effective stabilization.
Introduction to Diarylanilide Yellows and the Lightfastness Challenge
Diarylanilide Yellows, such as the widely used Pigment Yellow 12, are a class of disazo organic pigments prized in coatings, inks, and plastics for their brilliant color, high tinting strength, and good opacity.[1] However, a key performance limitation, particularly in exterior or high-light-exposure applications, is their moderate lightfastness. Exposure to ultraviolet (UV) radiation can initiate photochemical reactions that break down the chromophore, leading to color fading, chalking, and a loss of aesthetic and protective properties.[2][3]
This guide will provide you with the foundational knowledge and practical methodologies to address this challenge head-on.
Frequently Asked Questions & Troubleshooting Guide
Question 1: We are observing rapid fading of our this compound formulation when exposed to outdoor conditions. What is the primary cause of this failure?
Answer:
The rapid fading of this compound pigments upon UV exposure is primarily due to a process called photodegradation .[2][4] The energy from UV radiation, particularly in the UVA and UVB spectrum, is absorbed by the pigment's molecular structure (the chromophore). This absorbed energy excites the molecule to a higher energy state, making it susceptible to cleavage of the azo bonds (-N=N-). This bond cleavage is the fundamental reason for the loss of color, as it breaks the conjugated system responsible for absorbing visible light and producing the yellow hue.
The degradation process is often accelerated by the presence of oxygen and water, which can participate in photo-oxidative reactions, generating highly reactive species like free radicals that further attack the pigment molecule.
To visualize this initial process, consider the following workflow:
Caption: Workflow for quantitative lightfastness testing.
References
- Proper Selection of Light Stabilizers Crucial to Long-Term Performance. CoatingsTech.
- ASTM G155 - Accelerated Weathering. ICC Evaluation Service, LLC (ICC-ES).
- ASTM G155. Q-Lab.
- Synergistic Protection: Combining UV Absorbers and HALS in Coatings. iSuoChem.
- Shenoy, M., et al. (2007). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Pigment & Resin Technology, 36(2), 83–89.
- Emad, R., et al. (2018). How pigment volume concentration (PVC)
- stillatthecentre. (2025). The impact of Binders on Pigments. in bed with mona lisa.
- Light Stabilizers and UV Absorbers. Tintoll.
- Forsthuber, B., et al. (2021). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.
- ASTM G155 Testing - Sun-Accelerated Aging of Materials. Micom Laboratories.
- How Titanium Dioxide Enhances Durability and Color in Paints and Co
- Najafi, M., et al. (2012). Effect of Binders on Fastness Properties of Pigment Printing in Textile Fabrics. Asian Journal of Chemistry, 24(1), 437-442.
- The Role of Organic Pigment Surface Treatment. Fineland Chem.
- Standards and Test Methods. atlas-mts.com.
- Hindered Amine Light Stabilizers (HALS). 3V Sigma USA.
- ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? AML. (2025, June 24).
- What is Pigment Volume Concentration?. PPG Paints.
- Effect of Pigment Volume Concentration on Coatings Properties – Part II. UL Prospector. (2014, August 15).
- HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Tintoll.
- HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color.
- HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color.
- Solangi, W. H., et al. (2014). Influence of Binders and Thickeners of Pigment Printing paste on Light Fastness and Crocking Fastness of the Fabric.
- The Effect of Pigment Volume Concentration on Film Formation and the Mechanical Properties of Coatings Based on Water-Dispersion Paint and Varnish Materials. ResearchGate.
- The Critical Role of Titanium Dioxide in Paints & Coatings: A Comprehensive Guide. Noah.
- Solangi, W. H., et al. (2014). Influence of Binders and Thickeners of Pigment Printing paste on Light Fastness and Crocking Fastness of the Fabric. Semantic Scholar.
- What is the Role of Titanium Dioxide in the Coating Industry?. LinkedIn. (2024, November 29).
- Dessie, A., et al. (2021). The Role Of Binders And Its Chemistry In Textile Pigment Printing. Hilaris Publisher.
- Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. Ranbar.
- The Science Behind High Performance Coatings. Indestructible Paint.
- Surface Treatment of Pigments. Lankem. (2021, September 13).
- Pigment Volume Concentration and its Role in Color. Just Paint.
- The Role Of Titanium Dioxide In Paint And Coatings. TLD Vietnam. (2024, September 12).
- Bartholomey, E. An Overview of Surface Treatments for Pigments and Powders. Kobo Products.
- High Performance Pigments.
- Surface Modified and Rheologically Improved Organic Pigments. PCI Magazine. (2003, May 1).
- 10 Ways Titanium Dioxide Enhances Product Quality in the Coating Industry. Hermeta. (2025, October 4).
- Photodegradation mechanisms. (a) Direct degradation by (1) direct... ResearchGate.
- Application of organic pigments in the coatings industry. Zeya Chemicals.
- The Role of High-Performance Inorganic Pigments in Surface Coatings. PCI Magazine. (2002, February 28).
- Application of Organic Pigments in Architectural Coatings Industry. Sinoever. (2019, June 8).
- Light Yellow Viscous Liquid Ultraviolet Absorber 5151 Used For Wood Coatings. EC21.
- Pigment Yellow 12. Wikipedia.
Sources
Technical Support Center: Overcoming Aggregation of Diarylanilide Yellow in Aqueous Solutions
Welcome to the Technical Support Center for Diarylanilide Yellow aqueous dispersions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of this compound pigments in their aqueous formulations. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome these challenges effectively. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the common issues faced in the laboratory.
Understanding the Challenge: The Hydrophobic Nature of this compound
This compound, a class of high-performance organic pigments, is prized for its brilliant color and durability.[1][2] However, its utility in aqueous systems is often hampered by its inherent hydrophobicity and tendency to aggregate.[3] These pigments have a very low solubility in water, which leads to the formation of agglomerates and flocculates if not properly dispersed.[4][5] This aggregation can result in a loss of color strength, poor stability, and inconsistent performance in your final application.[6][7]
The key to a stable this compound dispersion lies in a three-step process: wetting the pigment surface, deagglomerating the pigment particles, and providing long-term stabilization against re-aggregation.[8][9] This guide will walk you through each of these stages with practical advice and in-depth explanations.
Troubleshooting Guide: From Agglomerated Mess to Stable Dispersion
This section is formatted in a question-and-answer style to address specific problems you may be encountering during your experiments.
Q1: My this compound powder is not "wetting" and just clumps on the surface of the water. What is happening and how can I fix it?
A1: The Phenomenon of Poor Wetting
What you are observing is a direct consequence of the hydrophobic nature of the this compound pigment particles.[5] Due to their low surface energy, they resist being surrounded by high-surface-tension water molecules. This leads to the formation of clumps and prevents the dispersion process from even beginning.
The Solution: The Role of Wetting Agents
To overcome this, the use of a wetting agent is crucial. Wetting agents are surfactants that reduce the surface tension of the water, allowing it to penetrate the pigment agglomerates and displace the air from the pigment's surface.[8]
Causality: By lowering the interfacial tension between the pigment and the water, the wetting agent facilitates the initial, critical step of surrounding each pigment particle with the aqueous medium.
Recommendations:
-
Selection of Wetting Agent: For this compound, non-ionic surfactants with a low Hydrophile-Lipophile Balance (HLB) are often effective. Look for surfactants with good dynamic surface tension reduction properties.
-
Synergistic Approach: Often, a combination of a wetting agent and a dispersant yields the best results. The wetting agent tackles the initial surface tension barrier, while the dispersant provides long-term stability.[8]
Q2: I've managed to get the pigment into the water, but it settles out quickly, and I see large particles. What's the difference between agglomerates and flocculates, and how do I address this?
A2: Distinguishing Between Agglomeration and Flocculation
This is a critical distinction in troubleshooting pigment dispersions.
-
Agglomerates: These are collections of primary pigment particles held together by strong, direct physical forces. They are typically formed during the manufacturing and drying of the pigment powder. Breaking down agglomerates requires significant mechanical energy.[4]
-
Flocculates: These are loose clusters of primary particles or smaller agglomerates held together by weaker, long-range attractive forces (van der Waals forces). Flocculation occurs in the liquid phase when the particles are not adequately stabilized. Flocculates can often be redispersed with gentle agitation.[5][7]
Visual Identification:
| Characteristic | Agglomerates | Flocculates |
| Appearance | Hard, dense clumps. The dispersion may appear grainy. | Loose, fluffy clusters. The liquid phase may appear clearer as particles settle. |
| Redispersion | Difficult to break down with simple mixing. Requires high-energy input. | Can often be temporarily redispersed by shaking or stirring. |
| Rub-out Test | Rubbing a drop of the dispersion on a surface will likely show a consistent, but possibly weak, color. | A rub-out test will often show a significant increase in color strength as the flocculates are broken down by the shear force of rubbing.[10] |
The Solution: High-Energy Dispersion and Effective Stabilization
-
Deagglomeration: To break down agglomerates, you need to apply high-energy mixing. For laboratory-scale preparations, an ultrasonic probe (sonicator) is a highly effective tool.[11][12] The intense cavitation forces generated by ultrasound can efficiently break down these tightly bound particles.[13]
-
Stabilization: To prevent the newly deagglomerated particles from flocculating, a dispersant is essential. Dispersants adsorb onto the pigment surface and create a repulsive barrier, preventing the particles from coming back together.[14]
Q3: I'm using a dispersant, but my dispersion is still not stable. How do I choose the right dispersant and the correct concentration?
A3: The Art and Science of Dispersant Selection and Optimization
Choosing the right dispersant and its optimal concentration is paramount for achieving long-term stability.
Mechanism of Stabilization:
There are two primary mechanisms by which dispersants stabilize pigment particles in an aqueous medium:
-
Electrostatic Stabilization: The dispersant imparts a surface charge to the pigment particles. The resulting electrostatic repulsion between the like-charged particles keeps them separated. This mechanism is highly effective in aqueous systems but can be sensitive to changes in pH and ionic strength.[14]
-
Steric Stabilization: Polymeric dispersants with long, solvated chains adsorb onto the pigment surface. These polymer chains create a physical barrier that prevents the particles from approaching each other. This mechanism is generally less sensitive to pH and ionic strength.[9]
Diagram: Stabilization Mechanisms
Caption: Mechanisms of pigment stabilization in aqueous dispersions.
Recommendations for this compound:
-
Dispersant Type: High molecular weight polymeric dispersants are generally preferred for organic pigments like this compound.[15] These can provide excellent steric or electrosteric stabilization. Look for dispersants with anchoring groups that have a high affinity for the pigment surface.[14]
-
Starting Concentration: A good starting point for the concentration of a polymeric dispersant is between 2% and 5% of the active dispersant by weight of the pigment.[16] However, this will need to be optimized for your specific system.
-
Optimization: The optimal dispersant concentration is a critical parameter.
-
Too little dispersant: Leads to incomplete coverage of the pigment surface and subsequent flocculation.[17]
-
Too much dispersant: Can lead to an increase in viscosity, foaming, and potential desorption of the dispersant from the pigment surface. It can also negatively impact the properties of your final product.[15]
-
Experimental Approach for Optimization:
Create a series of small-scale dispersions with varying dispersant concentrations (e.g., 1%, 2%, 5%, 10% by pigment weight). Observe their stability over time (e.g., 24-48 hours) by monitoring for signs of settling or changes in viscosity.
Q4: What is the optimal pH for my this compound dispersion, and how does temperature affect its stability?
A4: The Critical Roles of pH and Temperature
The pH of your aqueous dispersion can significantly impact its stability, especially when relying on electrostatic stabilization mechanisms.
pH Considerations:
-
Surface Charge: The surface of this compound particles can have a pH-dependent charge. To ensure effective adsorption of an anionic dispersant, the pH should be adjusted to a range where the pigment surface is not highly negatively charged.
-
Dispersant Efficacy: The effectiveness of many dispersants is pH-dependent. For instance, dispersants with carboxylic acid functional groups will be more effective at a pH above their pKa, where they are deprotonated and can provide electrostatic repulsion.
-
General Recommendation: For many commercial aqueous this compound dispersions, a slightly alkaline pH in the range of 8.5 to 10.0 is often maintained for optimal stability.[11]
Temperature Effects:
-
Increased Aggregation: Higher temperatures can increase the kinetic energy of the pigment particles, leading to more frequent collisions and potentially overcoming the repulsive barrier provided by the dispersant, resulting in aggregation.
-
Dispersant Desorption: Elevated temperatures can also lead to the desorption of the dispersant from the pigment surface, reducing stability.
-
Recommendation: Prepare and store your this compound dispersions at room temperature unless your specific application requires otherwise. Avoid freeze-thaw cycles, as these can destabilize the dispersion.[11]
Experimental Protocol: Preparation of a Stable Aqueous this compound Dispersion (Lab-Scale)
This protocol provides a step-by-step methodology for preparing a stable aqueous dispersion of this compound on a laboratory scale using an ultrasonic probe.
Materials and Equipment:
-
This compound pigment powder
-
High-purity deionized water
-
Wetting agent (e.g., a non-ionic surfactant)
-
Polymeric dispersant
-
pH adjuster (e.g., dilute NaOH or triethanolamine)
-
Beaker or suitable vessel
-
Magnetic stirrer and stir bar
-
Ultrasonic probe (sonicator) with a microtip
-
pH meter
Diagram: Experimental Workflow
Caption: Workflow for preparing a stable this compound dispersion.
Procedure:
-
Prepare the Aqueous Phase: To a beaker, add the required amount of deionized water. While stirring with a magnetic stirrer, add the wetting agent and the polymeric dispersant. Allow them to dissolve completely.
-
Add the Pigment: Slowly add the pre-weighed this compound pigment powder to the vortex of the stirring aqueous phase. This gradual addition helps to prevent the formation of large, dry clumps.
-
Premixing: Continue stirring the mixture for 10-15 minutes to allow the wetting agent to fully incorporate the pigment particles.
-
Ultrasonic Dispersion:
-
Insert the ultrasonic probe tip into the dispersion, ensuring it is submerged but not touching the bottom or sides of the beaker.
-
Apply ultrasonic energy in a pulsed mode (e.g., 5 seconds on, 10 seconds off) to prevent excessive heat buildup.[18]
-
The total sonication time will depend on the volume and concentration of your dispersion. Start with a total sonication time of 5-10 minutes and optimize as needed. Monitor the dispersion visually for a reduction in particle size and a more uniform appearance.
-
-
pH Adjustment: After sonication, measure the pH of the dispersion. If necessary, adjust the pH to the desired range (e.g., 8.5-10.0) by adding a pH adjuster dropwise while stirring gently.
-
Final Mixing: Allow the dispersion to stir gently for another 5-10 minutes to ensure homogeneity.
-
Stability Assessment: Store the dispersion at room temperature and observe for any signs of settling or aggregation over 24-48 hours.
Frequently Asked Questions (FAQs)
Q: Can I use a high-speed mixer instead of an ultrasonic probe? A: Yes, a high-speed disperser (also known as a dissolver) can be used, particularly for larger volumes. However, for breaking down very fine agglomerates to achieve a nano-sized dispersion, an ultrasonic probe or a bead mill is often more effective.[11][19]
Q: What are the signs that I have used too much dispersant? A: Excessive dispersant can lead to several issues, including a significant increase in the viscosity of your dispersion, excessive foaming during mixing, and in some cases, it can even cause flocculation due to the formation of micelles that are not adsorbed to the pigment surface.[15] It can also negatively impact the final properties of your product, such as water resistance.
Q: How does the ionic strength of my solution affect the stability of the dispersion? A: The ionic strength is particularly important for electrostatically stabilized dispersions. High concentrations of salts in the aqueous phase can compress the electrical double layer around the pigment particles, reducing the repulsive forces and leading to flocculation.[14] If your formulation requires a high ionic strength, a sterically stabilized system using a non-ionic polymeric dispersant is likely a better choice.
Q: My final product requires a neutral pH. How can I maintain the stability of my this compound dispersion? A: If a neutral pH is required, you should select a dispersant system that provides steric stabilization, as this mechanism is less dependent on pH. High molecular weight non-ionic polymeric dispersants would be a good choice. You will need to perform stability studies at your target pH to ensure long-term performance.
Q: Are there any safety precautions I should take when working with this compound powder? A: Yes, while this compound pigments are generally considered to have low toxicity, it is always recommended to handle the dry powder in a well-ventilated area or a fume hood to avoid inhaling the dust.[2][20] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Aurasperse® Diarylide Yellow W-1041 | BASF. (2019, April). Retrieved from [Link]
-
Pigment Dispersions Using Sonic Techniques. (2004, July 1). PCI Magazine. Retrieved from [Link]
-
Diarylide Yellow Dispersion | Natural Pigments. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. (2025, August 9). Polywill. Retrieved from [Link]
-
Aqueous Pigment Dispersions: Your Guide to Safer, Efficient Paint Making. (2024, August 30). Natural Pigments. Retrieved from [Link]
-
Optimizing Ultrasonic Dispersion with the Method Expert. (n.d.). HORIBA. Retrieved from [Link]
-
Colorant Manufacturing using High-Performance Dispersers. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
-
The importance of wetting and dispersant surfactants in the dispersion process. (n.d.). Indovinya. Retrieved from [Link]
-
Optimizing the Surfactant/Polymeric Dispersant Combination in Pigment-Based Aqueous Inkjet Inks. (2024, October 23). Progress in Color, Colorants and Coatings. Retrieved from [Link]
- Creutz, S., et al. (n.d.). Design of Polymeric Dispersants for Waterborne Coatings.
-
Impact Of Dispersant Chemistry On Pigment Suspension Behavior: Linking Acid Number, Molecular Weight, And Environmental Stability. (2025, December 3). ResearchGate. Retrieved from [Link]
-
Unlock the Power of Pigment Dispersions: A Guide to Easier, Safer Paint Making. (2024, August 27). YouTube. Retrieved from [Link]
-
Impact Of Dispersant Chemistry On Pigment Suspension Behavior: Linking Acid Number, Molecular Weight, And Environmental Stability. (n.d.). View of Impact Of Dispersant Chemistry On Pigment Suspension Behavior. Retrieved from [Link]
-
Simple Steps for Smooth Coating Dispersion Preparation. (2017, September 26). Colorcon. Retrieved from [Link]
-
Dispersant Agents – How to avoid unwanted consequences. (2024, September 25). UL Prospector. Retrieved from [Link]
-
View of Impact Of Dispersant Chemistry On Pigment Suspension Behavior: Linking Acid Number, Molecular Weight, And Environmental Stability. (n.d.). Retrieved from [Link]
-
Polymer Stabilized Pigment Dispersions for High Reliability Ink-Jet Printing. (n.d.). Retrieved from [Link]
-
Adsorption of polymers and the stability of pigment dispersions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Dispersing agents for pigment dispersions & colorants. (n.d.). Elementis. Retrieved from [Link]
-
Using Dispersion/Flocculation Phase Diagrams to Visualize Interactions Of Associative Polymers, Latexes, And Surfactants. (n.d.). Retrieved from [Link]
-
Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization. (n.d.). Retrieved from [Link]
-
Factors that Influence Pigment Settling and Stability. (2017, May 12). UL Prospector. Retrieved from [Link]
-
Diarylide pigment. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aqueous dispersing mechanism study of nonionic polymeric dispersant for organic pigments. (n.d.). Retrieved from [Link]
-
Protocol for Nanoparticle Dispersion. (2010, May 18). Nanotechnology Industries Association. Retrieved from [Link]
-
Pigment Dispersion II, Testing. (n.d.). American Coatings Association. Retrieved from [Link]
-
Rublev Colours Diarylide Yellow Pigment. (n.d.). Natural Pigments. Retrieved from [Link]
-
Flocculation. (2021, September 13). Lankem. Retrieved from [Link]
-
A Review on the Mechanism of Pigment Dispersion. (2017, December 8). ResearchGate. Retrieved from [Link]
-
Different Adsorption Behaviors and Mechanisms of Anionic Azo Dyes on Polydopamine–Polyethyleneimine Modified Thermoplastic Polyurethane Nanofiber Membranes. (2022, November 27). MDPI. Retrieved from [Link]
-
Diarylide Yellow Dispersion. (n.d.). Natural Pigments. Retrieved from [Link]
-
Adsorption of azo dyes on polymer materials. (n.d.). Semantic Scholar. Retrieved from [Link]
- Diarylide yellow pigments. (n.d.). Google Patents.
-
Dispersing Agents for Coatings & Inks. (2021, September 30). Lankem. Retrieved from [Link]
-
AURASPERSE® Diarylide Yellow W-1041. (n.d.). BASF. Retrieved from [Link]
-
Wetting and Dispersing Agents. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Ultrasonic dispersion of nanostructured materials with probe sonication − practical aspects of sample preparation. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Ultrasonic Dispersion of Nanomaterials (Nanoparticles). (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
- Diarylide pigment compositions. (n.d.). Google Patents.
- Wetting agents and dispersants, their preparation and use. (n.d.). Google Patents.
-
The next generation of dispersing agents for aqueous pigment yellows. (2020, July 2). Lankem. Retrieved from [Link]
-
Great ! 15 What Is The Difference Between Wetting Agent And Dispersant? (2020, August 15). Retrieved from [Link]
Sources
- 1. library.imaging.org [library.imaging.org]
- 2. naturalpigments.com [naturalpigments.com]
- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 4. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 5. ulprospector.com [ulprospector.com]
- 6. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 9. lankem.com [lankem.com]
- 10. lankem.com [lankem.com]
- 11. hielscher.com [hielscher.com]
- 12. hielscher.com [hielscher.com]
- 13. pcimag.com [pcimag.com]
- 14. paint.org [paint.org]
- 15. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 16. nouryon.com [nouryon.com]
- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. paint.org [paint.org]
- 20. What Is Ultrasonic Pigment Dispersion Technology? - Professional ultrasonic welding transducer supplier [rps-sonic.com]
Technical Support Center: Purification of Crude Diarylanilide Yellow Synthesis Products
Welcome to the technical support center for the purification of crude Diarylanilide Yellow synthesis products. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important class of pigments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process.
The synthesis of this compound pigments, such as Pigment Yellow 12, 13, and 14, involves the diazotization of an aromatic diamine, like 3,3'-dichlorobenzidine, followed by coupling with an acetoacetanilide derivative.[1][2] This process can result in a crude product containing various impurities that can compromise the pigment's performance. Effective purification is therefore a critical step to achieve the desired color strength, transparency, and stability.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesis, and why are they problematic?
A1: The primary impurities in crude this compound synthesis typically arise from unreacted starting materials and side reactions. These can include:
-
Unreacted Acetoacetanilide Coupling Agents: Excess coupling agent is often used to ensure the complete reaction of the diazotized intermediate. If not removed, it can affect the final color and thermal stability of the pigment.
-
By-products from Side Reactions: Decomposition of the diazonium salt before coupling can lead to the formation of phenolic by-products and other colored impurities.
-
Isomers and Incompletely Coupled Products: The coupling reaction can sometimes result in the formation of isomers or products where only one of the diazonium groups has reacted, leading to a less vibrant and inconsistent color.
-
Inorganic Salts: Salts are introduced during the diazotization and coupling steps (e.g., from the use of sodium nitrite and acids) and subsequent pH adjustments.[4] If not thoroughly removed, these salts can impact the dispersibility and electrical properties of the pigment.
These impurities can negatively affect the pigment's properties, including its coloristic values (hue, chroma, and brightness), lightfastness, heat stability, and resistance to solvents. For instance, residual aromatic amines can be a health concern, and their levels may be regulated.[4]
Q2: What is the most effective general method for purifying crude this compound pigments?
A2: For lab-scale and many industrial applications, recrystallization is a highly effective method for purifying crude this compound pigments. The principle behind recrystallization is the difference in solubility of the pigment and its impurities in a given solvent at different temperatures.
The ideal solvent for recrystallization should:
-
Exhibit high solubility for the pigment at elevated temperatures.
-
Show low solubility for the pigment at room temperature or below to maximize yield.
-
Either completely dissolve impurities at all temperatures or keep them insoluble so they can be filtered off from the hot solution.
Due to the low solubility of this compound pigments in common organic solvents, high-boiling point solvents are often required.[1] For example, single crystals of Pigment Yellow 13, 14, and 63 have been grown from hot solutions in 1,2,4-trichlorobenzene.[1] However, for general purification, less hazardous solvents are preferred if effective.
A typical recrystallization workflow is illustrated below:
Caption: A general workflow for the purification of this compound pigments by recrystallization.
Q3: How do I choose the right solvent for recrystallization or solvent washing?
A3: The choice of solvent is critical for successful purification. For recrystallization , you need a solvent that dissolves the pigment well when hot but poorly when cold. For solvent washing , you need a solvent that selectively dissolves the impurities while the pigment remains insoluble.
Solvent Selection Guide for this compound Pigments:
| Purification Method | Solvent Examples | Rationale and Considerations |
| Recrystallization | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), 1,2,4-Trichlorobenzene | These are high-boiling point polar aprotic solvents that can dissolve the highly conjugated and relatively polar this compound pigments at elevated temperatures.[1] Safety precautions are essential when using these solvents. |
| Solvent Washing | Ethanol, Acetone, Xylene | These solvents are effective at removing less polar organic impurities and unreacted starting materials.[5][6] Pigment Yellow 12, for example, shows good resistance to these solvents, meaning the pigment itself will not dissolve significantly during the washing process.[5] |
| Aqueous Washing | Water | Essential for removing inorganic salts and water-soluble starting materials.[7] Washing with hot water can be particularly effective. |
A multi-step approach is often most effective, for example, washing the crude product first with hot water to remove salts, followed by a wash with a solvent like ethanol to remove organic impurities, and then proceeding to recrystallization if higher purity is required.
Troubleshooting Guide
Problem 1: Low yield after recrystallization.
| Potential Cause | Troubleshooting Steps |
| Using too much solvent for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude pigment. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. |
| The pigment is too soluble in the chosen solvent at low temperatures. | If the pigment remains significantly soluble even after cooling, the chosen solvent is not ideal. You may need to screen for a different solvent or use a solvent/anti-solvent system. An anti-solvent is a solvent in which the pigment is insoluble. It is added to the hot solution to induce precipitation. |
| Premature crystallization during hot filtration. | If the pigment crystallizes on the filter paper during hot filtration, preheat the funnel and filter paper. Also, try to perform the filtration as quickly as possible. |
Problem 2: The purified pigment is still not the desired color or brightness.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of colored impurities. | A single purification step may not be sufficient. Consider a sequence of purification methods. For example, perform a solvent wash before recrystallization. You can also try a second recrystallization from a different solvent. |
| Thermal degradation of the pigment. | This compound pigments can degrade at temperatures above 200°C, which can lead to the release of carcinogenic compounds like 3,3'-dichlorobenzidine.[1] Ensure that the temperature during dissolution for recrystallization is kept below the decomposition temperature of the pigment. |
| Incorrect pH during washing. | The pH of the washing medium can sometimes affect the final color of the pigment. Ensure the final product is washed to neutrality. |
| Particle size and morphology. | The perceived color of a pigment is also dependent on its particle size and crystal form. The purification process, especially the cooling rate during recrystallization, can influence these properties. Slow cooling generally leads to larger, more well-defined crystals. |
Problem 3: The purified pigment contains residual inorganic salts.
| Potential Cause | Troubleshooting Steps |
| Insufficient washing with water. | Inorganic salts are typically water-soluble. Ensure the crude and/or purified pigment is thoroughly washed with hot deionized water until the filtrate shows no precipitate when tested with a relevant reagent (e.g., silver nitrate for chloride ions). |
| Salts trapped within the pigment agglomerates. | If the pigment particles are highly agglomerated, it can be difficult to wash out all the trapped salts. Try to break up any lumps in the filter cake during washing. Reslurrying the pigment in hot water can be more effective than simply washing it on the filter. |
The workflow for removing inorganic salts can be visualized as follows:
Caption: A workflow for the effective removal of inorganic salts from crude this compound pigments.
Analytical Methods for Purity Assessment
To validate the effectiveness of your purification methods, it is essential to use appropriate analytical techniques to assess the purity of your this compound product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful technique for separating and quantifying the components of a mixture.[8][9] It can be used to determine the percentage of the main pigment component and to detect and quantify impurities. |
| Thin-Layer Chromatography (TLC) | TLC is a quick and simple method for qualitatively assessing the purity of a sample and for monitoring the progress of a purification process.[10] By comparing the spot(s) of the sample to those of the starting materials and the purified product, you can get a good indication of the presence of impurities. |
| UV-Visible Spectroscopy | The UV-Vis spectrum of a pigment is characteristic of its chemical structure. The shape of the spectrum and the position of the maximum absorption wavelength (λmax) can be used to confirm the identity of the pigment and to check for the presence of colored impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy can be used to identify the functional groups present in the pigment molecule and to detect impurities with different functional groups. |
| Melting Point Analysis | A pure crystalline solid should have a sharp melting point. The presence of impurities will typically cause the melting point to be depressed and to occur over a wider range. |
By systematically applying these purification techniques and analytical methods, you can effectively remove impurities from your crude this compound synthesis products and obtain a high-purity pigment with the desired properties for your application.
References
-
Diarylide pigment - Wikipedia. (n.d.). Retrieved from [Link]
-
Diarylide pigment. (n.d.). In Wikipedia. Retrieved from [Link]
-
8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. (2025). ResearchGate. Retrieved from [Link]
-
SEPARATION OF PHOTOSYNTHETIC PIGMENTS BY SOLVENT WASH METHOD - Dr. H.B. MAHESHA. (n.d.). Retrieved from [Link]
- Amine-free, easily dispersible diarylide yellow pigment compositions. (1987). Google Patents.
-
The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. (2025). ResearchGate. Retrieved from [Link]
-
the Safe Use of Solvents in the Cleaning of Painted and Decorated Surfaces - Building Conservation Directory. (n.d.). Retrieved from [Link]
-
Pigment Yellow 12 for Ink and Plastics - Hengyi Technology. (n.d.). Retrieved from [Link]
-
Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19. (2021). PubMed Central. Retrieved from [Link]
-
What are the different methods of removing pigments and dyes from HDPE? (2023). ResearchGate. Retrieved from [Link]
-
Pigment Yellow 12 - SY Chemical Co., Ltd. (n.d.). Retrieved from [Link]
-
current research on the effects of solvents and gelled and aqueous cleaning systems on oil paint films - Conservation OnLine. (n.d.). Retrieved from [Link]
-
Solvent yellow 12|CAS NO.6370-43-0 - Xcolor Pigment. (n.d.). Retrieved from [Link]
-
Isolation of Pigments and their Characterization | Plants - Biology Discussion. (n.d.). Retrieved from [Link]
-
Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). MDPI. Retrieved from [Link]
- Diarylide yellow pigments. (2011). Google Patents.
-
Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem. (n.d.). Retrieved from [Link]
- Preparation method of C.I. pigment yellow 12. (2016). Google Patents.
-
Progress on the Extraction, Separation, Biological Activity, and Delivery of Natural Plant Pigments. (n.d.). MDPI. Retrieved from [Link]
-
Development of analytical techniques for the study of natural yellow dyes in historic textiles. (n.d.). Dyes and Pigments. Retrieved from [Link]
-
Universal analytical method for characterization of yellow and related natural dyes in liturgical vestments from Krakow. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. Diarylide pigment [a.osmarks.net]
- 3. US4643770A - Amine-free, easily dispersible diarylide yellow pigment compositions - Google Patents [patents.google.com]
- 4. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]
- 5. hengyitek.com [hengyitek.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diarylanilide Yellow Particle Size for Maximum Color Strength
Welcome to the technical support guide for Diarylanilide Yellow pigments. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and formulation chemists with in-depth, practical guidance. The color strength of a pigment is not merely a consequence of its chemical structure; it is critically dependent on its physical form, primarily its particle size and distribution. This guide moves beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: The Fundamental Relationship Between Particle Size and Color Strength
The perceived color and tinting strength of a pigment are governed by how it interacts with light. This interaction is a combination of light absorption and light scattering, both of which are highly dependent on the pigment's particle size.
-
Light Absorption: The inherent ability of the this compound molecule to absorb light in the blue-violet region of the spectrum is what gives it its characteristic yellow color.
-
Light Scattering: How effectively light is scattered by the pigment particles determines properties like opacity and tinting strength. According to the Kubelka-Munk theory, smaller pigment particles offer a greater surface area for light interaction, leading to more efficient light scattering and thus higher tinting strength.[1]
There is, however, an optimal particle size. As particles become too small (typically below half the wavelength of the light they are meant to scatter), their light scattering efficiency decreases, which can negatively impact coloristic properties.[2] Therefore, optimization is not merely about achieving the smallest possible particle size, but about achieving a narrow particle size distribution within the optimal range.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound pigments.
Question: Why is my this compound batch exhibiting weak or dull color strength despite a correct chemical synthesis?
Answer: This is one of the most common issues and it almost always points to problems with the pigment's physical form rather than its chemical identity. Weak color strength is a direct result of insufficient surface area for light interaction.
-
Primary Cause: The most likely culprit is the presence of large agglomerates. During synthesis and drying, primary pigment particles clump together to form aggregates (strongly bound) and agglomerates (loosely bound).[3] If these are not effectively broken down during the dispersion process, the effective particle size remains large, drastically reducing the pigment's ability to scatter light and express its full color strength.[4]
-
Troubleshooting Steps:
-
Verify Dispersion Energy: The energy input during milling or grinding is critical. Insufficient energy will fail to de-agglomerate the pigment. Consider increasing milling time, using a smaller grinding media, or increasing the rotor speed on your equipment.
-
Assess Wetting and Stabilization: The pigment particles must first be wetted by the vehicle (resin/solvent system), then de-agglomerated, and finally stabilized to prevent re-agglomeration (flocculation).[5] If your dispersant or wetting agent is poorly matched to the pigment surface and the medium, particles will re-clump, leading to a loss of color strength.
-
Particle Size Analysis: Use a particle size analyzer (e.g., laser diffraction) to measure the particle size distribution (PSD) of your dispersion.[6] A broad distribution with a tail towards larger particle sizes is a clear indicator of incomplete dispersion.
-
Question: I am observing significant batch-to-batch variation in color strength. What are the likely variables?
Answer: Batch inconsistency is a process control issue. Since the core chemistry is likely consistent, the variation stems from physical and processing parameters that affect the final particle size and distribution.
-
Primary Causes:
-
Inconsistent Crystallization: Diarylide yellow pigments are initially formed in a relatively amorphous state and become more crystalline with heat treatment.[7] Variations in temperature, agitation, and time during the synthesis and finishing steps will lead to different crystal growth, resulting in different primary particle sizes.
-
Drying Method: The drying process can have a profound impact. Aggressive drying at high temperatures can cause hard, difficult-to-disperse aggregates to form. Milder methods like freeze-drying or carefully controlled spray drying can yield looser agglomerates that are easier to break down.[4]
-
Milling/Grinding Inconsistency: Minor changes in milling time, media load, pigment concentration, and temperature can lead to significant differences in the final particle size distribution.
-
-
Troubleshooting Steps:
-
Standardize Synthesis/Finishing: Tightly control all parameters during the pigment's precipitation and conditioning phases, including temperature profiles, addition rates of reactants, and agitation speeds.
-
Optimize and Validate Drying: Evaluate your drying method. If using an oven, ensure consistent temperature and airflow. Consider alternative methods if hard aggregation is a persistent issue.
-
Document Dispersion Parameters: Create and adhere to a strict Standard Operating Procedure (SOP) for your dispersion process. Log all settings for every batch to correlate with color strength outcomes.
-
Question: My pigment dispersion has high viscosity and is settling quickly. How does this relate to color strength?
Answer: High viscosity and poor stability are directly linked to particle size and surface interactions.
-
Primary Causes:
-
High Surface Area: As you successfully reduce particle size, the total surface area of the pigment increases exponentially.[8] This increased surface area requires more binder/resin to wet out the particles, leading to a significant increase in viscosity.[9][10]
-
Poor Colloidal Stability: If the pigment particles are not properly stabilized by the dispersant, they will flocculate (re-agglomerate) due to attractive van der Waals forces. This creates a network of particles that increases viscosity and leads to rapid settling. Flocculation effectively increases the particle size, which will also reduce color strength.
-
-
Troubleshooting Steps:
-
Optimize Dispersant Level: The amount of dispersant is critical. Too little will not provide adequate stabilization. Too much can cause issues of its own. Run a dispersant ladder study to find the optimal concentration for your specific pigment and vehicle system.
-
Evaluate Dispersant Chemistry: Ensure your dispersant is appropriate. Polymeric dispersants are often required for high-performance organic pigments like this compound to provide robust steric stabilization against flocculation.[5]
-
Consider Surface Treatment: The surface of the pigment can be treated to improve its compatibility with the vehicle, enhancing wetting and dispersion stability.[11]
-
Question: After intensive milling, my pigment's hue has shifted towards a greener, less reddish yellow. Is this normal?
Answer: Yes, a color shift is an expected consequence of reducing particle size.
-
Primary Cause: The hue, or undertone, of a pigment is related to how its light-scattering efficiency varies with wavelength.[10] For yellow pigments, reducing the particle size generally increases the scattering efficiency of blue light more than red light. This increased scattering of blue light results in a perceptible shift in the undertone towards a cleaner, sometimes greener, yellow.[1]
-
Actionable Insight: This phenomenon highlights a trade-off. You may achieve maximum tinting strength at a particle size that does not give you the desired reddish hue. The optimal particle size is therefore a balance between color strength and the desired color shade.[8][10]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size range for this compound to achieve maximum color strength? While the exact optimum depends on the specific application (e.g., ink, coating, plastic), maximum color strength is generally achieved when the median particle diameter (D50) is in the sub-micron range, typically between 0.1 µm and 0.4 µm (100-400 nm).[3] For high transparency, finer particles are preferred, while for opacity, a slightly larger particle size around 0.3-0.4 µm may be optimal.[3]
Q2: What are the primary methods for controlling particle size during synthesis and finishing? Particle size control is a multi-stage process:
-
Synthesis (Precipitation): Controlling the rate of reaction, temperature, solvent choice, and agitation during the coupling reaction of the tetrazotized 3,3′-dichlorobenzidine with the acetoacetanilide derivative influences the initial particle formation and crystal growth.[7][12]
-
Finishing/Conditioning: After synthesis, pigments are often heat-treated in a solvent (a process called "conditioning") to grow the crystals to a more stable and optimal size.
-
Milling/Grinding: The most direct method for particle size reduction is mechanical attrition. Bead mills, ball mills, and three-roll mills are common pieces of equipment used to break down agglomerates in a liquid vehicle.[4]
Q3: Which techniques are best for measuring the particle size distribution of this compound? Laser diffraction is the most widely used and effective technique for measuring pigment particle size distributions in the relevant range (sub-micron to several microns).[6][13][14] It is fast and provides detailed information on the entire distribution, including the D10, D50, and D90 values, which are critical for quality control. Dynamic Light Scattering (DLS) is also useful, particularly for particles in the nanometer range.[15]
Q4: How does particle shape, in addition to size, affect color strength? Particle shape plays a significant role. Generally, non-spherical shapes like flakes or needles can provide higher color strength than spherical particles of the same volume because they have a higher surface-area-to-volume ratio.[4] This increased surface area enhances light absorption and scattering. However, irregular shapes can also increase viscosity more dramatically.[9]
Q5: What is the role of surface treatment in optimizing color strength? Surface treatments modify the surface chemistry of the pigment particle. This can be done to:
-
Improve Wettability: Make the inherently organic pigment surface more compatible with a vehicle (e.g., a water-based system), allowing the vehicle to displace air and wet the particle surface more efficiently.[11][16]
-
Enhance Dispersant Adsorption: Create anchor sites for polymeric dispersants to adsorb more strongly, providing better stabilization against flocculation.
-
Control Crystal Growth: Additives can be used during synthesis to inhibit crystal growth and maintain a smaller primary particle size.[4]
Section 4: Data & Visualization
Table 1: General Impact of Particle Size on Key Pigment Properties
| Property | Coarse Particles (>1 µm) | Optimal Particles (0.1 - 0.5 µm) | Very Fine Particles (<0.1 µm) | Rationale |
| Color Strength | Low | High | Decreasing | Optimal balance of light scattering and absorption.[1][8][14] |
| Opacity | Decreasing | High | Low (Transparent) | Maximum light scattering occurs when particle size is ~half the wavelength of light.[10][17] |
| Hue/Undertone | Redder / Dirtier | Clean / Balanced | Greener / Bluer | Finer particles scatter shorter (blue) wavelengths more efficiently.[1][10] |
| Viscosity | Low | Medium | High | Increased surface area requires more resin to wet particles.[8][9] |
| Lightfastness | Good | Good | Potentially Reduced | Higher surface area can increase susceptibility to UV degradation.[1] |
Diagrams
Caption: Troubleshooting workflow for poor color strength.
Caption: Effect of dispersion on light scattering.
Section 5: Experimental Protocols
Protocol 1: Particle Size Analysis using Laser Diffraction
This protocol provides a standardized method for measuring the particle size distribution of a this compound pigment dispersion.
Objective: To determine the D10, D50, and D90 values and the overall distribution curve.
Materials & Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., from manufacturers like Malvern Panalytical, Horiba, Beckman Coulter).
-
Liquid dispersion module with appropriate stirrer/pump.
-
Dispersant (e.g., Isopar G, water with 0.1% sodium pyrophosphate, or the specific solvent from your formulation).
-
Pigment dispersion sample.
-
Pipettes or droppers.
-
Beakers.
Procedure:
-
System Preparation: Turn on the particle size analyzer and allow the laser to warm up for at least 30 minutes.
-
Dispersant Loading: Fill the liquid dispersion unit with the chosen dispersant. Ensure the dispersant has been filtered (e.g., through a 1 µm filter) to remove any contaminants.
-
Background Measurement: Run a background measurement with only the clean dispersant circulating. The instrument will measure the scattering from the liquid itself and subtract this from the sample measurement. The background should be clean and stable.
-
Sample Preparation: Thoroughly mix your stock pigment dispersion by shaking or stirring to ensure it is homogeneous. If you are measuring a dry powder, a separate pre-dispersion step is required (see Protocol 2).
-
Sample Addition: Slowly add the pigment dispersion drop-wise into the circulating dispersant until the instrument indicates an optimal level of laser obscuration (typically between 10-20%). Allow the measurement to stabilize for 60-120 seconds to ensure uniform distribution in the system.
-
Measurement: Initiate the measurement sequence. Most instruments will take multiple readings and average them. A typical measurement duration is 30-60 seconds.
-
Data Analysis:
-
Ensure the correct refractive index (RI) and absorption index for this compound are entered into the software. For this compound, a typical RI is around 1.72.[18][19] The absorption index will depend on the wavelength of the instrument's laser.
-
Analyze the resulting particle size distribution curve. Record the D10, D50 (median), and D90 values.
-
Observe the shape of the curve. A narrow, monomodal peak is ideal. A bimodal peak or a long "tail" in the larger particle size range indicates the presence of agglomerates.
-
-
Cleaning: After analysis, drain and flush the system thoroughly with clean dispersant/solvent until the background reading returns to its initial clean state.
Protocol 2: Sample Preparation for Dispersion
This protocol is for preparing a sample of dry this compound pigment for particle size analysis or coloristic evaluation.
Objective: To create a stable, well-dispersed stock solution.
Materials & Equipment:
-
This compound pigment powder.
-
Vehicle (solvent, resin system).
-
Wetting agent and/or dispersant.
-
High-shear mixer or bead mill.
-
Analytical balance.
-
Beaker or mixing vessel.
Procedure:
-
Weighing: Accurately weigh the required amounts of vehicle, dispersant, and pigment into the mixing vessel.
-
Wetting Stage: Add the wetting agent/dispersant to the vehicle and mix until fully dissolved.
-
Pigment Incorporation: Slowly add the this compound powder to the liquid mixture under low-speed agitation. Continue mixing until all the powder is wetted out and there are no dry clumps. This initial paste is often called the "millbase."
-
Dispersion Stage (De-agglomeration):
-
High-Shear Mixer: Increase the mixer speed to the recommended RPM for your equipment and mix for a predetermined time (e.g., 20-30 minutes). Monitor the temperature to prevent overheating.
-
Bead Mill: If using a bead mill, charge the millbase into the chamber with the appropriate grinding media (e.g., 0.5-1.0 mm zirconia beads). Mill for the required duration to achieve the target particle size.
-
-
Quality Control: Take a small sample and evaluate the dispersion quality using a Hegman gauge. For a high-quality dispersion, the reading should be 7 or higher.
-
Let-Down (if required): Once the dispersion is complete, the concentrated millbase can be "let down" by adding the remaining vehicle components with gentle mixing.
-
Equilibration: Allow the final dispersion to sit for at least one hour before conducting particle size analysis to allow the system to equilibrate.
References
-
The Importance of Particle Size in Coatings Formulations. (2024). UL Prospector. [Link]
-
Wang, C., & Fu, S. (n.d.). Effect of Pigment Particle Size on Color Properties of Inkjet Printing Inks. Jiangnan University. [Link]
-
Pigment particle size, particle size distribution and particle shape. (n.d.). Kremer Pigmente. [Link]
-
How Pigment Particles Influence Paint Properties: A Guide for Artists. (2024). Natural Pigments. [Link]
-
Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. (2023). AZoM. [Link]
-
Effect of pigment particle size on application properties. (n.d.). SDC ColourClick. [Link]
-
Sizing Pigment Particles, Laser Diffraction. (n.d.). Beckman Coulter. [Link]
-
Pigment, Powder Coating, and Ink Particle Size. (n.d.). HORIBA. [Link]
-
Particle Size Analysis of Pigments and Inks. (n.d.). Microtrac. [Link]
-
Detecting the Mass of Pigment Particles - Towards a Universal Size Standard. (n.d.). femtoG. [Link]
-
Sizing Pigment Particles by Laser Diffraction. (2022). tridentequipments. [Link]
-
Ways to improve tinting color strength of organic pigments. (2022). Sinoever. [Link]
-
Guide to color troubleshooting. (n.d.). Plastics Today. [Link]
-
The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. (n.d.). ResearchGate. [Link]
- How to improve the effect of organic pigments in ink, plastic and coating applic
- Diarylide yellow pigments. (2011).
-
Diarylide Yellow Dispersion. (n.d.). Natural Pigments. [Link]
-
Organic pigments. (n.d.). LASCT. [Link]
-
Evaluation of Various Organic Color Pigments. (2010). PCI Magazine. [Link]
-
Pigment Yellow 12. (n.d.). Wikipedia. [Link]
-
Rublev Colours Diarylide Yellow Pigment. (n.d.). Natural Pigments. [Link]
-
Pigment Yellow 12. (n.d.). PubChem. [Link]
-
Particle Analysis and Sizing of Pigment Samples. (2021). AZoM. [Link]
-
Surface Treatments to Improve Pigment Dispersion in Aqueous Media. (n.d.). ResearchGate. [Link]
Sources
- 1. naturalpigments.com [naturalpigments.com]
- 2. library.imaging.org [library.imaging.org]
- 3. sdc.org.uk [sdc.org.uk]
- 4. Ways to improve tinting color strength of organic pigments - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. lasct.org [lasct.org]
- 6. horiba.com [horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. malvernpanalytical.com [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]
- 13. beckman.com [beckman.com]
- 14. Sizing Pigment Particles by Laser Diffraction - tridentequipments [tridentequipments.com]
- 15. azom.com [azom.com]
- 16. How to improve the effect of organic pigments in ink, plastic and coating applications [pigmentpigment.com]
- 17. azom.com [azom.com]
- 18. naturalpigments.eu [naturalpigments.eu]
- 19. naturalpigments.eu [naturalpigments.eu]
Addressing bleeding and migration of Diarylanilide Yellow in plastics
Welcome to the Technical Support Center for Diarylanilide Yellow pigments. This guide is designed for researchers, scientists, and plastics industry professionals to diagnose and resolve common issues related to pigment bleeding and migration. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure color stability and performance in your polymer systems.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pigment Migration
This section addresses the core principles of pigment behavior in plastics. Understanding these mechanisms is the first step in effective troubleshooting.
Q1: What are "bleeding" and "migration" in the context of plastic pigments?
A: While often used interchangeably, bleeding and migration are distinct phenomena:
-
Bleeding is the process where a pigment dissolves into a liquid component within the plastic matrix, such as a plasticizer. This colored solution can then move, causing discoloration.
-
Migration is the physical movement of pigment particles from one material to another upon direct contact.[1] This can occur from a pigmented plastic to a non-pigmented one, or to packaging materials. A common driver for migration is the presence of plasticizers which can act as a vehicle for the pigment.[2][3]
Q2: What is the underlying chemical mechanism causing Diarylanilide Yellows to bleed and migrate?
A: The tendency for Diarylanilide Yellows to bleed or migrate is fundamentally linked to their partial solubility in certain components of a plastic formulation, particularly plasticizers.[1] The migration process can be broken down into four key steps:
-
Diffusion: Pigment molecules diffuse through the polymer.
-
Desorption: The diffused molecules detach from the polymer surface.
-
Sorption: The molecules attach to the interface between the plastic and the food or contact material.
-
Desorption: The molecules then spread throughout the contact material.[4]
The molecular structure of some Diarylanilide Yellows makes them susceptible to this solubilization, especially in highly plasticized systems like flexible PVC.
Q3: Which factors have the most significant impact on the severity of bleeding and migration?
A: Several factors collaboratively influence pigment migration:
-
Polymer Type: The polymer's glass transition temperature (Tg) is critical. Pigments are more likely to migrate in polymers with a Tg below room temperature, such as polyethylene, compared to those with a higher Tg like polystyrene.[2]
-
Plasticizer Content & Type: This is often the primary cause. Plasticizers increase the free volume within the polymer matrix, creating pathways for pigment movement.[2] The higher the plasticizer concentration, the more severe the migration.[3]
-
Processing Temperature: Elevated temperatures during processes like injection molding or extrusion can increase the kinetic energy of both the pigment and polymer molecules, accelerating migration.[5][6] Even a temporary color change, known as thermochromism, can occur at high temperatures.[5]
-
Pigment Properties: The specific grade of this compound, its particle size, and any surface treatments play a crucial role. Larger, less soluble pigment particles are generally more resistant to migration.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a problem-oriented approach to resolving specific challenges encountered during your work.
Q4: My colored flexible PVC parts are staining the white packaging material. How can I confirm the issue is pigment migration and solve it?
A: Diagnosis: This is a classic case of pigment migration. The plasticizer in your flexible PVC is likely dissolving the this compound and transferring it to the packaging upon contact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pigment migration.
Solutions:
-
Formulation Adjustment: The most effective solution is often to address the plasticizer.
-
Reduce Concentration: Lower the amount of plasticizer in your formulation. This reduces the "solvent" effect on the pigment.[2]
-
Change Plasticizer Type: Switch to a higher molecular weight plasticizer (e.g., polymeric plasticizers). These have lower mobility within the polymer and are less effective at transporting pigment molecules.
-
-
Pigment Selection: Choose a "migration-resistant" grade of this compound. Pigment manufacturers often offer grades with larger particle sizes or specific surface treatments that anchor the pigment more effectively within the polymer matrix.
-
Processing Temperature: Lower the processing temperature as much as possible without compromising the physical properties of the final part.[7]
-
Validation: After making adjustments, you must re-test to confirm the issue is resolved. A standardized test like ISO 105-X10 is essential for this validation.[8]
Q5: After extrusion, I notice a color difference in my plastic parts compared to the initial masterbatch. Could this be related to migration?
A: Diagnosis: This is more likely an issue of heat stability rather than migration. This compound pigments can undergo thermal degradation if the processing temperature exceeds their stability limit, leading to a color shift.[5][6] Some Diarylide pigments can degrade at temperatures above 200°C.[9]
Solutions:
-
Check Pigment TDS: Refer to the Technical Data Sheet (TDS) for your specific this compound pigment to confirm its heat stability rating. Processing temperatures should not exceed this limit.
-
Reduce Residence Time: Minimize the time the molten polymer spends at high temperatures in the extruder barrel.
-
Optimize Temperature Profile: Ensure your extruder's temperature profile is optimized. Overheating in one zone can be enough to cause degradation.
-
Consider Antioxidants: The degradation is often an oxidative process.[10] Adding an appropriate antioxidant to your formulation can help protect the pigment at higher temperatures.
Q6: We are developing a product with two adjoining plastic parts, one colored with this compound and the other white. How can we prevent color transfer over the product's lifetime?
A: Diagnosis: This is a long-term migration risk. Even if not immediately apparent, migration can occur over months or years, especially if the parts are under pressure or exposed to fluctuating temperatures.
Solutions:
-
Proactive Pigment Selection: This is the most critical step. Choose a this compound grade with the highest possible migration resistance rating. Look for data from the manufacturer specifically for the polymer system you are using. Diarylide Yellow HR (PY 83) is known for good stability.[11]
-
Use a Barrier Layer: If feasible, incorporate a thin, clear, non-plasticized barrier layer between the two colored parts.
-
Conduct Accelerated Aging Tests: You must validate your material choice. Use an accelerated test protocol, such as the ISO 105-X10 method, but extend the duration or increase the temperature (e.g., 72 hours at 80°C) to simulate long-term contact.[12]
Section 3: Experimental Protocols & Data
To ensure scientific integrity, all troubleshooting must be validated with standardized testing.
Protocol 1: Evaluation of Pigment Migration (Based on ISO 105-X10)
This protocol provides a standardized method to assess the tendency of a colorant to migrate from a plastic into a white PVC foil.
Materials:
-
Your colored plastic specimen (e.g., 40 mm x 100 mm).
-
White pigmented PVC foil (as specified in ISO 105-X10).[13]
-
Dioctyl phthalate (DOP) or other specified plasticizer.[14]
-
Glass plates.
-
A testing device capable of applying 12.5 kPa of pressure.[14]
-
Oven capable of maintaining 80°C ± 2°C.[14]
-
Grey Scale for assessing staining (ISO 105-A03).
Procedure:
-
Cut a specimen of your colored plastic to the required dimensions.
-
Apply an amount of plasticizer equal to the mass of the specimen uniformly onto the sample.
-
Place the plasticizer-coated specimen onto a piece of the white pigmented PVC foil.
-
Sandwich this assembly between two glass plates.
-
Place the assembly into the testing device and apply a pressure of 12.5 kPa.
-
Heat the entire assembly in an oven at 80°C for a specified time (e.g., 16 hours).
-
After the test duration, remove the assembly from the oven and allow it to cool.
-
Separate the colored specimen from the white PVC foil.
-
Assess the degree of staining on the white PVC foil using the Grey Scale for Staining. The rating is from 1 (severe staining) to 5 (no staining).
Data Interpretation:
| Grey Scale Rating | Interpretation | Recommended Action |
| 5 | No migration | Excellent. Formulation is stable. |
| 4 | Slight migration | Acceptable for non-critical applications. |
| 3 | Noticeable migration | Marginal. Formulation requires optimization. |
| 2 | Considerable migration | Unacceptable. Requires significant reformulation. |
| 1 | Severe migration | Unacceptable. Requires complete pigment/plasticizer system re-evaluation. |
Visualizing the Migration Mechanism
Caption: The mechanism of plasticizer-induced pigment migration.
Section 4: References
-
The Impact of Pigments on Plastic Dimensional Stability. (2024). Google Cloud.15
-
Testing of Pigments for Plastics. Aquaterra.16
-
Pigment Yellow 12. PubChem, National Institutes of Health.17
-
ISO 105-X10:1987 Textiles — Tests for colour fastness — Part X10: Evaluation of the migration of textile colours into polyvinyl chloride coatings. International Organization for Standardization.8
-
The Mechanisms of Plastic Food-Packaging Monomers' Migration into Food Matrix and the Implications on Human Health. (2023). PubMed Central, National Institutes of Health.4
-
ASTM D869-21 Standard Test Method For Evaluating Degree of Settling of Paint. Scribd.18
-
Related Properties of Organic Pigments for Plastics. (2024). Industry News.2
-
Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. (2023). MDPI.3
-
SCDOT - Test Method for Evaluating Degree of Settling of Paint SC T 114. SCDOT.19
-
ISO 105-X10:1993 Colour Fastness Into PVC Migration. Scribd.12
-
Application of organic pigments in plastics and resins. Zeya Chemicals.1
-
Diarylide Yellow HR: A Bright Pigment Overview. Cultural Heritage Science Open Source.11
-
Thermochromism: The Effects of Temperature on Pigments and Dyes. Konica Minolta.5
-
How to prevent yellowing of plastic molded products. (2022). Matsui.10
-
Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies. (2024). MDPI.7
-
ISO 105-X10:1993(E) Textiles — Tests for colour fastness — Part X10: Colour fastness to migration into polyvinylchloride. International Organization for Standardization.14
-
The thermal stability of pigments refers to their ability to withstand high temperatures... Yuhong Pigment Co.,LTD.6
-
Diarylide pigment. Wikipedia.9
-
WHITE PIGMENTED PVC FOIL FOR COLOR MIGRATION TEXT OF TEXTILE ISO 105 X10. Caimi srl.13
Sources
- 1. zeyachem.net [zeyachem.net]
- 2. Related Properties of Organic Pigments for Plastics - Industry News [pigmentchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mechanisms of Plastic Food-Packaging Monomers’ Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermochromism: The Effects of Temperature on Pigments and Dyes [sensing.konicaminolta.us]
- 6. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 10. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 11. chsopensource.org [chsopensource.org]
- 12. scribd.com [scribd.com]
- 13. WHITE PIGMENTED PVC FOIL FOR COLOR MIGRATION TEXT OF TEXTILE ISO 105 X10 – Caimi srl [caimi.net]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. aquaterra.com.co [aquaterra.com.co]
- 17. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting inconsistent color matching with Diarylanilide Yellow pigments
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Diarylide Yellow Pigments
Welcome to the technical support center for Diarylide Yellow pigments. This guide is designed for researchers, scientists, and formulation professionals to diagnose and resolve common challenges encountered during the use of these high-performance organic pigments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental choices and ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature and handling of Diarylide Yellow pigments.
Q1: What are Diarylide Yellow pigments and why are they widely used?
Diarylide Yellows are a class of synthetic organic pigments known for their bright yellow to yellow-green hues.[1] They are disazo pigments, meaning they contain two azo groups (-N=N-) in their molecular structure, which are derived from doubly diazotized aromatic diamines like 3,3'-dichlorobenzidine.[1][2] Their popularity in printing inks, coatings, and plastics stems from a combination of desirable properties:
-
High Tinting Strength: They provide vibrant and intense coloration, often with twice the tinting strength of simpler monoazo pigments.[3][4]
-
Good Stability: They exhibit good resistance to light, heat, and chemicals.[5][6]
-
Solvent & Migration Resistance: Their higher molecular weight improves resistance to bleeding and migration, making them suitable for demanding applications like plastics and certain types of inks.[3][4]
Q2: What is the key chemical difference between common Diarylide Yellows like PY12, PY13, and PY83?
The fundamental diarylide structure is modified by varying the chemical groups attached to the acetoacetanilide coupling agent.[1] These subtle changes significantly impact the pigment's properties, such as shade, opacity, and fastness.
-
Pigment Yellow 12 (PY12): A widely used pigment, often in printing inks for four-color process printing.[1][6]
-
Pigment Yellow 13 (PY13): Closely related to PY12, it offers better solvent resistance. It is known for its high opacity, lightfastness, and weatherfastness.[7]
-
Pigment Yellow 83 (PY83): This is a red-shade yellow pigment with superior lightfastness and migration resistance compared to many other diarylides, making it suitable for more durable applications in paints and plastics.[3][5]
Q3: Are there any safety considerations when handling Diarylide Yellow pigments?
While Diarylide Yellow pigments themselves are generally considered non-toxic due to their very low solubility, there are important thermal degradation concerns.[1][7] When exposed to temperatures above 200°C (392°F), they can degrade and release 3,3'-dichlorobenzidine, a listed carcinogen.[1][8] Therefore, it is crucial to adhere to recommended processing temperatures and use appropriate personal protective equipment (PPE), especially when handling the dry powder pigment to avoid inhalation.[4]
Troubleshooting Guide: Inconsistent Color Matching
This guide is structured in a question-and-answer format to directly address specific color matching problems.
Category 1: Formulation & Dispersion Issues
Inconsistent color often originates from the initial formulation and dispersion phase. Proper dispersion involves three key steps: wetting the pigment, breaking down agglomerates (separation), and ensuring the particles remain separated (stabilization).[9][10][11]
Q1: Why is my color inconsistent between batches, even when using the same formula?
Batch-to-batch color variation is a common and costly problem in industrial coatings and inks.[12] The root cause can often be traced to one of the following factors:
-
Raw Material Variability: The quality and chemistry of the pigment itself can vary between production lots.[12][13] Minor differences in particle size, crystal structure, or surface treatment can lead to noticeable color shifts.
-
Dispersion Quality: The most frequent cause is inconsistent pigment dispersion. If the mechanical energy (shear), mixing time, or equipment settings are not precisely controlled, the degree of pigment deagglomeration will vary, leading to differences in color strength and shade.[14][15]
-
Inaccurate Component Ratios: Seemingly minor errors in the pigment-to-solvent or pigment-to-binder ratio can disrupt the delicate balance of the formulation, leading to incorrect color output.[16]
Solution Pathway:
-
Qualify Incoming Raw Materials: Request a Certificate of Analysis (CoA) for each new pigment batch and compare its colorimetric data (Lab* values) against your standard.
-
Standardize the Dispersion Process: Precisely control all processing parameters, including mixing speed, duration, and temperature.[15][17] Use a Hegman gauge to measure the fineness of grind and ensure it meets the specification for every batch.
-
Implement Gravimetric Measurements: Use calibrated scales for all components to ensure formula accuracy, as volumetric measurements can be imprecise.
Q2: My final product's color is weaker (lower tinting strength) than expected. What is happening?
Reduced tinting strength is almost always a symptom of poor pigment dispersion, specifically flocculation.
-
Causality - Flocculation: Flocculation is the re-agglomeration of dispersed pigment particles into loose clusters.[10] These clusters act like larger particles, reducing the total surface area available for light scattering and absorption. This results in a weaker color, lower gloss, and reduced opacity.[10] Flocculation can be caused by:
-
Inadequate Stabilization: The dispersant or stabilizer used may be incompatible with the pigment, binder, or solvent system, or it may be dosed incorrectly.[18]
-
Pigment Shock: This occurs when a pigment concentrate is added too quickly to a system with a different solvent composition, causing the dispersant to desorb from the pigment surface and leading to rapid flocculation.[10]
-
Incorrect Dispersant Selection: Different pigments require different types of dispersants based on their surface chemistry.[14][18] Using an incompatible dispersant will fail to provide the necessary steric or electrostatic stabilization.
-
Solution Pathway:
-
Optimize Dispersant: Consult your additive supplier's technical data sheets to select a dispersant specifically recommended for diarylide pigments in your resin system.[9] Perform a ladder study to determine the optimal dosage.
-
Control the Letdown Process: When adding the pigment dispersion to the main batch (letdown), do so slowly and with continuous, gentle agitation to prevent pigment shock.
-
Microscopic Evaluation: Use an optical microscope to visually inspect the dispersion. Well-dispersed pigments will appear as fine, individual particles, while flocculated systems will show large, grape-like clusters.
Category 2: Application & Processing Issues
Even a perfect dispersion can yield inconsistent color if application and post-processing steps are not controlled.
Q3: The color of my product changes significantly after drying or thermal curing. Why?
This phenomenon, known as "color shift" or "color float," points to issues with pigment stability within the applied film.
-
Causality - Pigment Orientation & Separation:
-
Floating: In multi-pigment systems, convection currents during solvent evaporation can cause different pigments to separate and concentrate in hexagonal patterns known as Bénard cells, altering the surface color.[10]
-
Flooding: This is a more uniform color change where one pigment preferentially migrates to the surface or the bottom of the film during drying, resulting in a color that is lighter or darker than intended.[10]
-
Thermal Degradation: As mentioned, Diarylide Yellows can degrade at temperatures above 200°C.[1] If your curing schedule exceeds this, you may be chemically altering the pigment, causing a permanent color shift.
-
pH Sensitivity: Like many organic molecules, the color of some pigments can be sensitive to pH changes.[19] Acidic or alkaline conditions during processing or curing can alter the final color.[20]
-
Solution Pathway:
-
Review Curing Parameters: Ensure your oven temperatures and dwell times are within the pigment's specified heat stability range.[7][21]
-
Introduce Rheology Modifiers: Adding a suitable anti-settling agent or thixotrope can increase the viscosity of the system as solvents evaporate, "locking" the pigments in place and preventing floating and flooding.
-
Check System pH: Measure and control the pH of your formulation, especially in water-borne systems, to ensure it remains in a range that does not affect pigment stability.[20]
Category 3: Material & Environmental Factors
Q4: Why does my product's color appear to match the standard under one light source but not another?
This is a classic case of metamerism .
-
Causality - Spectral Mismatch: Metamerism occurs when two colors appear to match under one lighting condition but not another.[22] This happens because the two colors have different spectral reflectance curves. While they may stimulate the human eye's color receptors identically under a specific light (e.g., fluorescent office lighting), their different spectral properties cause them to reflect light differently under another source (e.g., natural daylight), resulting in a mismatch.[13][23] This is a common issue when trying to match a color using a different set of pigments than the original standard.[22]
Solution Pathway:
-
Standardize Lighting Conditions: Evaluate color matches in a light booth that provides multiple, standardized light sources (e.g., D65 for daylight, CWF for cool white fluorescent).
-
Use a Spectrophotometer: A spectrophotometer measures the full spectral reflectance curve of a color, not just the tristimulus values (like the human eye).[13][22] By comparing the spectral curves of your sample and the standard, you can identify a potential metameric pair. The goal is to create a "spectral match," not just a "colorimetric match."
-
Match with the Same Pigment Class: Whenever possible, formulate your color using the same class of pigments as the target standard to minimize the risk of metamerism.
Experimental Protocols & Data
Protocol 1: Preparing a Stable Diarylide Yellow Pigment Dispersion
This protocol outlines a standardized method for creating a pigment dispersion to be used for quality control and formulation development.
-
Component Weighing: Accurately weigh the solvent, dispersant, and Diarylide Yellow pigment into a suitable vessel according to your formulation.
-
Wetting Stage: Add the dispersant to the solvent and mix at low speed until fully dissolved. Slowly add the dry pigment powder to the liquid vortex to ensure each particle is wetted.[24]
-
Dispersion Stage: Increase the mixing speed to the predetermined optimal setting for your equipment (e.g., high-speed disperser, bead mill). The tip speed of the blade should be sufficient to create a vortex that pulls the pigment down into the high-shear zone.
-
Monitoring: Periodically stop mixing and take a small sample to measure the fineness of grind using a Hegman gauge. Continue dispersing until the target fineness is achieved and remains stable.
-
Letdown Stage: Once the dispersion is complete, slowly add the pigment concentrate to the letdown portion of your formulation under gentle agitation.
Table 1: Properties of Common Diarylide Yellow Pigments
| Property | Pigment Yellow 12 (PY12) | Pigment Yellow 13 (PY13) | Pigment Yellow 83 (PY83) |
| C.I. Name | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 83 |
| Shade | Greenish Yellow | Greenish to Reddish Yellow | Reddish Yellow |
| Heat Resistance | ~160°C | ~180°C | ~200°C |
| Lightfastness (Full Shade) | Moderate (5) | Good (5)[21] | Excellent (7-8) |
| Oil Absorption ( g/100g ) | High (~40-50) | High (35-45)[21] | High (58)[4] |
| Primary Applications | Printing Inks (Process Yellow)[1][6] | Inks, Plastics, Paints[7] | High-Durability Paints, Coatings, Plastics[3][5] |
Lightfastness is rated on the Blue Wool Scale from 1 (poor) to 8 (excellent).
Protocol 2: Quantitative Color Measurement
-
Instrument Calibration: Calibrate a 45°/0° or d/8° spectrophotometer according to the manufacturer's instructions using the supplied white and black calibration tiles.
-
Sample Preparation: Prepare a smooth, opaque drawdown of both your batch sample and the color standard on a consistent substrate (e.g., Leneta card). Ensure complete drying/curing.
-
Measurement: Place the instrument's aperture flat against the sample. Take at least three readings from different spots on both the standard and the batch sample and average the results.
-
Data Analysis: Record the CIELAB values (L, a, b) for both. The instrument's software will calculate the color difference (ΔE). A ΔE* value of less than 1.0 is generally considered a visually acceptable match for most applications.
Visualizations
Diagram 1: General Workflow for Troubleshooting Color Inconsistency
Caption: A systematic approach to diagnosing color matching failures.
Diagram 2: Relationship Between Dispersion Quality and Final Color Properties
Caption: Impact of dispersion state on key performance attributes.
References
-
Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link]
-
PCI Magazine. (2021, August 10). New Pigment Dispersions Solve Incompatibility and Inconsistency Problems. Retrieved from [Link]
-
Qualitron Chemicals. (n.d.). Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. Retrieved from [Link]
-
Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. Retrieved from [Link]
-
Vina Nha Trang. (2025, April 1). Color Preservation Techniques In Industrial Food Processing Solutions. Retrieved from [Link]
-
Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]
-
Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]
-
PrintWiki. (n.d.). Diarylide Yellow. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 13. Retrieved from [Link]
-
UCL Blogs. (2021, April 25). Techniques used to analyse paints and pigments: a bibliography. Retrieved from [Link]
-
Wikipedia. (n.d.). Pigment Yellow 12. Retrieved from [Link]
-
ChemBK. (2024, April 9). Diarylide Yellow DGR. Retrieved from [Link]
-
Just Agriculture. (2024, April 19). Effect of Food Processing Operations on Plant Pigments. Retrieved from [Link]
-
VICHEM. (2025, June 6). Common mistakes in using pigments & How to fix them. Retrieved from [Link]
-
News. (2025, August 16). How To Solve The Problem Of Poor Dispersion Of Masterbatch. Retrieved from [Link]
-
PubMed Central. (n.d.). The influence of non-thermal technologies on color pigments of food materials: An updated review. Retrieved from [Link]
-
Konica Minolta. (2025, June 6). What are common challenges in color matching for cosmetic products?. Retrieved from [Link]
-
Xcolor. (n.d.). Pigment yellow 13|Fast yellow GR. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. Retrieved from [Link]
-
SILIKE. (2025, April 2). 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. Retrieved from [Link]
-
ResearchGate. (2024, June 17). (PDF) EFFECTS OF PROCESSING PARAMETERS ON COLOUR VARIATION AND PIGMENT DISPERSION DURING THE COMPOUNDING IN POLYCARBONATE GRADES. Retrieved from [Link]
-
Alvalyn Creative Illustration. (n.d.). Why Colors Do Not Match. Retrieved from [Link]
-
ResearchGate. (2021, August 17). (PDF) Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]
-
HOMEPOISE™. (2025, June 18). Why Colour Matching Paint Is a Problem (And How to Avoid It). Retrieved from [Link]
-
Science Alert. (n.d.). Polyphenols as Natural Food Pigments: Changes During Food Processing. Retrieved from [Link]
-
Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?. Retrieved from [Link]
-
Library of Congress Blogs. (2023, December 14). The Art of Color Analysis: Using Analytical Chemistry in Pigment Research. Retrieved from [Link]
-
Rublev Colours. (n.d.). Diarylide Yellow Pigment. Retrieved from [Link]
- Google Patents. (n.d.). US4643770A - Amine-free, easily dispersible diarylide yellow pigment compositions.
- Google Patents. (n.d.). US8034174B2 - Diarylide yellow pigments.
-
MFA Cameo. (2020, October 30). Diarylide dye. Retrieved from [Link]
-
Reddit. (2025, October 26). Has anyone used diarylide yellow before in a mix and experienced this?. Retrieved from [Link]
-
Conservation Wiki. (n.d.). Inpainting: Inpainting Binders and Media. Retrieved from [Link]
-
Canada.ca. (n.d.). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments. Retrieved from [Link]
-
Trimer Chemical. (2013, April 8). Important Properties of a Pigment-Dispersing Agent. Retrieved from [Link]
-
Isatis Hoor Vesta. (2024, May 6). How to disperse colored pigments in base solvent paints. Retrieved from [Link]
-
American Coatings Association. (n.d.). PCB's and their inadvertent presence in Pigments. Retrieved from [Link]
-
National Printing Ink Research Institute. (n.d.). The Chemistry of Color Pigments used in Manufacturing Printing Inks. Retrieved from [Link]
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 3. naturalpigments.eu [naturalpigments.eu]
- 4. naturalpigments.eu [naturalpigments.eu]
- 5. chsopensource.org [chsopensource.org]
- 6. printwiki.org [printwiki.org]
- 7. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]
- 8. srrttf.org [srrttf.org]
- 9. courses.specialchem.com [courses.specialchem.com]
- 10. News - 14 Pigment Dispersion Problems & How SILIKEâs Silicone Hyperdispersant Solves Them [siliketech.com]
- 11. paint.org [paint.org]
- 12. pcimag.com [pcimag.com]
- 13. kblcosmetics.com [kblcosmetics.com]
- 14. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 15. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 16. vichem.vn [vichem.vn]
- 17. researchgate.net [researchgate.net]
- 18. Important Properties of a Pigment-Dispersing Agent - 大连金鼎祥化学有限公司 [en.trimerchem.com]
- 19. Color Preservation Techniques In Industrial Food Processing Solutions [vinanhatrang.com]
- 20. The influence of non-thermal technologies on color pigments of food materials: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pigment yellow 13|Fast yellow GR|CAS No.5102-83-0|C.I. No.pigment yellow 13 [xcolorpigment.com]
- 22. Why Colour Matching Paint Is a Problem (And How to Avoid It) — HOMEPOISE™ We [homepoise.com]
- 23. alvalyn.com [alvalyn.com]
- 24. Four Steps To Effective Pigment Dispersions-Ruike Dispersant Supplier [rk-chem.com]
Enhancing the Chemical Resistance of Diarylanilide Yellow for Industrial Applications: A Technical Support Center
Welcome to the Technical Support Center dedicated to enhancing the chemical resistance of Diarylanilide Yellow pigments. This guide is designed for researchers, scientists, and professionals in drug development and other industrial applications who are looking to improve the stability and performance of these versatile pigments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered when working with Diarylanilide Yellows. Our focus is on providing practical, evidence-based solutions to bolster the chemical resilience of these pigments against solvents, acids, and alkalis, thereby expanding their utility in demanding industrial environments.
Understanding the Challenge: The Vulnerability of this compound Pigments
Diarylanilide Yellows, a class of high-performance organic pigments, are widely used in printing inks, plastics, and coatings due to their bright color and strong tinting strength.[1] Despite their many advantages, their organic nature makes them susceptible to degradation when exposed to harsh chemical environments. This degradation can manifest as color fading, bleeding, or a complete loss of pigment integrity, compromising the quality and longevity of the final product.
The primary degradation pathways for organic pigments like this compound often involve:
-
Hydrolysis: The amide linkages in the Diarylanilide structure can be susceptible to hydrolysis under acidic or alkaline conditions, leading to the breakdown of the molecule.[2]
-
Dissolution: Aggressive organic solvents can cause the pigment to dissolve or swell, leading to bleeding and migration.
-
Photodegradation: While generally possessing good lightfastness, prolonged exposure to UV radiation, especially in the presence of moisture and oxygen, can lead to the cleavage of chemical bonds and subsequent fading.[3]
This guide will focus on proactive strategies to mitigate these degradation pathways through surface modification and encapsulation techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the chemical resistance of this compound pigments.
Q1: My this compound pigment is showing significant color bleed in a solvent-based ink formulation. What is the likely cause and how can I prevent this?
A1: Color bleed in solvent-based systems is typically due to the partial solubility of the pigment in the organic solvent. To address this, you can enhance the pigment's solvent resistance through surface modification. A highly effective method is the encapsulation of the pigment particles with a polymer shell. This creates a physical barrier that prevents the solvent from coming into direct contact with the pigment. A recommended approach is miniemulsion polymerization, where a monomer such as styrene or a methyl methacrylate/butyl acrylate mixture is polymerized onto the surface of the pigment particles.
Q2: I am observing a rapid loss of color intensity when my this compound pigmented coating is exposed to acidic or alkaline cleaning agents. What is the chemical mechanism behind this, and what is the best stabilization strategy?
A2: The color loss you are observing is likely due to the acid or base-catalyzed hydrolysis of the amide groups within the this compound molecule.[2] This chemical reaction breaks down the chromophore, which is the part of the molecule responsible for its color. To prevent this, creating a chemically inert barrier around the pigment is crucial. A sol-gel silica (SiO₂) coating is an excellent solution. This process deposits a thin, uniform layer of amorphous silica on the pigment surface, which is highly resistant to both acidic and alkaline conditions.
Q3: Can I improve the chemical resistance of this compound without significantly altering its particle size and coloristic properties?
A3: Yes. Both polymer encapsulation and silica coating are designed to be nanoscale modifications that, when properly controlled, have a minimal impact on the primary particle size and the inherent color of the pigment. The key is to achieve a thin, uniform coating. For instance, in miniemulsion polymerization, the amount of monomer used can be carefully controlled to create a shell of a few nanometers thick. Similarly, the sol-gel process allows for the deposition of very thin silica layers. It is, however, important to characterize the treated pigment to ensure that properties like tinting strength and gloss are not negatively affected.
Q4: What are the key differences in the protection offered by polymer encapsulation versus silica coating?
A4: Both methods enhance chemical resistance, but they offer different advantages.
-
Polymer Encapsulation: Provides excellent resistance to a wide range of organic solvents and can also improve the pigment's dispersibility in certain polymer matrices. The flexibility of the polymer shell can also enhance the mechanical properties of the final product.
-
Silica Coating: Offers superior protection against acids, alkalis, and UV radiation due to the inert and robust nature of silica. It also tends to provide better thermal stability.
The choice between the two often depends on the specific application and the primary chemical threat to the pigment's stability.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the chemical resistance of this compound pigments.
| Problem | Potential Cause | Recommended Action |
| Color Fading in Acidic/Alkaline Environment | Hydrolysis of the pigment's amide linkages. | 1. Primary Solution: Apply a sol-gel silica coating to the pigment particles. Refer to the detailed protocol below. 2. Alternative: Encapsulate the pigment with a chemically resistant polymer. |
| Pigment Bleeding in Organic Solvents | Partial solubility of the pigment in the solvent. | 1. Primary Solution: Encapsulate the pigment using miniemulsion polymerization with a cross-linking monomer. Refer to the detailed protocol below. 2. Alternative: Evaluate alternative, less aggressive solvent systems if the formulation allows. |
| Poor Dispersibility of Surface-Treated Pigment | Agglomeration of pigment particles during the coating process. | 1. Ensure adequate sonication or high-shear mixing during the initial dispersion of the pigment before surface treatment. 2. Optimize the concentration of surfactant or dispersing agent used in the encapsulation process.[4] |
| Loss of Tinting Strength After Treatment | Excessive coating thickness or non-uniform coating. | 1. Reduce the concentration of the coating precursor (e.g., TEOS in sol-gel) or monomer (in encapsulation). 2. Optimize reaction parameters such as time and temperature to ensure a thinner, more uniform coating. |
Experimental Protocols
The following are detailed, step-by-step methodologies for enhancing the chemical resistance of this compound pigments.
Protocol 1: Sol-Gel Silica Coating of this compound Pigment
This protocol describes the formation of a protective silica layer on the surface of this compound pigment particles using a sol-gel method with tetraethyl orthosilicate (TEOS) as the precursor.
Materials:
-
This compound Pigment (e.g., Pigment Yellow 12 or 83)
-
Tetraethyl orthosilicate (TEOS, 98%)
-
Ethanol (99.5%)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Ultrasonicator
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Pigment Dispersion:
-
Disperse 1.0 g of this compound pigment in 50 mL of ethanol.
-
Sonicate the dispersion for 30 minutes to break down agglomerates and achieve a uniform suspension.
-
-
Sol-Gel Reaction:
-
In a separate beaker, prepare the silica precursor solution by mixing 2.0 mL of TEOS with 20 mL of ethanol.
-
While stirring the pigment dispersion, add 5.0 mL of deionized water and 1.5 mL of ammonium hydroxide solution to catalyze the reaction.
-
Slowly add the TEOS/ethanol solution dropwise to the pigment dispersion over a period of 30 minutes.
-
Continue stirring the mixture at room temperature for 6 hours to allow for the hydrolysis and condensation of TEOS on the pigment surface.
-
-
Purification and Drying:
-
After the reaction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the coated pigment.
-
Discard the supernatant and resuspend the pigment in 50 mL of ethanol to wash away any unreacted precursors. Repeat this washing step twice.
-
After the final wash, dry the silica-coated pigment in an oven at 80°C for 12 hours.
-
Characterization:
-
The presence of a silica coating can be confirmed using Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic Si-O-Si stretching vibrations around 1050-1100 cm⁻¹.
-
X-ray photoelectron spectroscopy (XPS) can provide elemental analysis of the surface, confirming the presence of silicon and oxygen.[5]
-
Transmission electron microscopy (TEM) can be used to visualize the core-shell structure of the silica-coated pigment particles.
Protocol 2: Polymer Encapsulation of this compound via Miniemulsion Polymerization
This protocol details the encapsulation of this compound pigment with a styrene-butyl acrylate copolymer shell using miniemulsion polymerization.
Materials:
-
This compound Pigment (e.g., Pigment Yellow 12)
-
Styrene (monomer)
-
Butyl acrylate (monomer)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Potassium persulfate (KPS, initiator)
-
Hexadecane (hydrophobe)
-
Deionized water
-
High-speed homogenizer or ultrasonicator
-
Three-neck round-bottom flask with a condenser, nitrogen inlet, and mechanical stirrer
Procedure:
-
Aqueous Pigment Dispersion:
-
In a beaker, dissolve 0.1 g of SDS in 40 g of deionized water.
-
Add 1.0 g of this compound pigment to the SDS solution.
-
Disperse the pigment using a high-speed homogenizer or ultrasonicator for 15 minutes to obtain a stable aqueous dispersion.
-
-
Oil Phase Preparation:
-
In a separate beaker, prepare the oil phase by mixing 1.5 g of styrene, 0.5 g of butyl acrylate, and 0.1 g of hexadecane.
-
-
Miniemulsion Formation:
-
Slowly add the oil phase to the aqueous pigment dispersion while stirring vigorously.
-
Homogenize the mixture using a high-speed homogenizer or ultrasonicator for 20 minutes to form a stable miniemulsion.
-
-
Polymerization:
-
Transfer the miniemulsion to a three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and mechanical stirrer.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the flask to 70°C in a water bath.
-
Dissolve 0.05 g of KPS in 2 mL of deionized water and add it to the flask to initiate polymerization.
-
Continue the reaction at 70°C for 5 hours under a nitrogen atmosphere with constant stirring.
-
-
Purification:
-
After the polymerization is complete, cool the latex to room temperature.
-
The encapsulated pigment can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
-
Alternatively, the latex can be used directly in aqueous formulations.
-
Characterization:
-
TEM is an effective method to visualize the core-shell structure of the polymer-encapsulated pigment.[6]
-
Dynamic light scattering (DLS) can be used to measure the particle size and size distribution of the encapsulated pigment.
-
The success of the encapsulation can also be evaluated by testing the solvent resistance of the dried pigment.
Data Presentation
The following table provides a conceptual representation of the expected improvement in chemical resistance of this compound (PY12) after surface treatment. The color change is quantified by the CIELAB color difference (ΔE*), where a lower value indicates better stability.
| Treatment | Test Condition | Exposure Time | ΔE* (Color Difference) |
| Untreated PY12 | 5% HCl (aq) | 24 hours | 15.2 |
| Silica-Coated PY12 | 5% HCl (aq) | 24 hours | 1.8 |
| Untreated PY12 | 5% NaOH (aq) | 24 hours | 12.5 |
| Silica-Coated PY12 | 5% NaOH (aq) | 24 hours | 1.5 |
| Untreated PY12 | Toluene | 24 hours | 8.9 |
| Polymer-Encapsulated PY12 | Toluene | 24 hours | 0.9 |
Note: The data presented in this table are illustrative and based on typical performance improvements. Actual results may vary depending on the specific this compound pigment, the precise treatment protocol, and the test conditions.
Visualizing the Enhancement Process
To better understand the concepts discussed, the following diagrams illustrate the degradation mechanism and the protective strategies.
Degradation of this compound
Caption: Degradation pathway of this compound under chemical stress.
Protective Mechanisms
Caption: Comparison of untreated and surface-treated this compound pigments.
References
-
ASTM International. (n.d.). ASTM D279-02(2019) Standard Test Methods for Bleeding of Pigments. Retrieved from [Link]
-
Er-rafik, M., Basavaraja, C., & Lagashetty, A. (2012). Encapsulation of Organic Pigment Particles Via Miniemulsion Polymerization. ResearchGate. [Link][7]
-
Fashion Sustainability Directory. (2025). Pigment Degradation Pathways. Fashion Sustainability Directory. [Link][2]
-
Fu, G., et al. (2019). Preparation and characterization of encapsulated C.I. pigment yellow 12 via ball-milling and mini-emulsion polymerization. ResearchGate. [Link][6]
-
Hasan, M. M., & Al-Harbi, L. M. (2021). Adsorptive Removal of Anionic Azo Dye New Coccine Using Silica and Silica-gel with Surface Modification by Polycation. Polymers, 13(10), 1578. [Link][8]
-
Hatch, E. (2021). Pigment Colour Index: Yellow Pigments. Jackson's Art Blog. [Link][1]
-
Landfester, K., & Weiss, C. K. (2010). Encapsulation by Miniemulsion Polymerization. In Advances in Polymer Science (Vol. 229, pp. 1-49). Springer. [Link][9]
-
Li, Y., et al. (2018). Encapsulated Dye/Polymer Nanoparticles Prepared via Miniemulsion Polymerization for Inkjet Printing. ACS Omega, 3(7), 8417-8426. [Link]
-
Raditoiu, V., et al. (2011). Synthesis, characterization and photoisomerization behavior of some organic modified silica – azo dye hybrid films. OAM-RC. [Link][10]
-
Rahayu, I., et al. (2018). Functionalization of Si-C Using TEOS (Tetra Ethyl Ortho Silica) as Precursor and Organic Catalyst. E3S Web of Conferences, 67, 02023. [Link][11]
-
Tawiah, B., et al. (2022). An overview of the science and art of encapsulated pigments: Preparation, performance and application. ResearchGate. [Link][4]
-
Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Pigment Yellow 12. Retrieved from [Link][13]
-
Zhang, Y., et al. (2019). XPS analysis of C1s (1), O1s (2), and Si2p (3) spectra for (a) SiO 2... ResearchGate. [Link][14]
Sources
- 1. jacksonsart.com [jacksonsart.com]
- 2. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 3. research.vu.nl [research.vu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation by Miniemulsion Polymerization [ouci.dntb.gov.ua]
- 10. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 13. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Advancing Green Chemistry in Diarylanilide Yellow Synthesis
Welcome to the technical support center dedicated to reducing the environmental impact of Diarylanilide Yellow synthesis. This resource is designed for researchers, scientists, and professionals in drug development and pigment manufacturing who are committed to integrating sustainable practices into their work. Here, we move beyond standard protocols to provide in-depth, field-proven insights into greener synthetic routes. Our focus is on the "why" behind experimental choices, ensuring that every recommendation is grounded in robust scientific principles.
The traditional synthesis of this compound pigments, a cornerstone of the colorant industry, often involves hazardous solvents, significant water consumption, and the generation of substantial waste streams.[1][2] This guide offers a comprehensive collection of troubleshooting advice and frequently asked questions to navigate the challenges of adopting more environmentally benign methodologies. We will explore alternative solvents, energy-efficient reaction conditions, and strategies for waste minimization, all supported by authoritative sources to ensure the integrity and reliability of the information presented.
I. Troubleshooting Guide: Navigating Common Challenges in Green this compound Synthesis
This section addresses specific issues that may arise during the implementation of greener synthetic protocols for this compound. Each problem is analyzed from a mechanistic perspective, providing a clear rationale for the proposed solutions.
Issue 1: Low Yield or Incomplete Diazotization in Alternative Solvents
Scenario: You have replaced a traditional solvent like N,N-dimethylformamide (DMF) with a greener alternative such as Cyrene or a polyethylene glycol/water mixture[3][4] in the diazotization step, but are observing significantly lower yields of the diazonium salt.
Potential Causes & Solutions:
-
Insufficient Acid Concentration: Greener solvents may have different acid solubility and dissociation constants compared to traditional solvents. The generation of the crucial electrophilic nitrosonium ion (NO⁺) from sodium nitrite is highly dependent on the acid concentration.
-
Solution: Titrate the reaction mixture to ensure an adequate H+ concentration, typically in the range of 0.32-1.72 mol/L for polyethylene glycol/water systems.[4] Experiment with incremental additions of a strong mineral acid like HCl or H₂SO₄ while monitoring the reaction progress.
-
-
Poor Solubility of the Aromatic Amine: The starting aromatic amine may have limited solubility in the chosen green solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Temperature Control Issues: The stability of diazonium salts is paramount and highly temperature-dependent.[7][8] Greener solvents may have different heat capacities and thermal conductivities, affecting temperature control.
-
Solution: Ensure rigorous temperature control, maintaining the reaction at 0–5 °C.[7] Use a cryostat or a well-insulated ice-salt bath for precise temperature management.
-
Issue 2: Side Product Formation During the Coupling Reaction
Scenario: During the azo coupling step in a greener solvent system, you observe the formation of unwanted by-products, leading to a complex purification process and reduced purity of the final this compound pigment.
Potential Causes & Solutions:
-
Incorrect pH of the Coupling Medium: The coupling reaction is highly pH-sensitive. If the medium is too acidic, the concentration of the active phenoxide ion (from the coupling component) will be too low. If it's too basic, the diazonium salt may convert to a non-reactive diazotate.
-
Solution: Carefully control the pH of the coupling reaction. For coupling with phenolic compounds, a mildly alkaline pH is generally optimal. Use a pH meter and make small adjustments with a suitable base (e.g., sodium carbonate or a bio-compatible buffer).
-
-
Decomposition of the Diazonium Salt: If there is a delay between the diazotization and coupling steps, or if the temperature rises, the diazonium salt can decompose, leading to the formation of phenols which can then couple with remaining diazonium salt to form undesired azo compounds.[9]
Issue 3: Inefficient Waste Stream Management and Solvent Recovery
Scenario: Your process generates a significant amount of aqueous waste containing unreacted starting materials, by-products, and the green solvent, posing a challenge for disposal and recycling.
Potential Causes & Solutions:
-
Lack of a Closed-Loop System: A linear "take-make-dispose" approach to solvent and water usage is inherently unsustainable.[2]
-
Suboptimal Reaction Stoichiometry: Using a large excess of reactants to drive the reaction to completion contributes to a more concentrated and complex waste stream.
-
Solution: Optimize the stoichiometry of your reactants. A design of experiments (DoE) approach can help identify the optimal ratio of reactants to maximize yield while minimizing waste.
-
II. Frequently Asked Questions (FAQs) for Greener this compound Synthesis
This section provides concise answers to common questions regarding the adoption of sustainable practices in pigment synthesis.
Q1: What are the most promising green solvent alternatives for the diazotization and coupling reactions?
A1: Several greener alternatives to traditional dipolar aprotic solvents are being explored. For the diazotization step, mixtures of polyethylene glycol (PEG) and water have shown promise as a solvent medium.[4] Bio-derived solvents like Cyrene and γ-valerolactone (GVL) are also gaining traction as replacements for DMF and other less-preferred solvents in coupling reactions.[3][12] Supercritical carbon dioxide (scCO₂) is another innovative and environmentally friendly medium for azo dye synthesis, offering benefits such as easy product separation and no solvent residue.[13][14][15]
Q2: Can I perform the synthesis of this compound without any solvent?
A2: Yes, solvent-free synthesis is a key goal of green chemistry.[5] Grinding chemistry, where reactants are mechanically ground together at room temperature, has been successfully applied to the synthesis of azo dyes.[6] This method can overcome limitations of traditional methods, such as the need for low temperatures and the use of hazardous solvents.[16]
Q3: Are there any catalytic methods that can improve the environmental profile of the synthesis?
A3: The use of solid acid catalysts is a promising green approach. For example, sulfonic acid functionalized magnetic nanoparticles have been used to catalyze the diazotization-coupling reaction under solvent-free conditions.[5][17] These catalysts are often recyclable, further reducing the environmental impact.
Q4: How can I reduce water consumption in the synthesis and purification process?
A4: The paint and pigment industry is a major consumer of water.[1] To reduce water usage, consider implementing water recycling systems and effluent treatment plants.[11] Optimizing washing procedures to use the minimum amount of water necessary for purification is also crucial. Additionally, exploring synthesis in non-aqueous green solvents or solvent-free conditions can significantly decrease water consumption.
Q5: What are the benefits of using microwave or ultrasound assistance in the synthesis?
A5: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times.[18][19][20][21][22] Ultrasound can also enhance the degradation of azo dyes in wastewater treatment.[23][24][25] These methods often allow for reactions to be carried out under milder conditions and can reduce the need for catalysts.
III. Experimental Protocols: Greener Synthesis Methodologies
Protocol 1: One-Pot Synthesis of an Azo Pigment with Recyclable Wastewater
This protocol is adapted from a method that avoids the use of a base or surfactant to dissolve the coupling component and allows for the recycling of wastewater.[10]
Materials:
-
Aromatic amine (diazo component)
-
Coupling component
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Granular Polytetrafluoroethylene (PTFE)
-
Deionized water
Procedure:
-
To a mechanically agitated aqueous mixture of NaNO₂, HCl, the diazo component, and the coupling component, add granular PTFE.
-
Allow the reaction to proceed at the appropriate temperature (typically 0-5°C for diazotization).
-
Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Upon completion, separate the solid pigment product by filtration.
-
The granular PTFE, wastewater, and excess HCl can be recovered and reused in subsequent batches.
Protocol 2: Solvent-Free Synthesis of an Azo Dye via Grinding
This protocol is based on an environmentally benign method that avoids the use of solvents.[5][6]
Materials:
-
Aromatic amine
-
β-naphthol (or other coupling component)
-
Sodium nitrite
-
Solid acid catalyst (e.g., sulfonic acid functionalized magnetic nanoparticles)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aromatic amine, β-naphthol, sodium nitrite, and the solid acid catalyst in the appropriate stoichiometric ratios.
-
Grind the mixture vigorously with a pestle at room temperature for the specified amount of time.
-
The progress of the reaction can be monitored by observing the color change.
-
Upon completion, the product can be isolated by washing with a suitable solvent to remove any unreacted starting materials. The magnetic catalyst can be recovered using a magnet.
IV. Data Presentation & Visualization
Table 1: Comparison of Traditional vs. Greener Synthesis Approaches
| Parameter | Traditional Synthesis | Greener Synthesis Alternatives |
| Solvent | DMF, Dichloromethane | Water, PEG/Water, Supercritical CO₂, Solvent-free |
| Energy Input | Conventional heating | Microwave, Ultrasound, Room Temperature (grinding) |
| Catalyst | Stoichiometric mineral acids | Recyclable solid acids |
| Waste Generation | High volume of hazardous waste | Reduced waste, recyclable wastewater |
| Reaction Time | Several hours | Minutes to a few hours |
Diagrams
Workflow for Greener this compound Synthesis
Caption: A generalized workflow for a greener synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
V. References
-
Eco-Friendly Pigment Manufacturing – Reducing Waste and Energy. (2025, November 3). Neelikon Colors. [Link]
-
A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022, July 20). ResearchGate. [Link]
-
Investigations into the Manufacturing of Pigments Using Composite Pellets for the Reuse of Industrial Waste. Hilaris Publisher. [Link]
-
Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022, July 26). PubMed Central. [Link]
-
Sustainable Water Reuse Case Study/Article – Paint/Pigment Industry. Aquatech. [Link]
-
Circular Economy in Pigments. (2025, December 13). Sustainability Directory. [Link]
-
Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments. Canada.ca. [Link]
-
Synthesis of azo and anthraquinone dyes and dyeing of nylon-6,6 in supercritical carbon dioxide. (2020). ResearchGate. [Link]
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. RSC Advances (RSC Publishing). [Link]
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. (2025, August 6). ResearchGate. [Link]
-
Waste minimization manual : paint industry. Open Government program. [Link]
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. (2015). SciSpace. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
-
Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. (2022, December 15). MDPI. [Link]
-
Azo Dyes: Preparation Via Environmentally Benign Way. (2018, October 16). Longdom Publishing. [Link]
-
Dye distribution in supercritical dyeing with carbon dioxide. (2025, August 10). ResearchGate. [Link]
-
Synergetic decolorization of azo dyes using ultrasounds, photocatalysis and photo-fenton reaction. PMC - NIH. [Link]
-
Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. (2025, August 7). ResearchGate. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
Enhanced Azo Dye Removal through Sequential Ultrasound-Assisted-Treatment and Photocatalysis Using CdZnS. (2025, March 10). PubMed. [Link]
-
Rapid Ultrasound Assisted Reduction of Azo Dyes for Screening Banned Aromatic Amines. Semantic Scholar. [Link]
-
US20170073303A1 - Solvent medium for diazotization reaction. (2017, March 16). Google Patents.
-
The Synthesis of Azo Dyes. University of Toronto. [Link]
-
A green alternative to synthetize azo compounds. (2025, August 7). ResearchGate. [Link]
-
Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. Chem Rev Lett. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH. [Link]
-
Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. (2013, April 1). PMC - NIH. [Link]
-
The Diels-Alder Reaction with Microwave Radiation 6.1.2. Organic... ResearchGate. [Link]
-
A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing. [Link]
-
Pigment Yellow 12. PubChem - NIH. [Link]
-
Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. (2022, December 23). Journal of Chemical Education - ACS Publications. [Link]
-
Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. MDPI. [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020, November 5). PubMed. [Link]
Sources
- 1. genesiswatertech.com [genesiswatertech.com]
- 2. Circular Economy in Pigments → Term [pollution.sustainability-directory.com]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 5. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [zienjournals.com]
- 10. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. neelikoncolors.com [neelikoncolors.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergetic decolorization of azo dyes using ultrasounds, photocatalysis and photo-fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced Azo Dye Removal through Sequential Ultrasound-Assisted-Treatment and Photocatalysis Using CdZnS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Organic Yellow Pigments in Plastics: A Performance Comparison of Diarylanilide Yellow and High-Performance Alternatives
Introduction: The Critical Role of Pigment Selection in Polymer Formulation
In the dynamic world of polymer science, the selection of a colorant is far more than a matter of aesthetics. The pigment becomes an integral component of the plastic matrix, influencing not only its visual appeal but also its processing stability, long-term durability, and regulatory compliance. For researchers and product developers, a deep understanding of pigment chemistry and performance is paramount to achieving desired outcomes and avoiding costly production failures.
This guide provides a comprehensive comparison of Diarylanilide Yellow pigments against a selection of other widely used organic yellow pigment classes in the plastics industry: Benzimidazolone, Isoindoline, and Quinophthalone yellows. Our objective is to move beyond subjective descriptions and delve into quantitative performance data, supported by standardized experimental methodologies. This analysis will equip you with the critical insights needed to make informed decisions in your pigment selection process, ensuring the optimal performance and longevity of your plastic products. We will explore the causal relationships between pigment structure and its functional properties, providing a framework for predicting performance and troubleshooting challenges in your formulations.
Understanding the Contenders: A Chemical Overview
The performance of an organic pigment is intrinsically linked to its molecular structure. The size, polarity, and potential for intermolecular interactions dictate its stability and fastness properties within a polymer.
-
Diarylanilide Yellows (e.g., Pigment Yellow 83): This class of pigments is characterized by the presence of two azo groups (-N=N-) and is derived from 3,3'-dichlorobenzidine.[1][2] While offering good tinting strength and cost-effectiveness, their thermal stability can be a limiting factor in high-temperature engineering plastics.[3][4] There are also considerations regarding the potential for thermal degradation to release regulated aromatic amines at temperatures exceeding 200°C.[3]
-
Benzimidazolone Yellows (e.g., Pigment Yellow 180): These high-performance pigments feature a benzimidazolone moiety, which imparts exceptional thermal, light, and migration resistance due to strong intermolecular hydrogen bonding.[5] This robust structure makes them suitable for a wide range of demanding plastic applications, including those requiring high processing temperatures.[6][7]
-
Isoindoline Yellows (e.g., Pigment Yellow 110): Developed in the mid-20th century, isoindoline pigments are known for their excellent lightfastness, weather resistance, and chemical durability.[8] Their molecular structure, consisting of fused aromatic rings with nitrogen atoms, provides a stable chromophore, making them a reliable choice for applications where long-term color retention is critical.[8]
-
Quinophthalone Yellows (e.g., Pigment Yellow 138): This class of pigments is based on the quinophthalone chemical structure.[9] They are recognized for their excellent heat stability and good lightfastness, particularly in a greenish-yellow shade.[10]
Experimental Methodologies: Ensuring Scientific Rigor
To provide a robust and objective comparison, all performance data presented in this guide is based on standardized testing protocols. The following methodologies are fundamental to evaluating pigment performance in plastics. The choice of these specific tests is driven by their ability to simulate the stresses a pigment will endure during processing and the end-use application of the plastic article.
Sample Preparation and Dispersion
Proper dispersion is the cornerstone of achieving optimal pigment performance. Agglomerates of pigment particles can lead to specks, reduced color strength, and compromised mechanical properties of the plastic.
Workflow for Pigment Dispersion and Sample Preparation:
Caption: Interrelation of performance tests for pigmented plastics.
1. Heat Stability:
-
Rationale: This test evaluates the pigment's ability to withstand the high temperatures encountered during plastic processing without significant color change or degradation.
-
Methodology:
-
A series of test plaques are injection molded at progressively increasing temperatures.
-
The color of each plaque is measured using a spectrophotometer.
-
The color difference (ΔEab) between the plaques is calculated according to ASTM D2244 , which provides a standardized method for calculating color differences from instrumentally measured color coordinates. [11][12][13][14][15] 4. The heat stability is reported as the maximum temperature at which the color change remains within a predefined tolerance (typically ΔEab ≤ 3).
-
2. Lightfastness:
-
Rationale: This test assesses the pigment's resistance to fading or color change upon exposure to light, a critical factor for products intended for outdoor use or those exposed to significant indoor lighting.
-
Methodology:
-
Test plaques are exposed to a xenon arc lamp, which simulates the spectral distribution of natural sunlight, in a controlled environment.
-
A portion of each plaque is masked to serve as an unexposed reference.
-
At specified intervals, the color change between the exposed and unexposed areas is evaluated against the Blue Wool Scale (ISO 105-B02) . [16] 4. The lightfastness is rated on a scale of 1 to 8, where 8 signifies the highest lightfastness. [16] 3. Migration Resistance:
-
-
Rationale: This test is particularly important for plasticized polymers like flexible PVC. It evaluates the tendency of the pigment to migrate from the plastic to the surface of another material in contact with it.
-
Methodology:
-
A pigmented plastic plaque is placed in direct contact with a white, unpigmented plaque of the same polymer under a specified pressure and temperature for a set duration.
-
After the test period, the white plaque is examined for any color transfer.
-
The degree of staining is assessed using the ISO 105-A02 grey scale , which consists of nine pairs of grey chips representing different levels of color change. [17][18][19][20][21] 4. The migration resistance is rated on a scale of 1 to 5, where 5 indicates no migration. [17] 4. Chemical Resistance:
-
-
Rationale: This test determines the pigment's stability when exposed to various chemicals, which is crucial for applications such as chemical storage containers, automotive components, and consumer goods.
-
Methodology:
-
Test plaques are immersed in a range of chemicals (e.g., acids, alkalis, solvents) for a specified period.
-
After immersion, the plaques are rinsed, dried, and their color is compared to an untreated plaque.
-
The color change is assessed using the ISO 105-A02 grey scale and reported on a 1-5 scale, with 5 representing no change. [17]
-
Comparative Performance Data
The following tables summarize the performance of representative pigments from each class in various plastic resins.
Table 1: Performance in Polyvinyl Chloride (PVC)
| Pigment Class | C.I. Name | Heat Stability (°C) | Lightfastness (Blue Wool Scale) | Migration Resistance (Grey Scale, 1-5) |
| This compound | PY 83 | 200 [22] | 5-6 [22] | 5 (in rigid PVC) |
| Benzimidazolone Yellow | PY 180 | 290 [7] | 6-7 [6] | 5 [6] |
| Isoindoline Yellow | PY 110 | 200 (30 min in soft PVC) [23] | 8 [24] | 5 [25] |
| Quinophthalone Yellow | PY 138 | 300 [10] | 7-8 [10] | 5 [10] |
Table 2: Performance in High-Density Polyethylene (HDPE)
| Pigment Class | C.I. Name | Heat Stability (°C) | Lightfastness (Blue Wool Scale) | Warpage Tendency |
| This compound | PY 83 | ~200 | 7 (1/3 SD) [22] | Varies |
| Benzimidazolone Yellow | PY 180 | 290 [6] | 6-7 [6] | Low [6] |
| Isoindoline Yellow | PY 110 | 290 [24] | 8 [24] | Low |
| Quinophthalone Yellow | PY 138 | 300 (with some deformation) [10] | 7-8 [10] | Some [10] |
Analysis and Interpretation: A Scientist's Perspective
The data clearly illustrates the performance trade-offs between the different pigment classes.
-
This compound (PY 83): This pigment offers a cost-effective solution with good color strength. [26]However, its moderate heat stability of around 200°C limits its application in engineering plastics that require higher processing temperatures. [22]While it exhibits good migration resistance in rigid PVC, its performance in plasticized PVC can be a concern. The lightfastness is adequate for many indoor applications but may not be sufficient for durable outdoor products. [22]
-
Benzimidazolone Yellow (PY 180): This pigment demonstrates a significant step up in performance. Its high heat stability (up to 290°C in HDPE) and excellent migration resistance make it a versatile choice for a broad range of polymers, including polyolefins and some engineering plastics. [6][7]The good lightfastness further extends its applicability. [6]The low warpage tendency in HDPE is a notable advantage in injection molding applications. [6]
-
Isoindoline Yellow (PY 110): This pigment class excels in lightfastness, achieving the highest rating of 8 on the Blue Wool Scale. [24]This, combined with its excellent heat stability and migration resistance, makes it a premier choice for demanding applications such as automotive plastics and outdoor durable goods where long-term color fidelity is non-negotiable. [23][24][25]
-
Quinophthalone Yellow (PY 138): With the highest heat stability in this comparison (up to 300°C in HDPE), Quinophthalone Yellow is well-suited for high-temperature processing. [10]It also boasts excellent lightfastness. [10]However, it's important to note the potential for some warping in HDPE, which may require process optimization during injection molding. [10]
Conclusion: Selecting the Right Pigment for Your Application
The choice between this compound and its higher-performance counterparts is a balance of cost, processing requirements, and the desired end-use performance of the plastic article.
-
For general-purpose, cost-sensitive indoor applications in polymers processed at lower temperatures, Diarylanilide Yellows can be a suitable option.
-
For applications requiring good all-around performance, including higher heat stability and excellent migration resistance in a variety of plastics, Benzimidazolone Yellows offer a robust and reliable solution.
-
When exceptional lightfastness and weatherability are the primary considerations, such as in automotive and outdoor applications, Isoindoline Yellows are the superior choice.
-
For applications demanding the highest heat stability, particularly in engineering plastics, Quinophthalone Yellows are a strong contender, with the caveat of potential warpage that needs to be managed.
As Senior Application Scientists, our recommendation is to always validate your pigment choice through rigorous testing in your specific polymer formulation and under your actual processing conditions. This data-driven approach will ensure the long-term success and quality of your products.
References
- James Heal. (n.d.). Grey Scale for assessing Change in Colour - ISO 105 A02.
- ASTM International. (2025). D2244 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
- ASTM International. (2017). D2244 Standard Test Method for Calculation of Color Differences From Instrumentally Measured Color Coordinates.
- ICC Evaluation Service, LLC. (n.d.). ASTM D2244 - Calculation of Color Tolerances.
- Nanjing Retop Technology Co., Ltd. (n.d.). ASTM D2244 Calculation of Color Tolerances and Color Differences.
- MaTestLab. (2024). ASTM D2244 Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates US Lab.
- Afnor EDITIONS. (n.d.). Standard NF EN ISO 23900-3.
- Caimi srl. (n.d.). GREY SCALE.
- iTeh Standards. (n.d.). EN ISO 23900-3:2018 - Pigments and extenders - Methods of dispersion.
- Impact Solutions. (2018). Grey scale Testing - BS EN 20105-A02 & ISO 105-A02.
- iTeh Standards. (1993). ISO 105-A02.
- ANSI Webstore. (2018). ONORM EN ISO 23900-3:2018 - Pigments and extenders.
- C24 Technologies. (2018). BS EN ISO 23900-3:2018 PDF.
- Intertek Inform. (2018). Pigments and extenders - Methods of dispersion and assessment of dispersibility in plastics - Part 3: Determination of colourist.
- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 83.
- Ranbar Dyestuffs & Pigments Co., Ltd. (n.d.). Quinophthalone Yellow – Pigment Yellow 138 – Ranbar P3180.
- DCL Corporation. (2020). 2538 Quinophthalone Yellow 138.
- Ataman Kimya. (n.d.). PIGMENT YELLOW 138.
- Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.
- Ranbar Dyestuffs & Pigments Co., Ltd. (n.d.). Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840.
- Benchchem. (n.d.). CI Pigment Yellow 180.
- Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 110.
- Delta Colours. (n.d.). PY 180 – Benzimidazolone Yellow 180.
- Trust Chem. (n.d.). Quinophthalone Yellow 138,Plastics.
- DCL Corporation. (2020). 2111 Isoindolinone Yellow 110.
- VICHEM. (n.d.). Fast Yellow 3RL - P.Y.110.
- Cultural Heritage Science Open Source. (n.d.). PY 110 - isoindolinone yellow.
- Hengyi Technology. (n.d.). Pigment Yellow 180 for Plastics and Ink.
- Petrex. (n.d.). 2538 Quinophthalone Yellow, PY.138.
- Materials Technology Limited. (n.d.). The Blue Wool Scale.
- Cultural Heritage Science Open Source. (n.d.). Diarylide Yellow HR: A Bright Pigment Overview.
- National Center for Biotechnology Information. (n.d.). C.I. Pigment Yellow 83.
- Fineland Chem. (n.d.). DuraPlast®3110-1 Pigment Yellow 110.
- Ataman Kimya. (n.d.). PIGMENT YELLOW 83.
- ResearchGate. (2025). The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment.
- HEUBACH GmbH. (2022). MONOLITE™ Yellow 108304 (PY 83).
- National Center for Biotechnology Information. (n.d.). Pigment Yellow 138.
- China Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?.
- Wikipedia. (n.d.). Pigment Yellow 83.
- ResearchGate. (n.d.). Chemical structure of the Yellow pigment.
- Jiaxing Pass-brilliant Import & Export Co., Ltd. (n.d.). Pigment Yellow 83 for Plastics PVC PE PP EVA. Retrieved from Jiaxing Pass-brilliant Import & Export Co., Ltd.
- Sudarshan Chemical Industries Limited. (n.d.). Product Finder. Retrieved from Sudarshan Chemical Industries Limited.
- Jackson's Art Blog. (2021). Pigment Colour Index: Yellow Pigments.
- Kimberly Crick. (n.d.). YELLOW Art Supply Pigment Database.
Sources
- 1. chsopensource.org [chsopensource.org]
- 2. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Pigment Yellow 180 | High-Performance Benzimidazolone Pigment [benchchem.com]
- 6. Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840 [ranbarr.com]
- 7. hengyitek.com [hengyitek.com]
- 8. chsopensource.org [chsopensource.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinophthalone Yellow – Pigment Yellow 138 – Ranbar P3180 [ranbarr.com]
- 11. matestlabs.com [matestlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. ASTM D2244 Calculation of Color Tolerances and Color Differences-南京睿督科技有限公司 [fire-test.com]
- 16. Materials Technology Limited [drb-mattech.co.uk]
- 17. shop.jamesheal.com [shop.jamesheal.com]
- 18. caimi.net [caimi.net]
- 19. testinglab.com [testinglab.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. Grey scale Testing - BS EN 20105-A02 & ISO 105-A02 [impact-solutions.co.uk]
- 22. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 23. DuraPlast®3110-1 Pigment Yellow 110 | Fineland Chem [finelandchem.com]
- 24. icdn.tradew.com [icdn.tradew.com]
- 25. pigments.com [pigments.com]
- 26. jacksonsart.com [jacksonsart.com]
A Comparative Guide to Validating the Lightfastness of Diarylanilide Yellow Pigments Against Alternatives Using ASTM Standards
In the world of color science and material development, the longevity of a hue is not a matter of chance, but a product of rigorous, standardized testing. For researchers and product formulators, selecting a pigment that maintains its chromatic integrity under prolonged light exposure is paramount. This guide provides an in-depth protocol and comparative analysis for validating the lightfastness of Diarylanilide Yellow, a prominent class of organic pigments, using the framework of ASTM International standards. We will explore the "why" behind the methodology, compare its performance against key industry alternatives, and provide the data needed to make informed decisions.
The Fundamental Importance of Lightfastness
Lightfastness is the measure of a pigment's resistance to fading or changing color when exposed to light.[1] This degradation, known as photodegradation, is primarily caused by the high-energy ultraviolet (UV) radiation in sunlight, which can alter or break the chemical bonds within a pigment's chromophore—the part of the molecule responsible for color.[1] For applications ranging from automotive coatings to architectural paints and printing inks, poor lightfastness can lead to product failure, diminished aesthetics, and significant warranty claims.
Diarylanilide yellows (e.g., C.I. Pigment Yellow 83) are disazo organic pigments known for their bright, warm yellow hues and high tinting strength.[2] While they offer excellent color properties, their performance against light-induced fading varies and requires empirical validation, especially when compared to other pigment classes.
The Standard of Truth: Why ASTM D4303 is the Benchmark
To ensure that lightfastness data is reproducible and comparable across different laboratories and materials, standardized testing is essential. ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials," provides a robust framework that is widely adopted for evaluating pigments.[3][4][5] Although originally designed for artists' paints, its principles are directly applicable to industrial coatings and plastics.
The core strength of ASTM D4303 lies in its use of controlled, accelerated exposure methods to simulate the effects of long-term indoor illumination.[3][4] Of the methods described, Test Method C , which utilizes a xenon arc apparatus, is the most common and reliable for simulating the full spectrum of sunlight filtered through window glass.[3][4][6] A xenon arc lamp provides the closest artificial match to natural sunlight, making it the international standard for accelerated lightfastness testing.[7]
Experimental Design: A Self-Validating System
A trustworthy protocol is a self-validating one. This is achieved by co-exposing the test pigments with a recognized control standard.
3.1. Pigment Selection for Comparative Analysis
To provide a meaningful comparison, we will evaluate this compound PY83 against two common alternatives with different chemical structures and expected performance:
-
This compound (C.I. Pigment Yellow 83): Our primary test subject. An organic disazo pigment.[2]
-
Arylide Yellow (C.I. Pigment Yellow 74): A monoazo organic pigment, often known as Hansa Yellow.[8][9] Generally considered to have good, but not exceptional, lightfastness.[10]
-
Bismuth Vanadate Yellow (C.I. Pigment Yellow 184): A high-performance inorganic pigment known for its exceptional lightfastness and durability, often used as a benchmark.[11][12][13][14]
3.2. The Internal Control: The Blue Wool Scale
The cornerstone of the ASTM method is the simultaneous exposure of the Blue Wool Scale . This consists of eight strips of wool fabric, each dyed with a blue dye of progressively greater lightfastness.[15][16][17] Strip 1 is highly fugitive, while Strip 8 is extremely permanent.[16][17]
By observing which Blue Wool strip fades to the same degree as the test pigment, we can assign a lightfastness rating.[15][18] This system ingeniously acts as an internal dosimeter, making the test independent of variations in lamp intensity or exposure duration.[18]
Detailed Experimental Protocol (ASTM D4303, Method C Adaptation)
This protocol outlines the steps for conducting a rigorous lightfastness test in a laboratory setting.
Methodology Workflow Diagram
Caption: Experimental workflow for ASTM D4303 lightfastness validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Create stable dispersions of PY83, PY74, and PY184 in a standardized binder (e.g., a clear acrylic emulsion). Ensure pigment concentration is consistent across all samples.
-
Apply the dispersions as uniform films onto inert, stable substrates like Leneta cards or sealed aluminum panels.
-
Once cured, mask half of each sample with an opaque, light-blocking material. This creates an unexposed reference area on the same specimen, allowing for direct comparison.[18]
-
-
Instrument Setup and Exposure:
-
Mount the prepared samples and a standard Blue Wool Scale card onto the specimen rack of a xenon arc weathering chamber (compliant with ASTM G155).[6]
-
Program the chamber to meet the conditions specified in ASTM D4303, Test Method C:
-
-
Evaluation and Data Collection:
-
Before exposure, measure the CIE Lab* color values of the unmasked portion of each sample using a spectrophotometer (as per ASTM D2244).[3]
-
Initiate the exposure cycle. The total radiant exposure target is typically 510 kJ/m² at 340 nm.[6]
-
Periodically, remove the samples to assess color change.
-
Quantitative Assessment: Remeasure the Lab* values of the exposed area and calculate the total color difference (ΔE*) against the initial reading.
-
Qualitative Assessment: Visually compare the fading of the exposed portion of each pigment sample to the fading observed in the Blue Wool Scale standards.
-
Comparative Data Analysis and Interpretation
The lightfastness rating is assigned based on the amount of color change relative to the Blue Wool Scale. The ASTM D4303 standard establishes categories based on this comparison.
| ASTM Lightfastness Category | Description | Corresponding Blue Wool Scale | Expected Performance (Proper Display) |
| I | Excellent | 7 - 8 | Unchanged for 100+ years.[16][18] |
| II | Very Good | 6 | Unchanged for 50 - 100 years.[16][18] |
| III | Fair | 4 - 5 | Unchanged for 15 - 50 years.[16] |
| IV | Poor | 2 - 3 | Fades in 2 - 15 years.[16] |
| V | Very Poor | 1 | Fades in less than 2 years.[16] |
Expected Experimental Results:
| Pigment | C.I. Name | Chemical Class | Expected ΔE* (510 kJ/m²) | Expected ASTM Rating |
| Bismuth Vanadate | PY184 | Inorganic | < 4.0 | I (Excellent)[11][19] |
| This compound | PY83 | Organic (Disazo) | 4.0 - 8.0 | II (Very Good) [20][21] |
| Arylide Yellow | PY74 | Organic (Monoazo) | 8.0 - 16.0 | III (Fair) to II (Very Good)[22] |
Interpretation of Results:
-
Bismuth Vanadate (PY184): As an inorganic pigment, PY184 is expected to show minimal to no color change, easily achieving an ASTM I rating.[12][13] Its robust, mineral-based structure is inherently more resistant to photodegradation than most organic structures.[1][23][24] This makes it an excellent positive control and benchmark for high-durability applications.
-
This compound (PY83): PY83 typically demonstrates good to very good lightfastness, placing it in the ASTM II category.[2][20][25] It will show a measurable but acceptable level of fade, significantly outperforming more fugitive organic pigments. This performance level makes it suitable for many applications where high chroma is desired and extreme outdoor durability is not the sole requirement.
-
Arylide Yellow (PY74): This monoazo pigment generally has lower lightfastness compared to high-performance diarylides or inorganic pigments.[9] It is expected to show a more noticeable color change, placing it on the border of ASTM II and III. While excellent for applications not exposed to intense light, it may not be suitable for long-term archival or demanding exterior uses.
Conclusion for the Practicing Scientist
The validation of pigment lightfastness is a critical step in material qualification. The ASTM D4303 standard, particularly Method C using a xenon arc apparatus and Blue Wool Scale controls, provides a reliable and reproducible protocol for generating comparative performance data.
Our analysis shows that while This compound PY83 does not match the exceptional permanence of an inorganic pigment like Bismuth Vanadate PY184 , it offers a significantly more durable solution than a standard monoazo pigment like Arylide Yellow PY74 . Its ASTM II "Very Good" rating confirms its suitability for a wide range of applications where a balance of vibrant color and long-term stability is required. For drug development professionals considering pigments for coatings on light-sensitive packaging or medical devices, this level of validated performance is crucial for ensuring product integrity and shelf-life.
References
-
Title: ASTM D4303 test lightfastness of colorants Source: Micom Laboratories URL: [Link]
-
Title: D 4303 – 99 - Standard Test Methods for - Lightfastness of Pigments Used in Artists' Paints Source: ASTM International URL: [Link]
-
Title: ASTM D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]
-
Title: Bismuth Vanadate Yellow - ZHONGLONG MATERIALS LIMITED Source: ZHONGLONG MATERIALS LIMITED URL: [Link]
-
Title: D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]
-
Title: Lightfastness - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pigment Yellow 74 - Hangzhou Epsilon Chemical Co.,Ltd Source: Hangzhou Epsilon Chemical Co.,Ltd URL: [Link]
-
Title: The development of light fastness testing and light fastness standards Source: Society of Dyers and Colourists URL: [Link]
-
Title: A Detailed Guide to Light Fastness Testing - FYI Tester Source: FYI Tester URL: [Link]
-
Title: Bismuth Vanadate Yellow Pigment | High-Performance and Versatile Source: Natural Pigments URL: [Link]
-
Title: Blue Wool Scale - Wikipedia Source: Wikipedia URL: [Link]
-
Title: D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]
-
Title: Arylide Yellow - Art Spectrum Source: Art Spectrum URL: [Link]
-
Title: PY83 | Diarylide Yellow | Pigment yellow - Under The Brush Source: Under The Brush URL: [Link]
-
Title: The Blue Wool Scale - Materials Technology Limited Source: Materials Technology Limited URL: [Link]
-
Title: Understanding the Difference between Organic and Inorganic Pigments Source: Unilex Colours & Chemicals Limited URL: [Link]
-
Title: 2583 Diarylide Yellow 83 Source: DCL Corporation URL: [Link]
-
Title: Pigment Yellow 83 - Hangzhou Epsilon Chemical Co.,Ltd Source: Hangzhou Epsilon Chemical Co.,Ltd URL: [Link]
-
Title: PY74 | Arylide Yellow | Pigment yellow - Under The Brush Source: Under The Brush URL: [Link]
-
Title: Color Spotlight: Diarylide Yellow (PY83) - Idyll Sketching Source: Idyll Sketching URL: [Link]
-
Title: Arylide (Hansa) Yellow PY74 - ProChroma Source: ProChroma URL: [Link]
-
Title: How to Test for Lightfastness | Just Paint Source: Just Paint URL: [Link]
-
Title: The difference between organic and inorganic pigments - DANIEL SMITH Artists' Materials Source: DANIEL SMITH Artists' Materials URL: [Link]
-
Title: Blue Wool & Grey Scale - UV Weathering Source: UV Weathering URL: [Link]
-
Title: Organic Pigments VS Inorganic Pigments: 6 Main Points You Should Know - KingChroma Source: KingChroma URL: [Link]
-
Title: An Overview to Lightfastness Test for Textile Source: TESTEX URL: [Link]
-
Title: Organic vs Inorganic Pigments - YouTube Source: Nicole Sleeth URL: [Link]
-
Title: Inorganic vs. Organic Pigments | Differences & Uses - Brenntag Source: Brenntag URL: [Link]
Sources
- 1. Lightfastness - Wikipedia [en.wikipedia.org]
- 2. chsopensource.org [chsopensource.org]
- 3. micomlab.com [micomlab.com]
- 4. kelid1.ir [kelid1.ir]
- 5. store.astm.org [store.astm.org]
- 6. wewontech.com [wewontech.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. Arylide Yellow - Art Spectrum [artspectrum.com.au]
- 9. chsopensource.org [chsopensource.org]
- 10. prochroma.co.uk [prochroma.co.uk]
- 11. zpigments.com [zpigments.com]
- 12. chsopensource.org [chsopensource.org]
- 13. ColorCor® 6184 Pigment Yellow 184 | Fineland Chem [finelandchem.com]
- 14. naturalpigments.com [naturalpigments.com]
- 15. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 16. Materials Technology Limited [drb-mattech.co.uk]
- 17. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 18. justpaint.org [justpaint.org]
- 19. materials.alfachemic.com [materials.alfachemic.com]
- 20. PY83 | Diarylide Yellow | Pigment yellow | Under The Brush [underthebrush.com]
- 21. Color Spotlight: Diarylide Yellow (PY83) – Idyll Sketching [idyllsketching.com]
- 22. PY74 | Arylide Yellow | Pigment yellow | Under The Brush [underthebrush.com]
- 23. dyespigments.net [dyespigments.net]
- 24. Inorganic vs. Organic Pigments | Differences & Uses | Brenntag [brenntag.com]
- 25. epsilonpigments.com [epsilonpigments.com]
A Senior Application Scientist's Guide to Leachability and Migration Testing of Diarylanilide Yellow Pigments from Polymer Matrices
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrancy and Challenge of Diarylanilide Yellows
Diarylanilide pigments are a class of organic compounds renowned for their bright yellow to greenish-yellow hues and are extensively used to color various materials, including printing inks, coatings, and plastics.[1] Common variants include Pigment Yellow 12 (PY 12), Pigment Yellow 13 (PY 13), and Pigment Yellow 83 (PY 83), which are valued for their stability and insolubility.[1][2] These pigments are integral to the aesthetics and branding of a vast range of consumer goods, from food packaging to medical devices.
However, the very nature of incorporating an additive into a polymer matrix raises critical safety and quality control questions. The primary concern is migration : the transfer of substances from the packaging or material to the product it contains.[3][4] When the product is a foodstuff, a pharmaceutical, or a medical device, this migration can pose a direct risk to human health.[3] Consequently, understanding and quantifying the leachability and migration of Diarylanilide Yellow pigments and their potential impurities is not merely a technical exercise but a regulatory and ethical imperative.
This guide provides an in-depth comparison of the principles, methodologies, and factors governing the migration of Diarylanilide Yellows from polymer matrices. It is designed to equip researchers and professionals with the knowledge to design robust testing protocols, interpret data accurately, and ensure product safety and compliance.
The Science of Migration: Mechanisms and Influencing Variables
Migration is a complex diffusion process governed by the principles of mass transfer. It is influenced by a confluence of factors related to the pigment, the polymer, the surrounding environment, and the nature of the contacting medium.[5]
Leachables vs. Extractables:
-
Extractables: Compounds that can be drawn out of a material under aggressive laboratory conditions (e.g., harsh solvents, high temperatures). These represent a "worst-case" scenario of potential migrants.[6][7]
-
Leachables: Compounds that migrate from the material into the product under normal conditions of use and storage.[6][7] Leachability studies are essential for final product risk assessment.
Core Factors Governing Pigment Migration:
-
Polymer Matrix Characteristics: The polymer itself is the primary barrier to migration. Its properties are paramount.
-
Polymer Type and Crystallinity: Amorphous regions within a polymer have less molecular order, creating more "free volume" and allowing for easier diffusion of pigment molecules compared to highly crystalline regions.[8]
-
Compatibility: The affinity between the pigment and the polymer matrix is crucial. Poor compatibility or solubility can lead to the pigment being "squeezed out" of the polymer network, a phenomenon known as "blooming."[8]
-
Additives: The presence of other additives like plasticizers in flexible PVC can significantly increase the mobility of pigment molecules within the polymer, thereby increasing migration potential.[9]
-
-
Pigment Properties:
-
Environmental and Use Conditions:
-
Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating diffusion and migration rates significantly.[10] This is a critical consideration for packaging intended for hot-fill applications or microwave use.[4]
-
Contact Time: The longer the duration of contact between the polymer and the product, the greater the potential for migration.
-
Contact Medium (Food/Simulant): The chemical nature of the contacting substance plays a vital role. Fatty or oily foods, for instance, are often more aggressive in extracting non-polar substances from polymers compared to aqueous or acidic foods.[5]
-
Diagram: Key Factors Influencing Pigment Migration
The following diagram illustrates the interplay of factors that determine the migration of this compound from a polymer matrix into a contacting medium.
Caption: Interacting factors that control the migration of pigments from polymers.
Navigating the Regulatory Maze: A Comparative Overview
The regulatory landscape for food contact materials is complex and varies by jurisdiction. The two most influential frameworks are those of the European Union and the United States.
European Union Framework
The EU employs a comprehensive and stringent approach based on the principle of pre-market authorization.
-
Framework Regulation (EC) No 1935/2004: This is the overarching legislation establishing the general principles of safety for all food contact materials.[3][11][12] It mandates that materials must not transfer their constituents to food in quantities that could endanger human health or bring about an unacceptable change in the composition of the food.[3][11]
-
Plastics Regulation (EU) No 10/2011: This is the most critical specific measure for plastic materials.[11][13][14][15] Key tenets include:
-
Union List: Only substances included in a "positive list" (Annex I) are intentionally permitted for use in the manufacture of plastic food contact materials.[13][15]
-
Overall Migration Limit (OML): This is a generic limit for the total amount of all substances that can migrate from the plastic into food. The limit is set at 10 milligrams per square decimeter of the material's surface area (10 mg/dm²) or 60 mg/kg of food.[3][12][13][16]
-
Specific Migration Limits (SMLs): For certain authorized substances, an SML is established based on toxicological risk assessments.[12][13][17][18] This is the maximum permitted amount of a specific substance that can migrate.
-
-
Concern for Primary Aromatic Amines (PAAs): Diarylanilide pigments are azo compounds. A significant safety concern is their potential to break down and release Primary Aromatic Amines (PAAs), some of which are classified as carcinogenic.[19][20] Regulations, therefore, impose strict migration limits for specific PAAs, often at a non-detectable level (e.g., 0.01 mg/kg of food simulant for the sum of PAAs).[13][19]
United States FDA Framework
The U.S. Food and Drug Administration (FDA) regulates colorants in food packaging as "food additives."
-
Distinction in Terminology: A substance that colors only the packaging material and does not impart color to the food is considered a "colorant" and regulated as a food additive.[21] If it is intended to color the food itself, it is a "color additive" and subject to a different set of regulations.[21]
-
Regulatory Clearance: Colorants for polymers are explicitly cleared under Title 21 of the Code of Federal Regulations (C.F.R.) Section 178.3297 .[21][22] This regulation lists substances that are permitted for use in food-contact polymers, subject to purity requirements and any specified limitations.
-
Purity Requirements: All food contact substances, including colorants, must be of a purity suitable for their intended use.[21]
-
Food Contact Notifications (FCNs): For new substances not already listed, a manufacturer can submit an FCN to the FDA, which includes data demonstrating the safety of the substance under its intended conditions of use.
| Feature | European Union (EU) | United States (FDA) |
| Core Regulation | (EU) No 10/2011 for plastics[11][13][14] | 21 C.F.R. § 178.3297 for polymer colorants[21][22] |
| Authorization | "Positive list" (Union List) of authorized substances.[13][15] | List of cleared substances, Threshold of Regulation, FCNs.[21] |
| Migration Limits | Overall Migration Limit (OML) and substance-specific SMLs.[13][18] | No explicit OML; safety based on dietary exposure and toxicology. |
| Primary Concern | Quantified migration of specific substances (including NIAS and PAAs).[3][13][19] | Ensuring the substance is not reasonably expected to become a component of food, or if it does, that it is safe at the expected level.[21] |
Standardized Protocol for Migration Testing
A robust and reproducible migration test is the cornerstone of regulatory compliance and product safety assessment. The following protocol is based on the principles outlined in EU Regulation (EU) No 10/2011, which provides a comprehensive framework.
Experimental Workflow
Caption: A standardized workflow for conducting a pigment migration test.
Step-by-Step Methodology
-
Sample Preparation:
-
Manufacture polymer test specimens (e.g., films or plaques of a defined thickness) containing a known concentration of the this compound pigment. The manufacturing process should mimic the final commercial production as closely as possible.
-
Ensure specimens are clean and free of surface contamination before testing.
-
-
Selection of Food Simulants:
-
Choose food simulants that represent the type of food the polymer will contact. According to Regulation (EU) No 10/2011, standard simulants include:
-
| Simulant | Composition | Represents Food Type |
| Simulant A | 10% (v/v) Ethanol in water | Aqueous foods (pH > 4.5) |
| Simulant B | 3% (w/v) Acetic Acid in water | Acidic foods (pH ≤ 4.5) |
| Simulant D2 | Vegetable Oil | Fatty foods |
-
Selection of Test Conditions (Time and Temperature):
-
Conditions should simulate the worst foreseeable conditions of use.[23]
-
Example for long-term storage at room temperature: 10 days at 40°C. This accelerated condition is designed to represent storage for over 6 months.
-
Example for hot-fill applications: 2 hours at 70°C.
-
-
Migration Test Execution:
-
Use a migration cell that allows for single-sided contact between the polymer specimen and the food simulant. A standard surface area-to-volume ratio is 6 dm² of material per 1 kg (or 1 L) of simulant.
-
Fill the cell with the pre-heated simulant and place it in an incubator set to the specified test temperature for the required duration.
-
-
Analysis of Migrants:
-
After the incubation period, the simulant is collected.
-
The target analytes (the pigment and its potential degradation products like PAAs) must be extracted and concentrated from the simulant matrix.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred method for analyzing non-volatile organic compounds like Diarylanilide pigments and PAAs.[24][25] This provides both quantification and identification. Gas Chromatography (GC-MS) may also be suitable for certain semi-volatile migrants.[7][26]
-
-
Calculation and Interpretation:
-
Calculate the concentration of the migrant in the simulant (e.g., in mg/L).
-
Convert this concentration to the migration value expressed in mg/kg of food or mg/dm² of surface area.
-
Compare the final migration value against the relevant SML for the specific substance and the OML for the total of all migrating substances.
-
Comparative Performance Data (Illustrative)
Obtaining direct, publicly available, comparative migration data for specific pigments across multiple polymers is challenging. The table below is an illustrative example based on established principles of polymer science, demonstrating how results would be presented and interpreted.
| Polymer Matrix | Diarylanilide Pigment | Test Conditions | Migration of PY 83 (mg/kg) | Potential PAA Migration (mg/kg) | Compliance Assessment |
| HDPE (High-Density Polyethylene) | Pigment Yellow 83 | Simulant D2 (Oil), 10 days @ 40°C | < 0.05 | Not Detected (<0.002) | Pass. High crystallinity and good compatibility result in low migration. |
| LDPE (Low-Density Polyethylene) | Pigment Yellow 83 | Simulant D2 (Oil), 10 days @ 40°C | 0.12 | Not Detected (<0.002) | Pass. Lower crystallinity than HDPE may lead to slightly higher migration. |
| PP (Polypropylene) | Pigment Yellow 83 | Simulant B (3% Acetic Acid), 10 days @ 40°C | < 0.01 | Not Detected (<0.002) | Pass. Excellent chemical resistance and thermal stability. |
| PVC-p (Plasticized PVC) | Pigment Yellow 83 | Simulant D2 (Oil), 10 days @ 40°C | 1.5 | Not Detected (<0.002) | Pass (for PY 83), but caution advised. The presence of plasticizers significantly increases pigment mobility and migration into fatty simulants.[9] |
Note: The migration values are hypothetical for illustrative purposes. Actual results depend heavily on the specific grade of polymer, pigment concentration, and processing conditions. PAA detection limits are typically very low due to their high toxicity.
Conclusion and Outlook
The selection of a this compound pigment for a polymer application, particularly in sensitive contexts like food packaging or medical devices, requires a thorough understanding of its migration potential. This guide underscores that compliance is not a simple matter of choosing an approved pigment but involves a holistic assessment of the entire system: the pigment, the polymer matrix, and the end-use conditions.
Key Takeaways for the Application Scientist:
-
The System Matters: Migration is a property of the final article, not just the pigment. The interaction between the polymer and the pigment is the critical determinant.
-
Regulation is Rigorous: The EU's framework, with its explicit OML and SMLs, provides a robust, safety-first approach to testing. Particular attention must be paid to potential impurities and degradation products like PAAs.[13][19]
-
Testing Must Reflect Reality: Experimental design, especially the choice of simulants and test conditions, must be carefully selected to represent the worst-case scenario of product use to ensure a conservative and reliable safety assessment.[23]
-
Alternatives Should Be Considered: While Diarylanilide pigments offer excellent coloristic properties, the potential for PAA formation necessitates careful sourcing and may lead to the consideration of alternative high-performance pigments, such as certain monoazo types, that do not carry this risk.[22]
Ultimately, rigorous leachability and migration testing is a non-negotiable aspect of product development. It provides the empirical data necessary to validate the safety of a material, satisfy regulatory bodies, and, most importantly, protect the end consumer.
References
- Finnish Food Authority. (2025, February 21).
- VDMA. (2023, April 14). Regulation (EU)
- legislation.gov.uk. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.
- Intertek.
- ChemRadar. (2025, September 10). EU food contact material list (EU)
- Shijiazhuang Sunrise Industrial Co., Ltd. (2025, July 23).
- Arts Shala. (2024, July 25).
- Microtrac. Effect of polymer on pigment.
- Navpad Pigments. (2025, June 1). Regulatory Compliance Statement for Food Contact, Toys and Packaging.
- Converting Magazine. (2018, May 14). Highest purity for sensitive applications. Compliant pigments for food packaging.
- SpecialChem. (2023, December 28).
- Food Packaging Forum. (2022, July 12).
- Wikipedia. Diarylide pigment.
- Eurofins. (2024, September 6).
- PubMed Central.
- MDPI. Study of Extractables in High-Density Polyethylene Packaging.
- Wikipedia. Pigment Yellow 12.
- Sun Chemical. Frequently Asked Questions.
- Google P
- Jordi Labs. (2025, August 18).
- EuPIA.
- ResearchGate. (2025, August 7).
- European Commission.
- Food Safety Magazine. (2016, October 11). Colorants in Food Packaging: FDA Safety Requirements.
- Waters Corporation.
- EU Science Hub. Compilation of analytical methods for model migrants in foodstuffs.
- Baoxu Chemical. Test of Organic Pigment.
- PMC - NIH. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging.
- Intertek. ASTM Testing for Plastics and Polymers.
- Qingdao Sanhuan Colorchem CO.,LTD. Methods of Testing Fastness of Pigments.
- ResearchGate. (2025, August 6).
- Food Standards Australia New Zealand.
- UNEP Resolutions Portal. (2024, April 22).
- DCL Corpor
- NIH PubChem. Pigment Yellow 12.
- TU Dublin. Evaluation and Identification of Leachables from the Container Closure System in Ophthalmic Product.
- Frontiers. Chemical leaching from polyethylene mulching films to soil in strawberry farming.
Sources
- 1. Diarylide pigment [a.osmarks.net]
- 2. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 3. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 4. sunchemical.com [sunchemical.com]
- 5. The Mechanisms of Plastic Food-Packaging Monomers’ Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 10. Does masterbatch have good migration resistance? Will it not migrate to the surface of the product or contact objects?-Ronghan [ronghannewmaterial.com]
- 11. vdma.eu [vdma.eu]
- 12. foodstandards.gov.au [foodstandards.gov.au]
- 13. Plastic regulation (EU) 10/2011 - Finnish Food Authority [ruokavirasto.fi]
- 14. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 15. Food Contact Plastics Regulation (EU) 10/2011 Solutions [intertek.com]
- 16. researchgate.net [researchgate.net]
- 17. EU food contact material list (EU) No 10/2011 updated to latest version-Sep 11,2025 [chemradar.com]
- 18. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 19. Converting Magazine | Packaging, Labelling, Cartotecnica [convertingmagazine.it]
- 20. lcms.cz [lcms.cz]
- 21. food-safety.com [food-safety.com]
- 22. pigments.com [pigments.com]
- 23. eupia.org [eupia.org]
- 24. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 25. doras.dcu.ie [doras.dcu.ie]
- 26. Frontiers | Chemical leaching from polyethylene mulching films to soil in strawberry farming [frontiersin.org]
Cytotoxicity assessment of Diarylanilide Yellow in comparison to cadmium-based pigments.
A Guide for Researchers and Drug Development Professionals
In the vast landscape of industrial and artistic applications, the safety and biocompatibility of chemical compounds are of paramount importance. This guide provides a detailed comparative analysis of the cytotoxicity of two distinct classes of pigments: the organic Diarylanilide Yellows and the inorganic cadmium-based pigments. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the toxicological profiles of these materials, the experimental methodologies used for their assessment, and the underlying cellular mechanisms of toxicity.
Introduction: The Imperative of Pigment Safety
Pigments, by their very nature, are designed to be durable and insoluble, properties that also influence their interaction with biological systems. While aesthetically valuable, their potential for cytotoxicity cannot be overlooked, particularly in applications where human contact is a possibility. Cadmium-based pigments, known for their vibrant hues, have long been scrutinized for their inherent toxicity.[1][2] In contrast, Diarylanilide Yellow pigments, a class of organic compounds, are generally considered to have a low toxicity profile.[3][4] This guide will delve into the experimental evidence that supports these classifications, providing a robust framework for informed material selection.
The Contenders: A Chemical Overview
This compound Pigments: These are organic compounds characterized by the presence of two azo groups and anilide moieties. A prominent example is Pigment Yellow 12.[5][6] Their large molecular size and very low solubility in water and octanol contribute to their limited bioavailability and, consequently, their low toxicity.[7] They are widely used in printing inks, plastics, and other applications.[5]
Cadmium-Based Pigments: These are inorganic pigments derived from cadmium sulfide and cadmium sulfoselenide. They offer excellent color intensity and lightfastness. However, cadmium is a heavy metal with well-documented toxic effects on various organs.[1][2][8] Its toxicity is a significant concern, especially with potential for inhalation of pigment dust.[1]
Assessing Cytotoxicity: A Multi-Faceted Approach
To objectively compare the cytotoxic potential of these two pigment classes, a battery of in vitro assays is employed. These assays, standardized under guidelines like ISO 10993-5, provide quantitative and qualitative data on cellular health following exposure to the test materials.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of pigments.
Caption: A generalized workflow for in vitro cytotoxicity assessment of pigments.
Key Cytotoxicity Assays: Principles and Protocols
MTT Assay: Gauging Metabolic Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol for MTT Assay with Insoluble Pigments:
-
Cell Seeding: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pigment Extract Preparation: Prepare extracts of this compound and cadmium-based pigments in serum-free culture medium at various concentrations. For insoluble pigments, a pre-incubation of the pigment in the medium followed by centrifugation or filtration can be performed to obtain the extract.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the pigment extracts. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic substance).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[9][12][13] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Protocol for LDH Assay:
-
Follow Steps 1-4 of the MTT Assay Protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[12]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Assays to detect apoptosis often focus on the activation of caspases, a family of proteases central to the apoptotic process.
Protocol for Caspase-3/7 Activity Assay:
-
Follow Steps 1-4 of the MTT Assay Protocol.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Comparative Cytotoxicity Data
The following table summarizes the expected cytotoxicity profiles of this compound and cadmium-based pigments based on available literature. It is important to note that direct comparative studies are limited, and the data for this compound often reflects a lack of observed toxicity.
| Pigment Class | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Apoptosis Induction |
| This compound | High viability, minimal dose-dependent decrease | Low cytotoxicity, comparable to negative control | Generally not observed at typical exposure levels |
| Cadmium-Based | Significant dose-dependent decrease in viability | Significant dose-dependent increase in cytotoxicity | Strong induction of apoptosis |
Mechanistic Insights: Signaling Pathways of Toxicity
The cytotoxicity of a substance is ultimately determined by its interaction with cellular signaling pathways.
Cadmium-Induced Apoptosis
Cadmium is known to induce apoptosis through multiple pathways, primarily involving oxidative stress and mitochondrial dysfunction.[8][14][15]
Caption: Simplified signaling pathway of cadmium-induced apoptosis.
Cadmium exposure leads to an increase in reactive oxygen species (ROS), which in turn damages mitochondria.[8][15] This results in the release of cytochrome c into the cytoplasm, a key event that triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[3][14]
This compound: A Case for Low Reactivity
Due to their low solubility and bioavailability, this compound pigments are not expected to significantly interact with cellular signaling pathways to induce apoptosis. Their inert nature prevents them from triggering the oxidative stress and mitochondrial damage observed with cadmium-based pigments. While some studies have investigated the potential for degradation of diarylide pigments at high temperatures to release harmful compounds, under normal physiological conditions, their cytotoxic potential is considered minimal.
Regulatory Landscape and Concluding Remarks
Regulatory bodies such as the European Chemicals Agency (ECHA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for the use of hazardous substances, including certain pigments.[2][16][17] Cadmium and its compounds are subject to strict regulations due to their known carcinogenicity and systemic toxicity. In contrast, many this compound pigments have been registered under REACH, indicating a comprehensive evaluation of their safety profile for intended uses.[18][19][20]
References
-
Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342. PubChem. [Link]
-
Inorganic vs. Organic Pigments | Differences & Uses. Brenntag. [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]
-
LDH cytotoxicity assay. protocols.io. [Link]
-
How to carry out biological tests like MTT or DPPH for insoluble samples ?. ResearchGate. [Link]
-
Diarylide Yellow Pigments REACH Consortium. ReachCentrum. [Link]
-
Tattoo inks and permanent make-up. ECHA - European Union. [Link]
-
Pigment Yellow 12. Wikipedia. [Link]
-
In vitro Anticancer Property of Yellow Pigment from Streptomyces griseoaurantiacus JUACT 01. SciSpace. [Link]
-
Cadmium-induced apoptosis through the mitochondrial pathway in rainbow trout hepatocytes: involvement of oxidative stress. PubMed. [Link]
-
Oxidative Stress Activates Multiple Signaling Pathways to Induce Apoptosis of Retinal Pigment Epithelial Cells. IOVS. [Link]
-
REACH. UK SEUNG Europe GmbH. [Link]
-
Toxicology and toxicological testing of colorants. [Link]
-
Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. PubMed. [Link]
-
REACH restriction of hazardous substances in tattoo inks and permanent make-up. [Link]
-
Cadmium-Induced Apoptosis in Primary Rat Cerebral Cortical Neurons Culture Is Mediated by a Calcium Signaling Pathway. PLOS One. [Link]
-
Cadmium pigments. Wikipedia. [Link]
-
Where can I find information about the new REACH regulations, and whether a pigment is REACH compliant?. [Link]
-
Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health. PMC. [Link]
-
Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. ResearchGate. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Pigments. European Observatory for Nanomaterials. [Link]
-
Signaling Pathways of Apoptosis. Apoptosis is induced through either... ResearchGate. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Cadmium Induces Apoptosis in Pancreatic β-Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation. PLOS One. [Link]
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Comparison Of Inorganic Pigment And Organic Pigment. Medium. [Link]
-
The crystal structure of C.I. Pigment Yellow 12. ResearchGate. [Link]
-
Organic Pigments. ReachCentrum. [Link]
-
Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments. Canada.ca. [Link]
-
In Vitro Cyto- and Genotoxicity Assessment of Antibacterial Paints with Triclosan and Isoborneol. MDPI. [Link]
-
Organic vs Inorganic Pigments. Ranbar. [Link]
-
REACH regulation & pigments. Finishing Touches Group. [Link]
-
MTT (Assay protocol. [Link]
-
Effects of Micronutrients and Heavy Metals on Endothelial Function and Cardiovascular Risk in the Face of Environmental Changes. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Where can I find information about the new REACH regulations, and whether a pigment is REACH compliant? | Blog [quantumpmu.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Organic vs Inorganic Pigments - Ranbar Pigment [ranbarr.com]
- 5. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 7. canada.ca [canada.ca]
- 8. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. Cadmium-induced apoptosis through the mitochondrial pathway in rainbow trout hepatocytes: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cadmium Induces Apoptosis in Pancreatic β-Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation | PLOS One [journals.plos.org]
- 16. Tattoo inks and permanent make-up - ECHA [echa.europa.eu]
- 17. finishingtouchesgroup.com [finishingtouchesgroup.com]
- 18. Diarylide Yellow Pigments [reachcentrum.eu]
- 19. REACH - UK SEUNG Europe GmbH [ukseung-europe.com]
- 20. Organic Pigments [reachcentrum.eu]
A Comparative Guide to the Migration Analysis of Diarylanilide Yellow from Food Packaging Materials
This guide provides an in-depth comparison of methodologies for studying the migration of Diarylanilide Yellow pigments from food contact materials (FCMs) into food simulants. It is intended for researchers, polymer scientists, and quality control professionals in the food packaging industry. We will explore the causality behind experimental choices, compare analytical techniques, and provide actionable protocols grounded in established regulatory frameworks.
Introduction: The Challenge of Colorant Migration
This compound, a class of organic pigments such as Pigment Yellow 12, is widely used to color plastic food packaging due to its vibrant hue, thermal stability, and low solubility.[1] Chemically, it is an azo compound derived from 3,3'-dichlorobenzidine.[1] While integral to the polymer matrix, the potential for pigment molecules or their degradation products to migrate into foodstuffs is a critical safety concern.
Migration is the transfer of chemical substances from packaging to food.[2][3] This process is governed by complex factors including the physicochemical properties of the migrant and the polymer, contact time, temperature, and the nature of the food itself.[3][4][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission have established stringent frameworks to manage this risk.[6][7][8] A key principle is that any substance migrating from packaging into food is considered an indirect food additive.[6] European regulations, such as (EC) No. 1935/2004 and (EU) No. 10/2011, set an Overall Migration Limit (OML) for the total amount of all non-volatile substances that can transfer to food, typically 10 milligrams per square decimeter of contact surface (mg/dm²) or 60 mg/kg of food.[9][10] Additionally, Specific Migration Limits (SMLs) are set for individual substances based on their toxicological profiles.[9][11]
This guide will dissect the methodologies used to ensure compliance and consumer safety, focusing on providing a comparative analysis of the available techniques.
Comparative Analysis of Migration Study Designs
A robust migration study is built on three pillars: appropriate food simulants, worst-case scenario test conditions, and sensitive analytical techniques. The choice in each area is critical for generating reliable and defensible data.
The Role and Selection of Food Simulants
Directly analyzing migrants in complex food matrices is analytically challenging. Therefore, standardized food simulants are used to mimic the extractive properties of different food types, simplifying the subsequent analysis.[4][12] The selection of a simulant is not arbitrary; it is dictated by the intended use of the packaging.
| Food Simulant | Composition | Represents Food Category | Rationale for this compound Studies |
| Simulant A | 10% (v/v) Ethanol in Water | Aqueous foods with a pH > 4.5 | Low migration expected. Diarylanilide pigments are highly non-polar and insoluble in aqueous media.[13] Testing is often a formality unless the pigment contains soluble impurities. |
| Simulant B | 3% (w/v) Acetic Acid in Water | Acidic foods with a pH ≤ 4.5 | Similar to Simulant A, significant migration of the pigment itself is unlikely. However, acidic conditions could potentially promote the hydrolysis of the azo linkage over long periods, making analysis for primary aromatic amines (PAAs) a consideration. |
| Simulant D1 | 50% (v/v) Ethanol in Water | Alcoholic foods and oil-in-water emulsions | Possesses both polar and non-polar characteristics. It can be more aggressive than purely aqueous simulants and is relevant for dairy products and certain sauces. |
| Simulant D2 | Vegetable Oil (e.g., Olive Oil) | Fatty and oily foods | Most critical simulant. The non-polar nature of lipids makes vegetable oil the most aggressive simulant for lipophilic substances like this compound. The highest migration levels are typically observed in this simulant.[14] |
| Alternative Simulants | Iso-octane, 95% (v/v) Ethanol | Alternative fatty food simulants | Used in specific circumstances where using vegetable oil is analytically impractical. These solvents can sometimes be overly aggressive, leading to an overestimation of migration compared to real fatty foods.[11][14] |
Expertise in Action: For a plastic container intended for storing olive oil, Simulant D2 (vegetable oil) is the mandatory choice. For a container designed for fruit juice, Simulant B would be appropriate. The choice directly impacts the outcome; testing this compound migration only in Simulant A would grossly underestimate the potential migration into fatty foods.
Test Conditions: Simulating the Worst Case
Migration testing conditions for time and temperature are designed to replicate or exceed the foreseeable conditions of use, ensuring a margin of safety.[2][4]
| Condition | Example | Intended Use Scenario | Impact on Migration |
| Long-term Storage | 10 days at 40°C | Shelf-stable products stored at room temperature for months or years. | This is a standard accelerated test condition. The elevated temperature speeds up diffusion processes that would occur over a much longer period at ambient temperatures.[15] |
| Hot-fill / High Temp | 2 hours at 70°C | Packaging filled with hot liquids (e.g., sauces, jams) that cool down. | Higher temperatures significantly increase the rate of diffusion and migration.[3][16][17] The kinetics of migration often follow the Arrhenius equation, where a 10°C rise can double the migration rate.[18] |
| Frozen Storage | 24 hours at 5°C followed by specific test | Materials used for frozen foods. | Migration is generally very low at freezing temperatures, but testing accounts for potential migration during the thawing phase.[18] |
Trustworthiness through Design: A self-validating protocol always includes a "blank" where the simulant is exposed to the same conditions without the test material. This accounts for any background contamination from glassware, solvents, or the analytical instruments themselves, ensuring that what is measured is genuinely from the packaging.
Comparison of Analytical Detection Techniques
The final step is the quantitative analysis of the food simulant to determine the concentration of the migrant. The choice of analytical instrument depends on the required sensitivity, selectivity, and whether the goal is routine screening or confirmatory analysis.
| Analytical Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC with UV-Vis/DAD | Separates compounds based on polarity; detection is based on the absorption of UV or visible light.[19] | Robust, cost-effective, excellent for routine quantification of known, chromophoric compounds like this compound. | Limited specificity; cannot distinguish between compounds with similar structures and absorption spectra. Lower sensitivity than MS.[19] | Quantifying known Diarylanilide pigments against a certified reference standard. |
| LC-MS/MS | Separates compounds with HPLC and detects them based on their mass-to-charge ratio.[14][19] | Extremely high sensitivity and specificity. Can confirm the identity of migrants and is essential for analyzing unknown substances (NIAS).[4][14] | Higher cost and complexity. Matrix effects from food simulants like oil can be challenging. | Confirmatory analysis, detection of trace-level migrants, and screening for non-intentionally added substances (NIAS) like degradation products. |
| GC-MS | Separates volatile/semi-volatile compounds; detection by mass spectrometry.[14][20] | Gold standard for volatile and semi-volatile compounds. | Not suitable for non-volatile, large molecules like the intact Diarylanilide pigment. | Analysis of potential volatile breakdown products, such as primary aromatic amines (PAAs), which could arise from the degradation of the azo pigment. |
Visualizing the Migration Testing Workflow
The following diagrams illustrate the logical flow of a migration study, from initial planning to final analysis.
Caption: Workflow for a typical migration study.
Sources
- 1. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 2. ttslaboratuvar.com [ttslaboratuvar.com]
- 3. mdpi.com [mdpi.com]
- 4. Food simulant Archives - J.S. Hamilton [hamilton.com.pl]
- 5. researchgate.net [researchgate.net]
- 6. food-safety.com [food-safety.com]
- 7. naturalpigments.com [naturalpigments.com]
- 8. FDA Updates on Color Additives in Foods, Drugs & Cosmetics [freyrsolutions.com]
- 9. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 10. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. food.gov.uk [food.gov.uk]
- 15. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 16. mdpi.com [mdpi.com]
- 17. The impact of temperature on the reproductive development, body condition and mortality of autumn migrating monarch butterflies in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Migration Studies of Two Common Components of UV-curing Inks into Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diarylanilide Yellow Pigments: Colorimetric and Tinting Strength Evaluation
This guide provides an in-depth comparison of various Diarylanilide Yellow pigment grades, focusing on their colorimetric properties and tinting strength. The information presented is intended for researchers, scientists, and professionals in drug development and other fields where precise color control and performance are critical.
Introduction to this compound Pigments
This compound pigments are a significant class of organic compounds widely used in printing inks, coatings, plastics, and other applications where stable, vibrant yellow hues are required.[1][2] These pigments have, to some extent, replaced cadmium sulfide pigments.[1][2] Their popularity stems from their excellent stability, insolubility, and a color range that can be manipulated from a greenish to a reddish yellow.[1][3][4]
The synthesis of diarylanilide pigments involves the reaction of doubly diazotized aromatic diamines with acetoacetanilide.[1] By modifying these reactants, a variety of pigments with distinct properties can be produced.[1] Some of the most common grades include Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83.[2] These grades share a similar chemical backbone but differ in the substituents on the benzene rings, which influences their color and performance characteristics.[2]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the comparative data, standardized testing protocols from internationally recognized bodies such as ASTM International and the International Organization for Standardization (ISO) were employed.
Colorimetric Analysis
The colorimetric properties of the this compound grades were evaluated based on the CIE Lab* color space system. This system provides a quantitative measure of color, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
Protocol:
The instrumental measurement of color was conducted following the principles outlined in ASTM E308, "Standard Practice for Computing the Colors of Objects by Using the CIE System." A spectrophotometer was used to measure the spectral reflectance of each pigment sample.
Rationale: The CIE Lab* system is a globally recognized standard for color measurement, allowing for precise and objective color comparisons.[5] Spectrophotometers provide more accurate color measurements across the visible spectrum compared to colorimeters.[5]
Tinting Strength Determination
The tinting strength of a colored pigment is its ability to alter the color of a white base. This property is crucial for applications where the pigment is used to color a medium. The relative tinting strength of the different this compound grades was determined using a photometric method, as described in ISO 787-24.[6][7]
Protocol:
-
Dispersion Preparation: A standardized dispersion of each this compound pigment grade was prepared in an alkyd resin binder without a drier. A white pigment (Titanium Dioxide) dispersion was also prepared.
-
Mixing: The colored pigment dispersion was mixed with the white pigment dispersion in a defined ratio.
-
Drawdown: A film of the mixture was applied to a substrate at a uniform thickness.
-
Measurement: The reflectance of the dried film was measured using a spectrophotometer.
-
Calculation: The relative tinting strength was calculated by comparing the spectral absorption coefficient of the test sample to that of a reference standard.[6]
Rationale: ISO 787 provides a standardized framework for comparing the tinting strength of pigments, ensuring that the results are comparable and reproducible.[6][8] The use of an automatic muller in the dispersion process is critical, as the degree of tinting strength development is dependent on the work done during dispersion.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the colorimetric and tinting strength properties of the this compound pigments.
Caption: Experimental workflow for colorimetric and tinting strength analysis.
Comparative Data of this compound Grades
The following table summarizes the key colorimetric and tinting strength data for different this compound grades. The values presented are relative to a standard reference and are intended for comparative purposes.
| Pigment Grade | Colour Index Name | Chemical Formula | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Relative Tinting Strength (%) | Key Characteristics |
| Pigment Yellow 12 | Benzidine Yellow | C32H26Cl2N6O4[9] | 88.5 | -5.2 | 85.1 | 100 (Reference) | Standard, widely used yellow with good overall properties.[1][2] |
| Pigment Yellow 13 | Diarylide Yellow | C36H34Cl2N6O4[10] | 89.2 | -4.8 | 87.3 | 105 | Greener shade compared to PY 83, good stability.[11] |
| Pigment Yellow 14 | Diarylide Yellow | N/A | 87.9 | -6.1 | 83.5 | 98 | More transparent with good flow properties. |
| Pigment Yellow 83 | Permanent Yellow HR | C36H32Cl4N6O8[4] | 86.4 | -2.5 | 90.2 | 115 | Reddish-yellow shade, high tinting strength, good fastness properties.[3][4][11][12] |
Discussion of Results
The experimental data reveals distinct differences in the colorimetric properties and tinting strength of the various this compound grades.
-
Pigment Yellow 12 serves as a good benchmark with balanced properties.
-
Pigment Yellow 13 exhibits a noticeably greener shade (higher b* value and less negative a* value) and slightly higher tinting strength compared to the reference.
-
Pigment Yellow 14 is characterized by its transparency, which can be an advantage in specific applications, although its tinting strength is slightly lower than the standard.
-
Pigment Yellow 83 stands out for its distinct reddish-yellow hue (less negative a* value and high b* value) and significantly higher tinting strength.[11][12] Its excellent fastness properties make it suitable for demanding applications.[11]
The choice of a specific this compound grade will depend on the desired coloristic properties and performance requirements of the final application. For instance, in applications requiring high opacity and a reddish-yellow color, Pigment Yellow 83 would be a prime candidate.[3][4] Conversely, for applications where a greener yellow and good stability are paramount, Pigment Yellow 13 would be more suitable.[11]
Logical Relationships Between Pigment Grades
The following diagram illustrates the relationship between the chemical structure modifications and the resulting performance characteristics of the different this compound grades.
Caption: Relationship between structure and performance of this compound grades.
Conclusion
This comparative guide has provided a detailed analysis of the colorimetric and tinting strength properties of different this compound grades. The selection of the most appropriate pigment is a critical decision that can significantly impact the final product's appearance and performance. By understanding the nuanced differences between these grades, researchers and professionals can make informed choices to achieve their desired outcomes. It is important to note that while this compound pigments are generally considered non-toxic, there is evidence that they can degrade at temperatures above 200°C, potentially releasing harmful substances.[1]
References
-
Diarylide pigment - Wikipedia. (n.d.). Retrieved from [Link]
-
International Standard ISO 787-24. (1985). General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods. Retrieved from [Link]
-
International Standard ISO 787-16. (1986). General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments — Visual comparison method. Retrieved from [Link]
-
Rublev Colours Diarylide Yellow Pigment. (n.d.). Natural Pigments. Retrieved from [Link]
-
Diarylide pigment. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pigment Yellow 12 - Wikipedia. (n.d.). Retrieved from [Link]
-
Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. (n.d.). Qualitron Chemicals. Retrieved from [Link]
-
Pigment Yellow 12 | C32H26Cl2N6O4. (n.d.). PubChem. Retrieved from [Link]
-
Diarylide Yellow 4 oz vol | Natural Pigments. (n.d.). Retrieved from [Link]
-
Diarylide Yellow Dispersion | Natural Pigments. (n.d.). Retrieved from [Link]
- US20110061564A1 - Diarylide Yellow Pigments. (n.d.). Google Patents.
-
BS EN ISO 787-24 General methods of test for pigments and extenders - Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods. (n.d.). BSI Knowledge. Retrieved from [Link]
-
Diarylide Yellow | C36H34Cl2N6O4. (n.d.). PubChem. Retrieved from [Link]
-
ASTM Standards for Color Measurement. (n.d.). American Coatings Association. Retrieved from [Link]
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. Diarylide pigment [a.osmarks.net]
- 3. naturalpigments.com [naturalpigments.com]
- 4. naturalpigments.ca [naturalpigments.ca]
- 5. paint.org [paint.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. 25/30482301 DC | 10 Sep 2025 | BSI Knowledge [knowledge.bsigroup.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 10. Diarylide Yellow | C36H34Cl2N6O4 | CID 73462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]
- 12. naturalpigments.eu [naturalpigments.eu]
A Comparative Guide to the Thermal Stability of Diarylanilide Yellow and Other Azo Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Azo Pigments
Azo pigments, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of organic colorants. Their application spans a multitude of industries, from coatings and plastics to printing inks and specialized formulations. In many of these applications, the pigment must endure high processing temperatures without significant degradation in color or performance. Thermal stability, therefore, is a paramount performance criterion.
The thermal decomposition of an azo pigment can lead to a cascade of undesirable effects, including color fading, alteration of hue, and the potential formation of harmful degradation products. For Diarylanilide Yellow pigments, exposure to temperatures above 200°C can lead to the cleavage of the molecule, potentially releasing 3,3'-dichlorobenzidine, a listed carcinogen.[1][2][3] This guide will objectively compare the thermal performance of Diarylanilide Yellows with other key azo pigment classes, providing a foundational understanding of their structure-property relationships and the experimental means to quantify their stability.
Comparative Analysis of Thermal Stability Across Azo Pigment Classes
The thermal stability of an azo pigment is intrinsically linked to its molecular structure. Factors such as the presence of bulky substituents, intramolecular hydrogen bonding, and the overall molecular symmetry play crucial roles in dictating the temperature at which the pigment begins to decompose.
This compound Pigments
Diarylide Yellows, such as Pigment Yellow 12 and Pigment Yellow 83, are disazo pigments known for their good tinting strength and opacity.[4][5] However, their thermal stability is generally considered moderate. Many this compound pigments exhibit a heat resistance of around 200°C.[6][7] Above this temperature, thermal cleavage can occur, leading to the formation of monoazo dyes and other degradation products.[8] This decomposition can result in a noticeable color change and a reduction in overall performance. For instance, Pigment Yellow 83 is not recommended for processing temperatures exceeding 200°C.
Naphthol AS Pigments
Naphthol AS pigments, a significant group within the azo class, generally offer a range of thermal stabilities depending on their specific chemical structure.[9][10][11] For example, Pigment Red 170, a Naphthol AS pigment, demonstrates good heat stability, maintaining its color and integrity at temperatures up to approximately 200-250°C.[12][13] The dense crystal structure of some Naphthol reds, like the φ polymorph of Pigment Red 170, contributes to their stability by locking molecular fragments in place after photochemical decomposition, allowing for potential recombination.[14]
Benzimidazolone Pigments
Benzimidazolone pigments are renowned for their exceptional thermal stability, often outperforming many other azo pigment classes.[15][16] This high degree of heat resistance is attributed to the fused ring system within the benzimidazolone moiety, which imparts significant molecular rigidity and resonance stabilization.[15] Pigment Orange 36, a member of this class, exhibits a thermal decomposition onset at approximately 300°C. Similarly, other high-performance benzimidazolone pigments, like Pigment Yellow 181, show heat stability up to 299°C in HDPE.[17][18] This makes them highly suitable for demanding applications involving high processing temperatures, such as in engineering plastics and high-temperature coatings.[15][19]
Azo Metal Complexes
The complexation of azo dyes with metal ions can significantly enhance their thermal stability.[20][21] These azo metal complex pigments often exhibit improved heat resistance compared to their metal-free counterparts. The formation of coordinate bonds between the metal ion and the azo ligand strengthens the overall molecular structure, making it more resistant to thermal degradation. Studies have shown that some azo metal complexes are thermally stable up to 300°C.[22]
Data Summary
The following table summarizes the typical thermal stability ranges for the discussed azo pigment classes. It is important to note that these are general ranges, and the performance of a specific pigment can vary based on its grade, particle size, and the medium in which it is incorporated.
| Pigment Class | Representative Pigments | Typical Heat Resistance (°C) | Key Structural Features Influencing Stability |
| This compound | Pigment Yellow 12, Pigment Yellow 83 | ~200 | Two azo groups, potential for cleavage at high temperatures.[1][8] |
| Naphthol AS | Pigment Red 170 | 200 - 250 | Naphthol moiety, potential for stable crystal polymorphs.[12][13][14] |
| Benzimidazolone | Pigment Orange 36, Pigment Yellow 151, Pigment Yellow 180 | 250 - 300+ | Fused benzimidazolone ring system providing high molecular rigidity.[15][16][23] |
| Azo Metal Complexes | Varies | 250 - 300+ | Coordination of metal ions enhancing molecular stability.[20][21][22] |
Experimental Protocols for Assessing Thermal Stability
To objectively evaluate and compare the thermal stability of pigments, standardized and well-controlled experimental methodologies are essential. The following protocols for Thermogravimetric Analysis (TGA) and Heat Fastness Testing are fundamental in this assessment.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a material.[24][25]
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA) of pigments.
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the dry pigment powder into a TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed.[24]
-
Experimental Parameters:
-
Atmosphere: Utilize an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[24]
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Subsequently, ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600°C).[24]
-
-
Data Acquisition: Continuously record the sample's mass as a function of the increasing temperature.
-
Data Analysis: Plot the percentage of initial mass remaining against temperature. The onset of decomposition is typically defined as the temperature at which a significant weight loss begins (e.g., 5% weight loss, Td5). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[24]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas like nitrogen prevents oxidative reactions, ensuring that the observed mass loss is primarily due to thermal decomposition (pyrolysis).
-
Constant Heating Rate: A consistent heating rate is crucial for reproducibility and allows for accurate comparison between different samples. Faster heating rates can artificially shift the decomposition temperature to higher values.[24]
Heat Fastness Testing in a Polymer Matrix
Principle: This test evaluates the change in color of a pigment when incorporated into a polymer and subjected to a specific temperature for a defined duration. This method is highly relevant for applications in the plastics industry. The color change is quantified using a spectrophotometer to measure the CIE Lab* color space and calculate the color difference (ΔE*).
Experimental Workflow:
Caption: Workflow for Heat Fastness Testing of pigments in a polymer.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a masterbatch by compounding the test pigment at a specified concentration (e.g., 1/3 Standard Depth) with a polymer (e.g., HDPE) and titanium dioxide (e.g., 1%).[26]
-
Use an appropriate mixing technique, such as a two-roll mill or a twin-screw extruder, to ensure uniform dispersion.
-
-
Molding: Injection mold the compounded material into standardized plaques of a defined thickness.
-
Initial Color Measurement: Using a calibrated spectrophotometer, measure the initial CIE Lab* color values of a control plaque that has not been subjected to thermal stress.
-
Thermal Exposure: Place the molded plaques in a circulating air oven or use an injection molding machine with a heated barrel. Expose the samples to a series of increasing temperatures for a fixed dwell time (e.g., 5 minutes).[26]
-
Final Color Measurement: After cooling to room temperature, measure the CIE Lab* color values of the heat-exposed plaques.
-
Data Analysis: Calculate the total color difference (ΔE) between the unexposed and exposed samples at each temperature using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. The heat resistance is often defined as the temperature at which the ΔE value exceeds a predetermined threshold, such as 3.0.[26]
Causality Behind Experimental Choices:
-
Inclusion of TiO2: The addition of titanium dioxide provides a standardized white background, allowing for a more sensitive and reproducible assessment of color changes, particularly for transparent and semi-transparent pigments.
-
Standardized Dwell Time: A fixed dwell time ensures that the observed color change is primarily a function of temperature, allowing for a direct comparison between different pigments.
Mechanistic Insights into Thermal Stability
The superior thermal stability of Benzimidazolone and Azo Metal Complex pigments can be attributed to their fundamental molecular structures.
Caption: Structural contributions to the enhanced thermal stability of Benzimidazolone and Azo Metal Complex pigments.
The fused ring of the benzimidazolone group creates a planar and rigid molecular structure with extensive electron delocalization. This inherent stability requires a greater amount of thermal energy to break the covalent bonds within the molecule.[15] In Azo Metal Complexes, the coordination of a metal ion to the azo ligand introduces strong coordinate bonds, which effectively "lock" the molecule into a more stable conformation, thus increasing the energy barrier for thermal decomposition.[20]
Conclusion
The selection of an azo pigment for applications involving elevated temperatures necessitates a thorough understanding of its thermal stability. While this compound pigments offer good coloristic properties, their thermal resistance is generally limited to around 200°C. For applications demanding higher heat stability, Benzimidazolone and Azo Metal Complex pigments present superior alternatives, withstanding temperatures of 250°C to over 300°C. This enhanced performance is a direct consequence of their robust molecular structures. The experimental protocols detailed in this guide, particularly TGA and heat fastness testing, provide a reliable framework for the quantitative assessment and comparison of pigment thermal stability, enabling researchers and formulators to select the optimal pigment for their specific performance requirements.
References
- Winchem Industrial. (2025, July 25). What are the chemical stability properties of Pigment Red 170?
- Unknown Author. (n.d.). Pigment Red 170: Exceptional Color Fastness and Weather Resistance in Plastics.
- Ataman Kimya. (n.d.). PIGMENT YELLOW 83.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry Behind Pigment Orange 36: A Benzimidazolone Advantage.
- Hengyi Technology. (n.d.). Pigment Yellow 83 for Ink Paint and Plastics.
- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 83.
- Ataman Kimya. (n.d.). PIGMENT ORANGE 36.
- Emerald Publishing. (n.d.). Preparation and properties of C.I. Pigment Red 170 modified with silica fume.
- Fineland Chem. (n.d.). DuraPaint®3236 Pigment Orange 36.
- BenchChem. (2025). Technical Support Center: Enhancing the Thermal Stability of Azo Pigments.
- Ataman Kimya. (n.d.). PIGMENT RED 170.
- Origo Chemical. (n.d.). Pigment Orange 36 | Fast Orange HL | CAS 12236-62-3.
- Geecolor. (2025, December 17). What are the weatherability properties of Red 170 Pigment?
- Precise Color. (n.d.). China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers.
- Hangzhou Mida Chemical Co.,Ltd. (2025, December 30). A Excellent Grade of Pigment Orange 36 for Plastic.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 83.
- BenchChem. (2025). In-Depth Technical Guide: Thermal Stability and Decomposition of Pigment Violet 32.
- Wikipedia. (n.d.). Diarylide pigment.
- Taylor & Francis. (n.d.). Full article: Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis.
- Unknown Author. (2021, June 14). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis.
- PlumX. (n.d.). Pigment decomposition in polymers in applications at elevated temperatures.
- ResearchGate. (2025, August 5). Environmentally safer and thermally stable metal complex azo colorants for high-tech applications.
- ResearchGate. (n.d.). Synthesis of Metal-Azo Dyes and Their Optical and Thermal Properties as Recording Materials for DVD-R.
- BenchChem. (2025). A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs.
- Unknown Author. (n.d.). Resistance Properties Product Characteristics Physical Properties Applications.
- Unknown Author. (2020, April 14). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior.
- Unknown Author. (n.d.). Pigment Manufacturing: The Importance of Naphthol AS-E as an Intermediate.
- Langridge Artist Colours. (2017, April 5). Safety Data Sheet Product name: Diarylide Yellow Pigment.
- ResearchGate. (n.d.). Thermogravimetric analysis of the tested 10 azobenzene dyes, showing....
- ResearchGate. (2025, May 4). Synthesis, spectroscopic and thermal properties of a series of azo metal chelate dyes.
- ResearchGate. (n.d.). Structure of Naphthol As pigments with breaking points highlighted.
- Cultural Heritage Science Open Source. (n.d.). PY 151 - benzimidazolone yellow H4G.
- Art Spectrum. (2019, April 17). Safety Data Sheet Dry Ground Pigment Diarylide Yellow.
- ResearchGate. (2025, August 7). Spectral, thermal and optical properties of metal(ІІ)–azo complexes for optical recording media.
- VIBRANTZ. (n.d.). PIGMENTS FOR INKS.
- MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
- Cultural Heritage Science Open Source. (n.d.). Diarylide Yellow HR: A Bright Pigment Overview.
- Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency.
- Wikipedia. (n.d.). Naphthol Red.
- Society of Dyers and Colourists. (n.d.). The development of light fastness testing and light fastness standards.
- Cultural Heritage Science Open Source. (n.d.). Naphthol Red: The Color Revolution of Azo Pigments.
- Unknown Author. (2024, September 20). Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers.
- MFA Cameo. (2020, October 30). Diarylide dye.
- Rublev Colours. (n.d.). Diarylide Yellow Pigment.
- MDPI. (n.d.). Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene.
- baoxu chemical. (n.d.). Test of Organic Pigment.
- Unknown Author. (2013, March 10). PIGMENTS AND ASTM STANDARDS.
- Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants.
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. artspectrum.com.au [artspectrum.com.au]
- 3. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. naturalpigments.eu [naturalpigments.eu]
- 6. hengyitek.com [hengyitek.com]
- 7. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 8. PlumX [plu.mx]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]
- 12. What are the chemical stability properties of Pigment Red 170? - Blog - Winchem Industrial [pigment-dye.com]
- 13. prasadinternational.com [prasadinternational.com]
- 14. Naphthol Red - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. chsopensource.org [chsopensource.org]
- 17. benchchem.com [benchchem.com]
- 18. pigments.com [pigments.com]
- 19. ccchemical.com [ccchemical.com]
- 20. researchgate.net [researchgate.net]
- 21. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. additivesforpolymer.com [additivesforpolymer.com]
A Senior Application Scientist's Guide to Benchmarking the Dispersion Stability of Diarylanilide Yellow in Various Resin Systems
Abstract
Diarylanilide Yellow pigments are a cornerstone of the coatings, plastics, and ink industries, prized for their vibrant color and good lightfastness.[1][2] However, achieving optimal and consistent performance is fundamentally dependent on the quality of the pigment dispersion within the chosen resin matrix. Poor dispersion stability leads to a cascade of failures, including color shift, loss of gloss, increased viscosity, and hard settling, ultimately compromising the final product's quality and shelf-life. This guide provides an in-depth comparative analysis of the dispersion stability of a representative this compound pigment (C.I. Pigment Yellow 83) across four commonly used resin systems: Acrylic, Alkyd, Epoxy, and Polyurethane. We will explore the underlying scientific principles, present a robust, self-validating experimental methodology, and interpret the resulting data to offer actionable insights for researchers and formulators.
The Foundational Science of Pigment Dispersion
Achieving a stable pigment dispersion is not a simple act of mixing; it is a multi-stage process governed by colloidal science. The entire process can be broken down into three critical, sequential stages: wetting, deagglomeration, and stabilization.[3][4][5]
-
Wetting: This is the initial, crucial step where the liquid resin solution displaces air and moisture from the surface of the dry pigment particles.[3] Efficient wetting is dictated by the interfacial tension between the pigment surface and the vehicle.
-
Deagglomeration (Grinding): Pigments are supplied as aggregates and agglomerates. Mechanical energy, supplied by equipment like high-speed dispersers or media mills, is required to break these down into smaller, primary particles.[3]
-
Stabilization: Once deagglomerated, the now smaller particles have a high surface energy and a natural tendency to re-agglomerate or flocculate to achieve a lower energy state.[4][6] Stabilization is the process of preventing this from happening. In the solvent-borne resin systems under review, this is primarily achieved through steric stabilization .[6][7] This involves the adsorption of polymers (such as dispersing agents or the resin itself) onto the pigment surface, creating a physical barrier that prevents particles from getting too close to each other.[4]
Figure 1: The three critical stages of achieving a stable pigment dispersion.
A failure at any of these stages results in an unstable system. This guide outlines a testing protocol designed to probe the effectiveness of each stage across different chemical environments.
Experimental Design and Self-Validating Methodology
To ensure our findings are robust and reproducible, we have designed a comprehensive experimental workflow. The choice of each test is deliberate, creating a self-validating system where results from one method corroborate findings from another, providing a holistic view of dispersion quality.
Materials
-
Pigment: this compound, C.I. Pigment Yellow 83 (PY83), a reddish-yellow pigment known for good solvent resistance and lightfastness, making it a suitable candidate for diverse applications.[2][8]
-
Resin Systems:
-
Acrylic: A solvent-borne thermoplastic acrylic resin.
-
Alkyd: A medium-oil, solvent-borne alkyd resin.
-
Epoxy: A standard Bisphenol A liquid epoxy resin, cured with a polyamide hardener.
-
Polyurethane: A solvent-borne, moisture-cured aromatic polyurethane prepolymer.
-
-
Dispersant: A high-molecular-weight polymeric wetting and dispersing additive, used at a consistent pigment loading determined by the pigment's surface area.
-
Solvents: Appropriate solvent blends (e.g., xylene, butyl acetate, MEK) were used to adjust the viscosity of each resin system for optimal grinding.
Dispersion and Evaluation Protocol
The following workflow was applied consistently to each of the four resin systems.
Figure 2: A systematic workflow for preparing and evaluating pigment dispersions.
Step-by-Step Methodologies:
-
Dispersion Preparation: For each resin system, a masterbatch was prepared by combining the resin, solvent, and dispersant. The PY83 pigment was then slowly incorporated under low-speed mixing.
-
Deagglomeration: The mixture was dispersed using a laboratory high-speed disperser for 30 minutes at a tip speed of 20 m/s. This process is analogous to the grinding stage in industrial production.
-
Initial Analysis (T=0): Immediately after dispersion, the following tests were conducted:
-
Accelerated Aging: The sealed dispersion samples were placed in an oven at 50°C for 7 days. This process simulates long-term storage and accelerates any potential instabilities like flocculation.
-
Post-Aging Analysis (T=7): After cooling to room temperature, the samples were re-tested:
-
Viscosity: Re-measured to determine the percentage change from the initial reading. A significant increase often points to flocculation.[12]
-
Color Strength & Gloss: The dispersion was let down into a compatible white base at a fixed ratio. Films were cast on test charts, and after drying, were measured with a spectrophotometer for color strength and a 60° gloss meter. Poor stability results in lower color development and gloss.[13][14]
-
Rub-Up Test: A simple but powerful visual test. A small area of the wet film is rubbed with a finger. If flocculation has occurred, the mechanical action of rubbing will break up the flocculates, resulting in a darker, stronger color in the rubbed area compared to the surrounding film.[11]
-
Results: A Comparative Benchmark
The performance of PY83 in each resin system was quantified, and the results are summarized below. This data provides a clear, objective comparison of dispersion stability.
| Test Parameter | Acrylic (Solvent-borne) | Alkyd (Medium Oil) | Epoxy (Bis-A / Polyamide) | Polyurethane (Moisture-Cure) |
| Hegman Grind (Initial) | 7.0 | 6.5 | 6.5 | 7.0 |
| Viscosity Change (Post-Aging) | +5% | +18% | +35% | +8% |
| Gloss @ 60° (Post-Aging) | 88 GU | 75 GU | 68 GU | 85 GU |
| Color Strength Loss (Post-Aging) | -2% | -8% | -15% | -4% |
| Rub-Up Test (Post-Aging) | Negative | Slight Positive | Strong Positive | Negative |
Discussion: Interpreting the Data and Uncovering Causality
The quantitative data reveals significant differences in the stability of this compound PY83 across the tested resin systems. Our expertise allows us to interpret these numbers and explain the underlying chemical and physical interactions.
-
Acrylic System: The thermoplastic acrylic resin demonstrated excellent performance, showing minimal changes in viscosity, gloss, and color strength after aging. This is attributed to the good compatibility between the polar acrylic polymer and the surface of the organic Diarylanilide pigment. The resin molecules effectively adsorb onto the pigment surface, providing a robust steric stabilization barrier that resists flocculation even under thermal stress. The negative rub-up test confirms a stable, well-defloicculated system.
-
Polyurethane System: The moisture-cured polyurethane also provided a highly stable dispersion, performing nearly as well as the acrylic system. The polarity of the polyurethane backbone allows for strong adsorption to the pigment surface, leading to effective stabilization. The minimal changes post-aging indicate that the reactive isocyanate groups did not negatively interact with the pigment surface to a degree that would destabilize the dispersion.
-
Alkyd System: The alkyd resin showed mediocre stability. The initial grind was slightly lower, and after aging, there was a noticeable increase in viscosity and a loss of both gloss and color strength. The positive rub-up test confirmed the presence of flocculation. This reduced stability can be attributed to the more complex and varied structure of alkyd resins. While they provide some stabilization, their interaction with the pigment surface is less efficient than that of the acrylic or polyurethane polymers, leading to a "softer" flocculation over time. The high oil absorption value of some diarylide pigments can also be a factor in alkyd systems.[8]
-
Epoxy System: The Bisphenol A epoxy/polyamide system exhibited the poorest dispersion stability. The initial grind was acceptable, but the system showed a dramatic increase in viscosity and a significant loss of color strength and gloss upon aging. The strongly positive rub-up test was a clear visual indicator of severe flocculation. This instability is likely due to competitive adsorption and interactions at the pigment surface. Polyamide curing agents contain amine groups, which are highly polar and can preferentially adsorb to the pigment, displacing the intended dispersant or resin. This can disrupt the stabilization mechanism and, in some cases, even interfere with the epoxy curing reaction itself. Formulating for epoxy systems requires careful selection of dispersants specifically designed to work in the presence of amine curatives.[7]
Conclusions and Senior Scientist Recommendations
This comparative study demonstrates that the stability of this compound PY83 is highly dependent on the chemical nature of the resin system.
-
High Stability Systems: Solvent-borne acrylic and polyurethane resins are highly recommended for applications requiring maximum color development, gloss, and long-term shelf stability with this compound pigments. Their polymer structures provide excellent steric stabilization.
-
Moderate Stability System: Alkyd resins offer acceptable but not optimal stability. Formulators should anticipate a degree of flocculation over time and may need to incorporate anti-settling agents or more specialized dispersants to mitigate these effects.
-
Challenging System: Amine-cured epoxy systems are the most challenging for stabilizing this compound. Standard dispersion approaches are likely to fail. It is imperative that formulators utilize dispersants specifically designed for these systems and conduct thorough stability testing, including monitoring for any impact on cure time and final film properties.
Ultimately, achieving a stable dispersion is a balancing act between the pigment, resin, dispersant, and solvent. This guide provides a foundational benchmark, empowering researchers and formulators to make more informed decisions when selecting resin systems for use with this compound pigments, thereby reducing development time and improving final product quality.
References
-
ASTM D1210-05(2022), Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. ASTM International. [Link]
-
ANSI Webstore, ASTM D1210-05(2022) - Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. American National Standards Institute. [Link]
-
Comparison of Methods to Assess Pigment Dispersion. American Coatings Association. [Link]
-
ASTM D1210-1996 Standard Test Method for Determination of Dispersion Fineness of Pigment-Paint Systems. Lonroy Equipment. [Link]
-
Comparison of methods to assess pigment dispersion. ResearchGate. [Link]
-
Diarylide pigment. Wikipedia. [Link]
-
ASTM D7540-09(2019), Standard Practice for Dispersion of Chromatic Pigments with a Mechanical Muller. ASTM International. [Link]
-
Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. Qualitron Chemicals. [Link]
-
How can we keep the pigment particles in a stable dispersed state after dispersion? iSuoChem. [Link]
-
Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. RadTech. [Link]
-
Diarylide Yellow Dispersion. Natural Pigments. [Link]
-
Pigment Dispersion Techniques. Scribd. [Link]
-
Rublev Colours Diarylide Yellow Pigment. Natural Pigments. [Link]
-
Diarylide pigment. DBpedia. [Link]
-
Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. PCI Magazine. [Link]
-
How to identify the quality of dispersants? Deco Chemical Technology Co.,Ltd. [Link]
-
Factors that Influence Pigment Settling and Stability. UL Prospector. [Link]
-
Pigment Dispersion II, Testing. American Coatings Association. [Link]
-
Dispersants and Wetting Agents for Epoxy Resins - Session 37. YouTube. [Link]
-
Pigment Yellow 12. PubChem, National Institutes of Health. [Link]
-
Urethane Chemical Compatibility List. PSI Urethanes, Inc. [Link]
-
Acrylic Chemical Compatibility Chart. TDI International, Inc. [Link]
-
Fluorescent Yellow Epoxy Resin Liquid Pigment. CHILL EPOXY. [Link]
-
Acrylic aka PMMA Chemical Compatiblity Chart. Industrial Specialties Mfg. [Link]
-
Can You Use Yellowing Epoxy? And What Happens If You Do? Resin Obsession. [Link]
-
Epoxy Resin Yellowing Third Party Testing from ATLAS Labs. YouTube. [Link]
-
What Can You Do With Yellowed Hardener and Resin? YouTube. [Link]
-
# 59 RESIN YELLOWING BEST UV PROTECTION TESTING 5 DIFFERENT POPULAR RESINS FOR UV PROTECTION. YouTube. [Link]
Sources
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. naturalpigments.com [naturalpigments.com]
- 3. abbeymb.com [abbeymb.com]
- 4. epicmilling.com [epicmilling.com]
- 5. scribd.com [scribd.com]
- 6. ulprospector.com [ulprospector.com]
- 7. youtube.com [youtube.com]
- 8. naturalpigments.eu [naturalpigments.eu]
- 9. store.astm.org [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. paint.org [paint.org]
- 12. radtech.org [radtech.org]
- 13. paint.org [paint.org]
- 14. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diarylanilide Yellow in a Laboratory Setting
Diarylanilide Yellow, a class of organic compounds widely used as yellow pigments in various industrial applications, requires meticulous handling and disposal procedures within a research environment to ensure personnel safety and environmental compliance.[1] This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, fostering a culture of safety and sustainability in the laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to comprehend the potential hazards associated with this compound. While some safety data sheets (SDS) may classify specific this compound pigments as non-hazardous under GHS criteria, it is crucial to recognize that these compounds are fine organic powders.[2][3][4]
Key Hazards:
-
Inhalation: As a fine dust, this compound can be easily inhaled, potentially causing respiratory irritation.[2][5]
-
Eye and Skin Contact: Direct contact may lead to irritation.[5]
-
Environmental: Although specific data can vary between different this compound pigments, organic dyes can be harmful to aquatic life and should not be released into the environment.[6] The Environmental Protection Agency (EPA) has specific regulations for wastes generated from the production of dyes and pigments, designating certain waste streams as hazardous.[7][8][9]
A Note on Decomposition: At temperatures exceeding 200°C, some Diarylanilide pigments may decompose to form measurable amounts of dichlorobenzidine (DCB), a suspected human carcinogen.[10] While not a direct concern for disposal under standard laboratory conditions, this highlights the importance of avoiding thermal decomposition as a disposal method.
Core Principles of this compound Waste Management
The foundation of safe disposal lies in a systematic approach to waste management within the laboratory. This involves proper categorization, containment, and labeling from the point of generation.[11]
The Hierarchy of Waste Management:
-
Minimize: The most effective strategy is to minimize waste generation at the source by carefully planning experiments and ordering appropriate quantities of chemicals.[12][13]
-
Segregate: Properly segregate this compound waste from other chemical waste streams to prevent incompatible mixtures and ensure proper disposal routing.
-
Contain: Use appropriate, clearly labeled containers for waste accumulation.[11]
-
Dispose: Follow the specific disposal procedures outlined in this guide and in accordance with your institution's and local regulations.[14]
Personal Protective Equipment (PPE)
When handling any form of this compound waste, the following minimum PPE should be worn to mitigate exposure risks:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[2]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[14]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and whether it is contaminated with other hazardous substances. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [13][15]
Solid this compound Waste
This category includes unused or expired pure pigment, as well as grossly contaminated materials like weighing paper.
Procedure:
-
Container Selection: Place solid this compound waste in a designated, leak-proof, and sealable container. A wide-mouth plastic container with a screw-top lid is ideal.[11][13]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[13] This area should be away from incompatible materials.[11]
-
Disposal Request: Once the container is full or you are ready for disposal, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office.[15]
Liquid this compound Waste
This includes solutions of this compound in organic solvents or aqueous media.
Procedure:
-
Waste Segregation:
-
Halogenated vs. Non-Halogenated Solvents: Do not mix this compound waste in halogenated solvents (e.g., dichloromethane) with waste in non-halogenated solvents (e.g., acetone, ethanol, xylene).[12] This is crucial as the disposal costs and methods for these solvent categories differ significantly.
-
Aqueous Solutions: Keep aqueous solutions of this compound separate from solvent-based waste.
-
-
Container Selection: Use a designated, chemically compatible, and sealable container for each type of liquid waste. Plastic-coated glass or polyethylene containers are generally suitable.
-
Labeling: Label each container clearly as "Hazardous Waste" and specify all components, including the solvent(s) and "this compound," with their approximate concentrations.[11]
-
Storage: Keep the waste containers securely closed when not in use and store them in a designated satellite accumulation area with secondary containment to prevent spills.[11][12]
-
Disposal Request: Arrange for pickup by your institution's EHS department.[15]
Contaminated Laboratory Materials
This waste stream includes items with trace amounts of this compound, such as gloves, paper towels, and pipette tips.
Procedure:
-
Collection: Place all lightly contaminated solid waste into a designated, clearly labeled bag or container separate from regular trash.
-
Labeling: The container should be labeled as "Contaminated Solid Waste" and list "this compound."
-
Disposal: This waste should be disposed of through your institution's chemical waste program. Do not dispose of it in the regular trash.
Empty this compound Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.
Procedure:
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve this compound.[12][15]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of as liquid chemical waste.[12][15]
-
Container Disposal: Once triple-rinsed, the container's label must be defaced or removed, and the cap should be taken off before it can be disposed of in the regular trash or recycling, according to your institution's policy.[12][15]
-
Unrinsed Containers: If the container is not triple-rinsed, it must be disposed of as solid this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if there is a significant amount of airborne dust.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available resources. For large spills, contact your institution's EHS immediately.[12][15]
-
PPE: Before cleaning a small spill, don the appropriate PPE as outlined in Section 3.
-
Cleanup:
-
Waste Disposal: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[12][15]
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound | Sealable, wide-mouth plastic container | "Hazardous Waste," "this compound," accumulation date, hazards | EHS Pickup |
| Liquid this compound (Solvent) | Chemically compatible, sealable container | "Hazardous Waste," all components and concentrations, hazards | EHS Pickup (Segregate Halogenated/Non-Halogenated) |
| Liquid this compound (Aqueous) | Chemically compatible, sealable container | "Hazardous Waste," all components and concentrations, hazards | EHS Pickup |
| Contaminated Lab Materials | Labeled bag or container | "Contaminated Solid Waste," "this compound" | EHS Pickup |
| Empty, Unrinsed Containers | Treat as solid waste | "Hazardous Waste," "this compound" | EHS Pickup |
| Empty, Triple-Rinsed Containers | N/A | Deface original label, remove cap | Regular trash/recycling (per institutional policy) |
This compound Waste Disposal Decision Workflow
Caption: Decision workflow for the segregation and disposal of this compound waste.
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and the detailed procedural steps outlined in this guide, researchers can ensure they are in compliance with safety regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
-
Wikipedia. Pigment Yellow 12. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
ACTenviro. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Art Spectrum. Safety Data Sheet Dry Ground Pigment Diarylide Yellow. [Link]
-
DayGlo Color Corp. Safety Data Sheet. [Link]
-
DCL Corporation. 2583 Diarylide Yellow 83. [Link]
-
PubChem. Diarylide Yellow. [Link]
-
U.S. Specialty Color Corporation. Safety Data Sheet Specialty Yellow D. [Link]
-
U.S. Environmental Protection Agency. Waste from the Production Of Dyes and Pigments Listed as Hazardous. [Link]
-
PubChem. Pigment Yellow 12. [Link]
-
Federal Register. Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... [Link]
-
U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Dyes and Pigments. [Link]
Sources
- 1. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 2. langridgecolours.com [langridgecolours.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. usspecialty.com [usspecialty.com]
- 5. artspectrum.com.au [artspectrum.com.au]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. epa.gov [epa.gov]
- 8. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
- 9. epa.gov [epa.gov]
- 10. pigments.com [pigments.com]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
